molecular formula C20H13F6N3O2S B12374883 (R)-Monepantel CAS No. 887148-70-1

(R)-Monepantel

Cat. No.: B12374883
CAS No.: 887148-70-1
M. Wt: 473.4 g/mol
InChI Key: WTERNLDOAPYGJD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Monepantel is a stereoisomer of the anthelmintic drug Monepantel, which belongs to the aminoacetonitrile derivative (AAD) class . While the (S)-enantiomer (Monepantel) is the therapeutically active form used in veterinary medicine to treat gastrointestinal nematodes in sheep and cattle, the (R)-enantiomer (ent-Monepantel) provides a critical comparative tool for biochemical and pharmacological research . Researchers utilize ent-Monepantel to study the stereospecificity of anthelmintic action, particularly in investigating ligand-gated ion channels of the DEG-3 subfamily, which are the putative targets of this drug class . Its study is vital for understanding the mechanisms of drug resistance, which has emerged against Monepantel in several parasite species across multiple countries . Beyond parasitology, the parent compound Monepantel is also being investigated in new therapeutic areas. As of July 2024, Monepantel has been selected as an investigational drug to begin design for inclusion in the HEALEY ALS Platform Trial for Amyotrophic Lateral Sclerosis (ALS) . This expanding research scope underscores the value of ent-Monepantel as a vital analytical standard and reference compound for differentiating stereospecific effects in both established and novel research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887148-70-1

Molecular Formula

C20H13F6N3O2S

Molecular Weight

473.4 g/mol

IUPAC Name

N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide

InChI

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1

InChI Key

WTERNLDOAPYGJD-GOSISDBHSA-N

Isomeric SMILES

C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

Canonical SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

(R)-Monepantel: A Technical Guide to its Mechanism of Action on Nematode Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Monepantel, the active enantiomer of the anthelmintic drug Monepantel (B609222), represents a distinct class of amino-acetonitrile derivatives (AADs) with a unique mechanism of action against a broad spectrum of parasitic nematodes. This technical guide provides an in-depth exploration of its molecular interactions with nematode-specific ion channels, detailing the current understanding of its mode of action, the experimental methodologies used to elucidate this mechanism, and the quantitative data supporting these findings. The primary target of this compound is a nematode-specific subclass of acetylcholine-gated ion channels, specifically the ACR-23 receptor in Caenorhabditis elegans and its ortholog, MPTL-1, in parasitic species like Haemonchus contortus.[1][2][3][4][5] Its action on these channels leads to irreversible activation, causing spastic paralysis and subsequent expulsion of the parasite from its host.[3][5][6] This guide is intended to be a comprehensive resource for researchers in parasitology, neurobiology, and drug development, providing the foundational knowledge necessary to advance research in this area.

The Molecular Target: A Nematode-Specific Ion Channel

The primary molecular target of this compound has been identified as a homopentameric ligand-gated ion channel belonging to the DEG-3 subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] In the model organism C. elegans, this receptor is known as ACR-23, while in the economically significant gastrointestinal parasite of sheep, Haemonchus contortus, the homologous protein is designated MPTL-1.[2][4] These channels are exclusive to nematodes, a key factor contributing to the high therapeutic index of Monepantel and its low toxicity in vertebrate hosts.[4][7]

Cryo-electron microscopy studies have revealed that ACR-23 forms a homopentameric channel.[1][8][9][10] While the natural ligand, betaine (B1666868), binds at the conventional neurotransmitter sites in the extracellular domain, this compound binds to an allosteric site located within the transmembrane domain of the receptor.[1][8][10]

Mechanism of Action: Allosteric Modulation and Direct Agonism

The interaction of this compound with the ACR-23/MPTL-1 channel is multifaceted and concentration-dependent.

  • Positive Allosteric Modulator: At low nanomolar concentrations, this compound acts as a positive allosteric modulator. It enhances the activity of the channel in the presence of the natural agonist, leading to a prolonged open state.[6]

  • Direct Agonist: At higher micromolar concentrations, this compound can directly activate the channel in the absence of the primary agonist, behaving as a "superagonist".[11][12]

This dual action results in an irreversible opening of the ion channel, leading to a constant and uncontrolled influx of cations (primarily Na⁺ and K⁺) into the nematode's muscle cells.[11][12] This sustained ion flux causes membrane depolarization, leading to hypercontraction of the body wall muscles, spastic paralysis, and ultimately, the death or expulsion of the nematode from its host.[3][5][6]

Signaling Pathway of this compound Action

Monepantel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space Monepantel This compound ACR23_MPTL1 ACR-23 / MPTL-1 (Ligand-Gated Ion Channel) Monepantel->ACR23_MPTL1 Binds to allosteric site Ion_Influx Uncontrolled Cation Influx (Na+, K+) ACR23_MPTL1->Ion_Influx Irreversible channel opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Hypercontraction Muscle Hypercontraction Depolarization->Hypercontraction Causes Paralysis Spastic Paralysis Hypercontraction->Paralysis Results in Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Signaling pathway of this compound leading to nematode paralysis.

Quantitative Data on this compound Activity

The efficacy of this compound varies across different nematode species and is directly correlated with the presence and sensitivity of the ACR-23/MPTL-1 ortholog. The following tables summarize key quantitative data from various studies.

Nematode SpeciesReceptor TargetAssay TypeParameterValueReference
C. elegansACR-23Electrophysiology (HEK293 cells)EC₅₀2.13 µM[10][12]
C. elegans & other Caenorhabditis spp.ACR-23/MPTL-1 likeIn vitro sensitivityEC₅₀<1.25 µM[2][13]
Pristionchus pacificusLacks ACR-23/MPTL-1 homologIn vitro sensitivityEC₅₀>43 µM[2][4][13]
Strongyloides rattiRemote homolog of ACR-23/MPTL-1In vitro sensitivityEC₅₀>43 µM[2][13]
Ancylostoma ceylanicum (adults)Not specifiedIn vitroIC₅₀1.7 µg/ml[14]
Trichuris muris (L3 larvae)Not specifiedIn vitroIC₅₀78.7 µg/ml[14]
Receptor SubtypeHost OrganismExpression SystemParameterValueReference
Asu-ACR-16Ascaris suumXenopus oocytesIC₅₀1.6 ± 3.1 nM and 0.2 ± 2.3 µM[6]
Ode pyrantel/tribendimidine receptorOesophagostomum dentatumXenopus oocytesIC₅₀1.7 ± 0.7 µM[6]
Ode levamisole (B84282) receptorOesophagostomum dentatumXenopus oocytesIC₅₀5.0 ± 0.5 µM[6]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of sophisticated experimental techniques. This section provides an overview of the key methodologies.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes

This is the primary technique used to functionally characterize the effect of this compound on heterologously expressed nematode ion channels.

Objective: To measure the ion flow across the oocyte membrane in response to the application of this compound, thereby determining its effect on the expressed ion channels.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: cRNA encoding the nematode ion channel subunit of interest (e.g., ACR-23, MPTL-1) is injected into the oocytes. The oocytes are then incubated for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte expressing the channel is placed in a recording chamber and perfused with a standard saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[15][16][17]

    • The membrane potential is clamped at a holding potential (typically -60 mV to -80 mV).[18]

    • A solution containing the agonist (e.g., acetylcholine, choline, or this compound) is perfused over the oocyte.

    • The resulting current generated by the flow of ions through the channels is recorded.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as EC₅₀ (for agonists) and IC₅₀ (for antagonists), as well as to characterize the kinetics of channel activation and desensitization.

Experimental Workflow for TEVC

TEVC_Workflow Oocyte_Harvest Harvest & Defolliculate Xenopus oocytes cRNA_Injection Inject cRNA of Nematode Ion Channel Oocyte_Harvest->cRNA_Injection Incubation Incubate for Protein Expression (2-5 days) cRNA_Injection->Incubation TEVC_Setup Place oocyte in TEVC setup & impale with electrodes Incubation->TEVC_Setup Voltage_Clamp Clamp membrane potential at holding potential TEVC_Setup->Voltage_Clamp Perfusion Perfuse with agonist (this compound) Voltage_Clamp->Perfusion Recording Record transmembrane current Perfusion->Recording Analysis Analyze current to determine EC50, IC50, kinetics Recording->Analysis

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

C. elegans Locomotion and Motility Assays

These in vivo assays are used to assess the physiological effect of this compound on the whole organism.

Objective: To quantify the effect of this compound on nematode movement and paralysis.

Methodology:

  • Worm Synchronization: A population of C. elegans is synchronized to obtain worms at the same developmental stage (e.g., L4 larvae or young adults).[19] This is typically achieved by bleaching gravid adults to isolate eggs, which then hatch and develop in a synchronized manner.[19]

  • Drug Exposure: Synchronized worms are placed in 96-well plates containing liquid S-medium, E. coli as a food source, and varying concentrations of this compound.[20]

  • Motility Tracking: The movement of the worms is recorded over time using an automated tracking system, such as an infrared-based motility tracker.[19]

  • Data Analysis: The recorded movements are analyzed to quantify parameters such as the frequency of body bends (thrashing rate) or overall locomotor activity. A dose-dependent decrease in motility is indicative of the drug's paralytic effect.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.

Objective: To visualize the structure of the ACR-23/MPTL-1 ion channel and to map the binding site of this compound.

Methodology:

  • Protein Expression and Purification: The ion channel protein is overexpressed in a suitable expression system (e.g., mammalian cells) and purified.

  • Sample Preparation: A small volume of the purified protein solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the protein structure.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual protein particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein.

  • Model Building and Analysis: An atomic model of the protein is built into the 3D density map, allowing for the identification of key structural features, including ligand binding sites.

Logical Relationships and Resistance

The sensitivity of a nematode species to this compound is critically dependent on the presence of a functional ACR-23/MPTL-1 ortholog. This relationship provides a powerful tool for predicting the efficacy of the drug against different parasitic species.

Logical Flow for Predicting Monepantel Sensitivity

Monepantel_Sensitivity_Logic Nematode_Genome Nematode Species Genome ACR23_Homolog_Check Presence of ACR-23/MPTL-1 Homolog? Nematode_Genome->ACR23_Homolog_Check Sensitive Predicted to be SENSITIVE to Monepantel ACR23_Homolog_Check->Sensitive Yes Insensitive Predicted to be INSENSITIVE to Monepantel ACR23_Homolog_Check->Insensitive No Experimental_Validation In vitro / In vivo Experimental Validation Sensitive->Experimental_Validation Insensitive->Experimental_Validation

Caption: Logical diagram for predicting nematode sensitivity to Monepantel.

Resistance to Monepantel in the field is an emerging concern. Studies have shown that mutations in the acr-23/mptl-1 gene, leading to a non-functional or absent receptor, are a primary mechanism of resistance. This underscores the critical role of this ion channel as the drug's primary target.

Conclusion

This compound's mechanism of action through the allosteric and direct activation of the nematode-specific ACR-23/MPTL-1 ion channel represents a significant advancement in anthelmintic therapy. The detailed understanding of its molecular interactions, supported by robust quantitative data and sophisticated experimental methodologies, provides a solid foundation for the rational design of next-generation anthelmintics and for the development of strategies to mitigate the emergence of resistance. This technical guide serves as a comprehensive repository of this knowledge, aimed at facilitating further research and innovation in the field of parasite control.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of (R)-Monepantel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (R)-Monepantel, the inactive enantiomer of the potent anthelmintic drug, Monepantel. While the (S)-enantiomer is the active pharmaceutical ingredient, the synthesis, isolation, and characterization of the (R)-enantiomer are crucial for quality control, impurity profiling, and further research into the stereospecificity of its biological activity. This document details the synthetic route, purification methodologies, and analytical characterization, supported by experimental protocols and quantitative data.

Introduction to Monepantel

Monepantel is a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, representing a significant advancement in the control of gastrointestinal nematodes in livestock, particularly in sheep.[1] Its novel mechanism of action targets a nematode-specific subunit of the nicotinic acetylcholine (B1216132) receptor (nAChR), making it effective against parasite strains resistant to other drug classes.[1] The active enantiomer is (S)-Monepantel. The (R)-enantiomer, while lacking nematicidal activity, has been investigated for potential anticancer properties.[2] The chemical structure and activity of Monepantel were first described in patent WO2005/44784.[1]

Table 1: Physicochemical Properties of Monepantel

PropertyValue
IUPAC Name N-{(1R)-1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-(trifluoromethylsulfanyl)benzamide
Molecular Formula C₂₀H₁₃F₆N₃O₂S
Molar Mass 473.39 g/mol
Appearance White to off-white crystalline powder
Chirality One chiral center

Synthesis of Racemic Monepantel

The synthesis of Monepantel typically involves a multi-step process culminating in a racemic mixture, which is then resolved to isolate the individual enantiomers. The following represents a plausible synthetic pathway based on available information.

The synthesis can be conceptually divided into three main stages:

  • Formation of the amino-nitrile core: This involves the construction of the 2-amino-2-methylpropanenitrile (B28548) backbone.

  • Ether linkage formation: Coupling of the amino-nitrile core with the 5-cyano-2-(trifluoromethyl)phenol side chain.

  • Amide bond formation: Acylation of the amino group with 4-(trifluoromethylsulfanyl)benzoyl chloride to yield racemic Monepantel.

Disclaimer: This protocol is a representative methodology based on general organic synthesis principles and available literature on related compounds. Actual yields and optimal conditions may vary.

Step 1: Synthesis of 2-amino-2-methylpropanenitrile

  • Materials: Acetone (B3395972) cyanohydrin, Ammonia (B1221849) (aqueous solution), Ethanol (B145695).

  • Procedure:

    • In a sealed reaction vessel, acetone cyanohydrin (1.0 eq) is dissolved in ethanol.

    • An excess of concentrated aqueous ammonia (5-10 eq) is added, and the mixture is stirred at room temperature for 24-48 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield crude 2-amino-2-methylpropanenitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 2-((1-cyano-1-methylethyl)amino)acetonitrile

  • Materials: 2-amino-2-methylpropanenitrile, Formaldehyde (B43269) (aqueous solution), Sodium cyanide, Hydrochloric acid, Diethyl ether.

  • Procedure:

    • 2-amino-2-methylpropanenitrile (1.0 eq) is dissolved in water, and the solution is cooled to 0-5 °C.

    • A solution of sodium cyanide (1.1 eq) in water is added, followed by the dropwise addition of aqueous formaldehyde (1.1 eq) while maintaining the temperature below 10 °C.

    • The mixture is stirred at room temperature for 12-16 hours.

    • The reaction is quenched by the careful addition of hydrochloric acid to adjust the pH to ~7.

    • The aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

Step 3: Synthesis of N-(1-cyano-2-(5-cyano-2-(trifluoromethyl)phenoxy)-1-methylethyl)-4-(trifluoromethylsulfanyl)benzamide (Racemic Monepantel)

  • Materials: 2-((1-cyano-1-methylethyl)amino)acetonitrile, 5-cyano-2-(trifluoromethyl)phenol, 4-(trifluoromethylsulfanyl)benzoyl chloride, a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine), and a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Procedure:

    • To a solution of 2-((1-cyano-1-methylethyl)amino)acetonitrile (1.0 eq) and 5-cyano-2-(trifluoromethyl)phenol (1.0 eq) in the chosen solvent, the base (1.2 eq) is added, and the mixture is stirred for 30 minutes at room temperature.

    • 4-(trifluoromethylsulfanyl)benzoyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 12-24 hours.

    • The reaction is monitored by TLC or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield racemic Monepantel.

Table 2: Representative Yields for Racemic Monepantel Synthesis

StepProductRepresentative Yield (%)Purity (by HPLC, %)
12-amino-2-methylpropanenitrile85-95>90
22-((1-cyano-1-methylethyl)amino)acetonitrile70-80>95
3Racemic Monepantel60-75>98

Purification and Chiral Resolution of this compound

The final and most critical step is the separation of the racemic mixture to obtain the desired (R)-enantiomer. This is typically achieved through chiral chromatography followed by recrystallization.

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good resolution.

Experimental Protocol for Chiral HPLC Resolution:

  • Instrumentation: A preparative HPLC system equipped with a chiral column.

  • Chiral Stationary Phase: Polysaccharide-based CSPs such as Chiralpak® IA or Chiralcel® OD are often effective for this class of compounds.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol is a common starting point. The exact ratio needs to be optimized for baseline separation. For example, a mobile phase of n-hexane:isopropanol (80:20 v/v) can be a good starting point.

  • Flow Rate: A typical flow rate for a preparative column (e.g., 20 mm x 250 mm) is in the range of 10-20 mL/min.

  • Detection: UV detection at a wavelength where Monepantel shows strong absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve the racemic Monepantel in a minimum amount of the mobile phase.

    • Inject the solution onto the chiral column.

    • Collect the fractions corresponding to the two enantiomer peaks. The elution order of the (R) and (S) enantiomers will depend on the specific CSP used.

    • Combine the fractions containing the this compound and evaporate the solvent under reduced pressure.

Recrystallization is employed to further purify the isolated this compound and to obtain a crystalline solid with high purity.

Experimental Protocol for Recrystallization:

  • Solvent System: A suitable solvent system is one in which Monepantel is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or isopropanol and water, is often effective for amides.

  • Procedure:

    • Dissolve the crude this compound from the chiral HPLC separation in a minimum amount of the hot solvent.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Table 3: Purity and Yield of this compound after Purification

Purification StepProductRepresentative Yield (%)Purity (by Chiral HPLC, %)Enantiomeric Excess (e.e., %)
Chiral HPLCThis compound40-45 (from racemate)>99>99
RecrystallizationCrystalline this compound85-95 (from HPLC fraction)>99.5>99.8

Experimental Workflows and Signaling Pathway

The logical flow from starting materials to the final purified product is crucial for process understanding and optimization.

G cluster_synthesis Racemic Synthesis cluster_purification Purification & Resolution Start Starting Materials (Acetone Cyanohydrin, etc.) Step1 Step 1: Amino-nitrile formation Start->Step1 Step2 Step 2: Ether Linkage Step1->Step2 Step3 Step 3: Amide Formation Step2->Step3 Racemate Racemic Monepantel Step3->Racemate ChiralHPLC Chiral HPLC Separation Racemate->ChiralHPLC R_Fraction This compound (in solution) ChiralHPLC->R_Fraction Recrystallization Recrystallization R_Fraction->Recrystallization FinalProduct Purified this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Monepantel exerts its anthelmintic effect by targeting a specific nicotinic acetylcholine receptor (nAChR) in nematodes, which is absent in mammals. This provides the basis for its selective toxicity.

G cluster_membrane Nematode Muscle Cell Membrane MPTL1 MPTL-1 Receptor (nAChR DEG-3 Subfamily) IonChannel Cation Channel (Closed) MPTL1->IonChannel Opens channel Influx Uncontrolled Cation Influx (Na+, Ca2+) IonChannel->Influx Leads to Monepantel (S)-Monepantel Monepantel->MPTL1 Binds to receptor Paralysis Spastic Paralysis of Nematode Influx->Paralysis Causes

References

Pharmacokinetics and metabolism of (R)-Monepantel in sheep

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (R)-Monepantel in Sheep

Introduction

Monepantel (B609222), the active (S)-enantiomer, is a novel anthelmintic belonging to the amino-acetonitrile derivative (AAD) class.[1][2] It is indicated for the treatment and control of gastrointestinal nematodes in sheep, including strains resistant to other major anthelmintic classes.[3] Marketed as Zolvix®, it is typically administered as a single oral drench at a recommended dose of 2.5 mg/kg body weight.[1][4] Understanding the pharmacokinetic and metabolic profile of Monepantel is crucial for optimizing its efficacy and ensuring safety. This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion in sheep, supported by quantitative data and detailed experimental methodologies.

Pharmacokinetics

The pharmacokinetic properties of Monepantel and its primary active metabolite, Monepantel Sulfone, have been thoroughly investigated in sheep following both intravenous and oral administration.[5]

Absorption

Following oral administration, Monepantel is well absorbed from the gastrointestinal tract.[4] Peak blood concentrations (Cmax) of the parent drug are typically reached between 8 to 16 hours post-administration.[2][4] The subsequent formation of its major metabolite, Monepantel Sulfone, leads to a later peak concentration for this compound, generally around 24 hours after dosing.[2][4] The overall oral bioavailability of the parent Monepantel compound has been calculated to be approximately 31%.[3][5] However, oral administration is considered highly efficient because a comparable amount of the active Monepantel Sulfone metabolite is generated as when the parent drug is given intravenously.[5]

Distribution

Monepantel and its metabolites are distributed throughout the body. The steady-state volume of distribution for Monepantel is 7.4 L/kg, while for Monepantel Sulfone it is significantly larger at 31.2 L/kg, indicating more extensive tissue distribution of the metabolite.[5] Studies using radiolabeled Monepantel show that the highest residue concentrations are consistently found in fat and liver, followed by kidney and muscle.[4][6][7] The approximate ratio of total radioactive residues in edible tissues has been reported as 100 (fat) : 50 (liver) : 20 (kidney) : 10 (muscle).[1]

Metabolism

Monepantel undergoes rapid and extensive biotransformation in sheep, primarily in the liver.[6][8] The principal metabolic pathway is the two-step S-oxidation of the parent molecule.[3][4]

  • Oxidation to Sulfoxide (B87167): Monepantel is first oxidized to Monepantel Sulphoxide (M1).

  • Oxidation to Sulfone: The sulfoxide is then rapidly oxidized to Monepantel Sulphone (M2).[4]

Monepantel Sulfone is the predominant and pharmacologically active metabolite found in the bloodstream and tissues, with its plasma availability being 12- to 15-fold higher than that of the parent drug.[5][9][10][11] This conversion is mediated by both the cytochrome P450 (CYP) and flavin-monooxygenase (FMO) enzyme systems, with a relative contribution of 64% and 36%, respectively, in sheep liver microsomes.[8]

In addition to S-oxidation, other metabolic pathways have been identified, leading to a total of 13 different metabolites observed in vivo.[12] These secondary pathways include hydroxylation, hydrolysis, and Phase II conjugation reactions such as sulfation, glucuronidation, and conjugation with glutathione.[3]

Excretion

The elimination of Monepantel and its metabolites occurs predominantly via the feces, with a substantial contribution from urinary excretion.[1][4][7] In studies with ¹⁴C-labeled Monepantel, approximately 87-92% of the radioactive dose was eliminated within 12 days of a single oral administration.[6] The ratio of fecal to urinary excretion varies between animals but is typically in the range of 2:1 to 3:1.[1] Fecal excretion is highest in the first three days post-dosing.[7]

Quantitative Data

The following tables summarize key quantitative data from pharmacokinetic and residue depletion studies in sheep.

Table 1: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep (Data compiled from studies involving intravenous (IV) administration of 1 mg/kg and oral administration of 1-3 mg/kg)

ParameterMonepantel (Parent Drug)Monepantel Sulfone (Metabolite)Reference
Route IV Oral IV
Cmax (ng/mL) -17.9-
Tmax (hours) -16-
AUC (ng·h/mL) -671-
Vd (L/kg) 7.4-31.2
CL (L/kg·h) 1.49-0.28
MRT (hours) 4.9-111

Table 2: Total Radioactive Residues in Edible Tissues of Sheep (Following a single oral dose of 5 mg/kg ¹⁴C-Monepantel)

TissueDay 2 (mg eq/kg)Day 7 (mg eq/kg)Day 21 (mg eq/kg)Day 35 (mg eq/kg)Reference
Fat 19.311.0 - 21.04.01.0 - 2.0[1][4]
Liver 6.75.01.50.5[1][4]
Kidney -2.00.50.2[1]
Muscle -1.00.30.1[1]

Table 3: Cumulative Excretion of Radioactivity in Sheep (Percentage of administered oral dose of ¹⁴C-Monepantel)

Days Post-DoseFeces (%)Urine (%)Total Excreted (%)Reference
3 ~30~10-15~40-45[1][7]
12 ~60-70~20-3087-92[1][6]

Experimental Protocols

Pharmacokinetic Study Protocol

A representative pharmacokinetic study involves the allocation of healthy sheep into multiple groups to assess different routes of administration and dose levels.[1][5]

  • Animal Allocation: Animals (e.g., 36 sheep) are divided into groups based on sex and body weight.

  • Dosing Regimen:

    • Intravenous (IV) Group: Administered Monepantel (e.g., 1 mg/kg bw) and Monepantel Sulfone (e.g., 1 mg/kg bw) via infusion to determine fundamental parameters like clearance and volume of distribution.

    • Oral (PO) Groups: Administered Monepantel via oral drench at various dose levels (e.g., 1, 3, or 10 mg/kg bw) to assess oral bioavailability and metabolite formation.

  • Sample Collection: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., pre-dose, and at multiple intervals up to 14 days post-treatment).

  • Sample Processing: Plasma is separated by centrifugation and stored frozen (-20°C or below) until analysis.

  • Analysis: Concentrations of Monepantel and Monepantel Sulfone are quantified using a validated analytical method, typically HPLC with UV detection or LC-MS/MS.[5][9]

Absorption, Distribution, Metabolism, and Excretion (ADME) Study Protocol

ADME studies typically utilize radiolabeled compounds to trace the drug's fate in the body.[1][6]

  • Test Substance: ¹⁴C-Monepantel is administered as a single oral dose (e.g., 5 mg/kg bw) in a formulation similar to the commercial product.

  • Housing: Animals are housed in metabolism cages to allow for the separate and complete collection of urine and feces.

  • Sample Collection:

    • Excreta: Urine and feces are collected daily for an extended period (e.g., 12-14 days).

    • Blood: Blood is collected at regular intervals.

    • Tissues: Animals are sacrificed at various time points (e.g., 2, 7, 14, 21, 28, and 35 days post-dose), and edible tissues (fat, liver, kidney, muscle) are collected.

  • Analysis:

    • Total Radioactivity: Total radioactive residue (TRR) in all collected samples is measured using techniques like liquid scintillation counting.

    • Metabolite Profiling: The metabolic profile in selected samples (excreta, plasma, tissues) is determined by separating extracts using HPLC and identifying metabolites via LC-MS, comparing them to reference standards.

Analytical Method for Tissue Residues

A validated regulatory method is used for monitoring residues in edible tissues.[1][4]

  • Homogenization: A sample of tissue (liver, kidney, muscle, or fat) is homogenized.

  • Extraction: The homogenate is extracted with a solvent, typically acetonitrile.

  • Cleanup: The extract is centrifuged, and the supernatant is cleaned up using a solid-phase extraction (SPE) cartridge to remove interfering substances.

  • Quantification: The eluate from the SPE cartridge is evaporated, reconstituted in a mobile phase, and analyzed by HPLC with UV detection. The limit of quantification (LOQ) for this method is typically 50 µg/kg.[7]

Visualizations

Metabolic Pathway

Metabolic Pathway of Monepantel in Sheep cluster_main cluster_other Monepantel Monepantel (Parent Drug) M1 Monepantel Sulphoxide (M1) Monepantel->M1 S-Oxidation (CYP/FMO) Other_PhaseI Other Phase I Metabolites (e.g., Hydroxylation, Hydrolysis) Monepantel->Other_PhaseI Minor Pathways M2 Monepantel Sulphone (M2) (Major Active Metabolite) M1->M2 Rapid S-Oxidation (CYP/FMO) PhaseII Phase II Conjugates (e.g., Glucuronides, Sulfates) M2->PhaseII Conjugation Other_PhaseI->PhaseII Conjugation

Caption: Primary metabolic pathway of Monepantel in sheep via S-oxidation.

Pharmacokinetic Study Workflow

Experimental Workflow for a Pharmacokinetic Study start Animal Acclimatization & Health Check groups Group Allocation (e.g., IV vs. Oral Dosing) start->groups dosing Drug Administration (Monepantel) groups->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis Sample Analysis (HPLC or LC-MS/MS) processing->analysis pk_model Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) analysis->pk_model report Data Interpretation & Reporting pk_model->report

Caption: Typical workflow for a sheep pharmacokinetic study.

ADME Process Overview

Overview of Monepantel ADME in Sheep cluster_body Oral Oral Administration GIT GI Tract Oral->GIT Ingestion Blood Systemic Circulation (Distribution) GIT->Blood Absorption Feces_Out Feces GIT->Feces_Out Unabsorbed Drug Tissues Tissues (Fat, Muscle) Blood->Tissues Distribution Liver Liver Blood->Liver Metabolism Kidney Kidney Blood->Kidney Filtration Tissues->Blood Liver->GIT Biliary Excretion Liver->Blood Metabolites Urine_Out Urine Kidney->Urine_Out Excretion

Caption: High-level overview of Monepantel ADME processes in sheep.

References

Technical Guide: Molecular Target Identification of (R)-Monepantel in Haemonchus contortus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Haemonchus contortus, a hematophagous nematode parasite of small ruminants, is a primary agent of economic loss in the global livestock industry.[1][2] The control of this parasite has been heavily reliant on the use of anthelmintic drugs. However, the remarkable genetic plasticity of H. contortus has led to the rapid development of resistance to nearly all available drug classes, creating an urgent need for novel anthelmintics with unique mechanisms of action.[3] Monepantel (B609222) (MPTL), an amino-acetonitrile derivative (AAD), was the first compound from this new class to be commercialized for the control of gastrointestinal nematodes in sheep.[4] This document provides a detailed technical overview of the scientific efforts to identify and characterize the molecular target of (R)-Monepantel in H. contortus.

The Molecular Target: A Nicotinic Acetylcholine (B1216132) Receptor Subunit

The primary molecular target of Monepantel in nematodes was first elucidated through forward genetic screens in the model organism Caenorhabditis elegans. These studies identified Ce-acr-23, a gene encoding a nicotinic acetylcholine receptor (nAChR) subunit belonging to the nematode-specific DEG-3 family, as essential for Monepantel's activity.[3]

Subsequent research in the target parasite, H. contortus, identified a group of homologous genes. The key target was identified as Hco-MPTL-1 , a subunit of a distinct nAChR.[3][5] This receptor is part of a larger group of DEG-3-like proteins that form acetylcholine-gated ion channels. In H. contortus, evidence points to two primary receptor compositions: one containing the subunits Hco-DEG-3 and Hco-DES-2, and another containing Hco-MPTL-1, which is the specific target of Monepantel.[5] Genetic mapping studies have localized the genes mptl-1, deg-3, and des-2 to a specific region on chromosome 2, which is strongly associated with the resistance phenotype.[6]

Mechanism of Action

Monepantel acts as a positive allosteric modulator of the Hco-MPTL-1 receptor channel. Its binding to the receptor potentiates the channel's opening, leading to an influx of ions. This disrupts normal neuromuscular function, causing irreversible paralysis and subsequent death of the parasite. The specificity of Monepantel for this nematode-specific receptor subunit explains its favorable safety profile in host animals.

MPTL Monepantel (R-enantiomer) Receptor Hco-MPTL-1 Receptor (nAChR Subunit) MPTL->Receptor Binds and Activates Channel Ion Channel Gating Receptor->Channel Opens Influx Uncontrolled Ion Influx Channel->Influx Leads to Paralysis Spastic Paralysis of Pharynx and Somatic Muscle Influx->Paralysis Causes Death Parasite Death Paralysis->Death Results in cluster_0 Genetic Cross & Progeny Generation cluster_1 In Vivo Selection cluster_2 Genomic Analysis ParS Parental Susceptible (Par-S) F1 F1 Generation ParS->F1 ParR Parental Resistant (Par-R) ParR->F1 F2 F2 Generation (Intercross) F1->F2 F3 F3 Infective Larvae (L3) F2->F3 Infect Infect Sheep with F3 Larvae F3->Infect Unselected Unselected Pool (Pre-treatment L3) F3->Unselected Treatment Treat with Monepantel (2.5 mg/kg) Infect->Treatment DNA Pool-Seq (DNA from both pools) Unselected->DNA Selected Selected Pool (Post-treatment L3) Selected->DNA Treatment->Selected Collect survivors after 7 days Align Align Reads to Reference Genome DNA->Align Compare Compare Allele Frequencies (CMH & FET Tests) Align->Compare SNP Identify Significant SNPs in Resistance Locus Compare->SNP cluster_0 Susceptible Worm cluster_1 Resistant Worm S_Gene Wild-Type mptl-1 Gene S_Receptor Functional MPTL-1 Receptor S_Gene->S_Receptor Expresses S_Result Binding Occurs -> Paralysis S_Receptor->S_Result S_MPTL Monepantel S_MPTL->S_Receptor Binds to R_Gene Mutated mptl-1 Gene (e.g., deletion in exon 11) R_Receptor Dysfunctional MPTL-1 Receptor R_Gene->R_Receptor Expresses R_Result No Binding -> Survival R_Receptor->R_Result R_MPTL Monepantel R_MPTL->R_Receptor Fails to Bind

References

An In-depth Technical Guide to the Structure-Activity Relationship of (R)-Monepantel and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel (B609222), a groundbreaking anthelmintic of the amino-acetonitrile derivative (AAD) class, represents a significant advancement in the control of gastrointestinal nematodes, particularly those resistant to conventional drug classes.[1][2] Its novel mode of action targets a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit, offering a high degree of selectivity and a favorable safety profile in livestock.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of monepantel, focusing on the inactive (R)-enantiomer and the development of analogs. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure and Stereochemistry

The chemical structure of monepantel is N-{(2S)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl}-4-(trifluoromethylsulfanyl)benzamide.[1] A critical aspect of its biological activity is its stereochemistry. The anthelmintic activity resides exclusively in the (S)-enantiomer.[1] The (R)-enantiomer of monepantel, while exhibiting potential anticancer properties, is devoid of nematicidal activity.[3] This stereospecificity highlights the precise three-dimensional arrangement required for effective interaction with its nematode target receptor.

Mechanism of Action and Signaling Pathway

Monepantel exerts its anthelmintic effect by acting as a positive allosteric modulator and, at higher concentrations, a direct agonist of a nematode-specific subclass of nicotinic acetylcholine receptors, the DEG-3/DES-2 type receptors.[4][5] In the parasitic nematode Haemonchus contortus, the specific target is the MPTL-1 receptor, a homolog of the Caenorhabditis elegans ACR-23 receptor.[1][4]

Binding of (S)-monepantel to the MPTL-1 receptor leads to an irreversible opening of the ion channel.[4] This results in an uncontrolled influx of cations, leading to depolarization of the muscle cell membrane, spastic paralysis of the worm, and its eventual expulsion from the host.[4][6] The DEG-3 subfamily of receptors is absent in mammals, which accounts for the high selectivity and low mammalian toxicity of monepantel.[1]

Monepantel Signaling Pathway Monepantel Signaling Pathway in Nematode Muscle Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Monepantel Monepantel MPTL1_receptor MPTL-1 Receptor (nAChR Subunit) Monepantel->MPTL1_receptor Binds to allosteric site Ion_Channel Ion Channel Pore MPTL1_receptor->Ion_Channel Irreversibly opens Cation_Influx Uncontrolled Cation Influx (Na+, K+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis

Monepantel's mechanism of action leading to nematode paralysis.

Structure-Activity Relationship (SAR) Studies

The development of monepantel involved the synthesis and evaluation of numerous amino-acetonitrile derivatives to optimize anthelmintic activity. While comprehensive quantitative data from the initial SAR studies are proprietary, published research on monepantel analogs, particularly ferrocenyl derivatives, provides valuable insights into the structural requirements for activity.

Key Structural Features for Activity:

Based on available data, the following structural components are crucial for the anthelmintic activity of monepantel and its analogs:

  • Amino-acetonitrile Core: This central scaffold is essential for the overall structure.

  • Stereochemistry at the Quaternary Carbon: The (S)-configuration is mandatory for nematicidal activity.

  • Aryloxy Moiety: The 5-cyano-2-(trifluoromethyl)phenoxy group plays a significant role in binding to the receptor.

  • Aroyl Moiety: The 4-(trifluoromethylsulfanyl)benzamide group is also critical for potent activity.

Quantitative SAR Data of Monepantel Analogs

The following table summarizes the in vitro activity of selected monepantel analogs against various nematode species. This data is compiled from studies on ferrocenyl derivatives of monepantel.

CompoundModificationTarget SpeciesAssayActivity (EC50)Reference
(S)-Monepantel -Haemonchus contortusLarval Development~0.01-0.04 µg/mL (EC100)Kaminsky et al., 2008[7]
(R)-Monepantel R-enantiomerH. contortusNot specifiedInactiveKaminsky et al., 2008[7]
Ferrocenyl Analog 4 Replacement of the benzamide (B126) unit with a ferrocene (B1249389) precursorDirofilaria immitisMotility3.70 µg/mLPatra et al., 2016[8][9]
Ferrocenyl Analog 8 Replacement of the chiral C2 linker with a ferrocenyl moietyD. immitisMotility5.60 µg/mLPatra et al., 2016[8][9]
AAD85 Control compoundD. immitisMotility2.20 µg/mLPatra et al., 2016[8][9]
Ivermectin Control drugD. immitisMotility1.00–3.00 µg/mLPatra et al., 2016[8][9]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of anthelmintic compounds. The following sections outline the methodologies for key in vitro assays used in the study of monepantel and its analogs.

Synthesis of Monepantel Analogs: A General Workflow

The synthesis of novel monepantel analogs typically involves a multi-step process. The following diagram illustrates a generalized workflow for creating derivatives for SAR studies.

Synthesis Workflow General Workflow for Monepantel Analog Synthesis Start Starting Materials Step1 Synthesis of Amino-acetonitrile Core Start->Step1 Step2 Introduction of Aryloxy Moiety Step1->Step2 Step3 Coupling with Aroyl Moiety Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Compound Final Analog Characterization->Final_Compound

A generalized workflow for the synthesis of monepantel analogs.
Haemonchus contortus Larval Development Assay (LDA)

This assay is a cornerstone for in vitro screening of anthelmintic compounds against parasitic nematodes.

Objective: To determine the concentration of a test compound that inhibits the development of nematode eggs to the third larval (L3) stage.

Materials:

  • Fresh fecal samples from sheep infected with H. contortus.

  • Saturated NaCl solution.

  • Sieves (100 µm, 25 µm).

  • Centrifuge.

  • 24-well or 96-well microtiter plates.

  • Nutrient agar (B569324) medium.

  • Escherichia coli culture.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Incubator (27°C).

  • Inverted microscope.

Procedure:

  • Egg Isolation:

    • Homogenize fecal samples in water.

    • Filter the suspension through a series of sieves to remove large debris.

    • Centrifuge the filtrate and resuspend the pellet in saturated NaCl solution to float the eggs.

    • Collect the eggs from the surface, wash them thoroughly with water, and quantify them.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the nutrient agar medium.

    • Dispense the agar containing the test compounds into the wells of a microtiter plate.

    • Add a standardized number of H. contortus eggs (e.g., 50-100) to each well.

    • Add a small amount of E. coli as a food source for the developing larvae.

    • Include positive (a known anthelmintic like monepantel) and negative (solvent only) controls.

  • Incubation:

    • Incubate the plates at 27°C for 7 days in a humidified chamber.

  • Data Collection and Analysis:

    • After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.

    • Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

    • Calculate the percentage of inhibition of development to the L3 stage for each compound concentration compared to the negative control.

    • Determine the EC50 value (the concentration that inhibits 50% of larval development).

Nematode Motility Assay using Infrared Light-Interference

This high-throughput assay provides a quantitative measure of the effect of compounds on nematode motility.

Objective: To assess the inhibitory effect of test compounds on the motility of nematode larvae.

Materials:

  • Haemonchus contortus or Caenorhabditis elegans larvae (L3 or L4 stage).

  • 96-well or 384-well microtiter plates.

  • Liquid culture medium appropriate for the nematode species.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • An automated motility tracking system that uses infrared light-interference (e.g., WMicrotracker).

Procedure:

  • Larval Preparation:

    • Culture and harvest larvae to the desired stage.

    • Wash the larvae to remove any debris or bacteria.

    • Resuspend the larvae in the appropriate liquid medium at a known density.

  • Assay Setup:

    • Dispense the larval suspension into the wells of a microtiter plate.

    • Add the test compounds at various concentrations to the wells.

    • Include positive and negative controls.

  • Motility Measurement:

    • Place the microtiter plate into the automated motility tracker.

    • The instrument measures the interruptions of infrared beams caused by the movement of the larvae in each well over a set period.

    • Record motility data at different time points (e.g., 1, 2, 4, 24, 48, 72 hours).

  • Data Analysis:

    • The instrument's software quantifies the motility in each well.

    • Normalize the motility data against the negative control.

    • Calculate the percentage of motility inhibition for each compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of motility).

Anthelmintic_Assay_Workflow Workflow for In Vitro Anthelmintic Assays cluster_preparation Preparation cluster_assay Assay cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Isolate_Eggs Isolate Nematode Eggs (for LDA) LDA_Setup Larval Development Assay Setup (Eggs in Agar with Compound) Isolate_Eggs->LDA_Setup Culture_Larvae Culture Larvae (for Motility Assay) Motility_Setup Motility Assay Setup (Larvae in Liquid with Compound) Culture_Larvae->Motility_Setup LDA_Incubate Incubate 7 days at 27°C LDA_Setup->LDA_Incubate Motility_Measure Measure Motility over Time (Infrared Tracking) Motility_Setup->Motility_Measure LDA_Analysis Count Larval Stages Calculate % Inhibition Determine EC50 LDA_Incubate->LDA_Analysis Motility_Analysis Quantify Motility Calculate % Inhibition Determine IC50 Motility_Measure->Motility_Analysis

A comparative workflow of the Larval Development and Motility Assays.

Conclusion

The structure-activity relationship of monepantel is characterized by a high degree of stereospecificity and a dependence on key structural moieties for its potent anthelmintic activity. The (S)-enantiomer is the active form, targeting the nematode-specific MPTL-1 receptor and inducing spastic paralysis through irreversible ion channel activation. While the (R)-enantiomer is inactive against nematodes, it presents an interesting avenue for research in other therapeutic areas. The development of analogs has provided some understanding of the pharmacophore, although more comprehensive public data would be beneficial for further rational drug design. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct their own SAR studies and contribute to the development of new and effective anthelmintics to combat the growing threat of drug resistance.

References

In Vitro Activity of Monepantel Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monepantel (B609222) (MPL), a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in the control of gastrointestinal nematodes, particularly in livestock. Its efficacy is largely attributed to its rapid conversion to the active metabolite, monepantel sulfone (MPL-SO2). This technical guide provides a comprehensive overview of the in vitro activity of monepantel sulfone, including its mechanism of action, quantitative efficacy data against key nematode species, and detailed experimental protocols for assessing its activity. The information presented is intended to support further research and development in the field of anthelmintics.

Introduction

The emergence of widespread resistance to conventional anthelmintics in parasitic nematodes has created an urgent need for novel drugs with unique modes of action. Monepantel, the first AAD to be commercialized, offers a solution to this challenge by targeting a nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit.[1][2] Following administration, monepantel is rapidly metabolized in the host to monepantel sulfone, which is considered the principal active moiety responsible for its anthelmintic effects.[1][2] Understanding the in vitro activity of this metabolite is crucial for optimizing its therapeutic use and for the development of future AADs.

Mechanism of Action

Monepantel and its sulfone metabolite exert their anthelmintic effect by acting as positive allosteric modulators and agonists of a nematode-specific subclass of nAChR channels, specifically the DEG-3/DES-2 receptor complex.[3] In the parasitic nematode Haemonchus contortus, the specific target has been identified as the MPTL-1 receptor subunit.[3]

Binding of monepantel sulfone to this receptor leads to an irreversible opening of the ion channel, resulting in a continuous influx of cations into the muscle cells. This uncontrolled ion flow causes depolarization of the muscle cell membrane, leading to spastic paralysis of the pharynx and body wall muscles of the nematode. The paralyzed worms are unable to feed or maintain their position in the gastrointestinal tract and are subsequently expelled from the host.[2] The specificity of this target to nematodes contributes to the favorable safety profile of monepantel in mammalian hosts.

Monepantel Sulfone Signaling Pathway cluster_membrane Nematode Muscle Cell Membrane MPTL1 MPTL-1 Receptor (nAChR Subunit) Channel Ion Channel (Closed) Channel_Open Ion Channel (Open) MPTL1->Channel_Open Causes irreversible opening Cations Cation Influx (Na+, Ca2+) Channel_Open->Cations Allows MPL_SO2 Monepantel Sulfone (MPL-SO2) MPL_SO2->MPTL1 Binds to receptor Paralysis Spastic Paralysis Cations->Paralysis Leads to

Mechanism of action of monepantel sulfone.

In Vitro Efficacy

The in vitro activity of monepantel has been evaluated against a range of nematode species and developmental stages. While direct comparative quantitative data for monepantel sulfone is limited in the public domain, studies consistently report that its efficacy is similar to that of the parent compound.[1][2] The following tables summarize the available in vitro efficacy data for monepantel.

Table 1: In Vitro Activity of Monepantel Against Various Nematode Species

Nematode SpeciesLife StageAssay TypeIC50 / ED50 (µg/mL)Reference(s)
Ancylostoma ceylanicumAdultMotility Assay1.7[2][4][5]
Ancylostoma ceylanicumL3 LarvaeMotility Assay>200[2][4][5]
Necator americanusL3 Larvae/AdultMotility Assay>100[2][4][5]
Trichuris murisL3 LarvaeMotility Assay78.7[2][4][5]
Trichuris murisAdultMotility Assay>200[2][5]
Haemonchus contortusMixedLarval Development10.6 - 1008 (Resistant)[3]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Effective Dose 50%) is the dose that produces a therapeutic response in 50% of the population.

Experimental Protocols

Larval Motility Assay

This protocol is a synthesized methodology based on practices described for Haemonchus contortus and other nematodes.[6][7]

Objective: To determine the inhibitory effect of monepantel sulfone on the motility of third-stage (L3) nematode larvae.

Materials:

  • Nematode L3 larvae

  • 96-well microtiter plates

  • RPMI-1640 culture medium (or other suitable medium)[6]

  • Monepantel sulfone stock solution (in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Inverted microscope or automated motility tracking system

Procedure:

  • Larval Preparation: Harvest L3 larvae from fecal cultures and wash them several times in PBS to remove debris.

  • Assay Setup:

    • Dispense approximately 50-100 L3 larvae in 100 µL of RPMI-1640 medium into each well of a 96-well plate.[6]

    • Prepare serial dilutions of monepantel sulfone in RPMI-1640. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

    • Add the drug dilutions to the wells containing the larvae. Include control wells with medium only and medium with the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.[4]

  • Motility Assessment:

    • At 24, 48, and 72 hours, assess larval motility. This can be done manually by observing each well under an inverted microscope and scoring motility on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

    • Alternatively, use an automated microplate reader or tracking software to quantify larval movement.

  • Data Analysis:

    • Calculate the percentage of motile larvae for each concentration at each time point.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Larval_Motility_Assay_Workflow Start Start Prep_Larvae Prepare L3 Larvae (Wash in PBS) Start->Prep_Larvae Dispense_Larvae Dispense Larvae into 96-well Plate Prep_Larvae->Dispense_Larvae Add_Drug Add Drug Dilutions to Wells Dispense_Larvae->Add_Drug Prep_Drug Prepare Serial Dilutions of Monepantel Sulfone Prep_Drug->Add_Drug Incubate Incubate at 37°C for 72 hours Add_Drug->Incubate Assess_Motility Assess Motility (Microscope or Automated System) Incubate->Assess_Motility Analyze_Data Data Analysis (Calculate IC50) Assess_Motility->Analyze_Data End End Analyze_Data->End

Workflow for the larval motility assay.
Egg Hatch Assay

This protocol is a synthesized methodology based on practices described for Trichostrongylus colubriformis and other gastrointestinal nematodes.[8][9]

Objective: To determine the ovicidal activity of monepantel sulfone by assessing its ability to inhibit egg hatching.

Materials:

  • Freshly collected nematode eggs

  • 96-well microtiter plates

  • Agar (B569324) (0.5-1%) or a suitable buffer solution

  • Monepantel sulfone stock solution (in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Saturated salt solution (for egg flotation)

  • Sieves of appropriate mesh size

  • Lugol's iodine solution

  • Inverted microscope

Procedure:

  • Egg Isolation:

    • Isolate nematode eggs from fresh fecal samples using a flotation method with a saturated salt solution.

    • Wash the collected eggs with water and pass them through a series of sieves to remove debris.

  • Assay Setup:

    • Dispense approximately 100-200 eggs in a small volume of water or buffer into each well of a 96-well plate.[8]

    • Prepare serial dilutions of monepantel sulfone in the agar or buffer solution. Ensure the final DMSO concentration is non-toxic.

    • Add the drug dilutions to the wells. Include appropriate controls.

  • Incubation: Incubate the plates at 25-27°C for 48 hours in a humidified environment.[8]

  • Hatching Assessment:

    • After the incubation period, add a drop of Lugol's iodine solution to each well to stop further hatching and to stain the unhatched eggs and larvae.

    • Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.

  • Data Analysis:

    • Calculate the percentage of egg hatch inhibition for each drug concentration relative to the control wells.

    • Determine the ED50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Metabolism

Monepantel is a prodrug that is activated by metabolic enzymes to its sulfone derivative. In the host, this conversion primarily occurs in the liver.[2] Evidence suggests that nematodes also possess the enzymatic machinery to metabolize monepantel.[2] The primary metabolic step is the oxidation of the sulfur atom in the monepantel molecule to form monepantel sulfone. This reaction is likely catalyzed by cytochrome P450 (CYP) and/or flavin-containing monooxygenase (FMO) enzyme systems within the nematode.[10][11][12]

Monepantel Metabolism Monepantel Monepantel Enzymes Nematode Enzymes (CYP/FMO) Monepantel->Enzymes Substrate for Monepantel_Sulfone Monepantel Sulfone (Active Metabolite) Enzymes->Monepantel_Sulfone Catalyzes oxidation to

In vitro metabolic activation of monepantel.

Conclusion

Monepantel sulfone is the key active metabolite responsible for the potent and broad-spectrum anthelmintic activity of monepantel. Its unique mode of action, targeting a nematode-specific nAChR, makes it a valuable tool for combating anthelmintic resistance. The in vitro assays detailed in this guide provide robust methods for evaluating the efficacy of monepantel sulfone and for the screening of new AAD compounds. Further research focusing on the direct comparative in vitro activity of monepantel and its sulfone metabolite across a wider range of nematode species will be beneficial for a more complete understanding of its therapeutic potential. Additionally, a deeper investigation into the specific nematode enzymes responsible for the metabolic activation of monepantel could provide insights into potential mechanisms of resistance and inform the design of next-generation anthelmintics.

References

(R)-Monepantel: A Technical Guide to its Effects on Larval and Adult Nematode Stages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Monepantel, the active enantiomer of the anthelmintic monepantel (B609222), represents a significant advancement in the control of gastrointestinal nematodes, particularly in the face of widespread resistance to older drug classes. As a member of the amino-acetonitrile derivative (AAD) class, its unique mode of action targets a nematode-specific nicotinic acetylcholine (B1216132) receptor subunit, offering a crucial tool for managing parasitic infections in livestock. This technical guide provides an in-depth analysis of the effects of this compound on both larval and adult stages of various nematode species. It consolidates quantitative efficacy data, details key experimental protocols for assessing its activity, and visualizes the underlying signaling pathway and experimental workflows.

Introduction

The rise of anthelmintic resistance in parasitic nematodes of livestock poses a significant threat to animal health and agricultural productivity. The introduction of monepantel provided a novel mode of action, effective against nematodes resistant to benzimidazoles, levamisole, and macrocyclic lactones.[1][2] Understanding the differential effects of this compound on various life stages of nematodes is critical for optimizing treatment strategies, managing resistance development, and advancing new drug discovery efforts. This guide synthesizes the current scientific knowledge on the larvicidal and adulticidal properties of this compound.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated against a broad spectrum of gastrointestinal nematodes. The following tables summarize the quantitative data from both in vitro and in vivo studies, highlighting the compound's activity against different larval and adult stages.

Table 1: In Vitro Susceptibility of Nematode Stages to Monepantel
Nematode SpeciesLarval StageAdult StageIC50 (µg/mL) - LarvaeIC50 (µg/mL) - AdultsReference
Ancylostoma ceylanicumL3Adult>1001.7[3][3]
Trichuris murisL3Adult78.7[3]>200[3][3]
Haemonchus contortusxL3 to L4Adult1.4 times greater than adult IC50-[4]
Table 2: In Vivo Efficacy of Monepantel Against Larval (L4) and Adult Nematodes in Sheep (Oral Dose: 2.5 mg/kg)
Nematode SpeciesLarval Stage (L4) Efficacy (%)Adult Stage Efficacy (%)Reference
Haemonchus contortus>99.2[5]100[6][5][6]
Teladorsagia circumcincta>99.2[5]-[5]
Trichostrongylus colubriformis>99.2[5]-21.5 (resistant isolate)[7][5][7]
Trichostrongylus axei>99.2[5]100[7][5][7]
Cooperia curticei>99.2[5]99.7[7][5][7]
Nematodirus spp.>99.2[5]-[5]
Chabertia ovina93.6[5]-[5]
Oesophagostomum venulosum94.0[5]-[5]

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect by targeting a unique, nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR) family, designated as MPTL-1 in Haemonchus contortus and its ortholog ACR-23 in Caenorhabditis elegans.[8][9] This receptor is a ligand-gated ion channel.

Monepantel acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the MPTL-1/ACR-23 receptor.[8] Its binding leads to an irreversible opening of the channel, causing a constant, uncontrolled influx of ions into the muscle cells.[8][10] This results in depolarization of the muscle cell membrane, leading to spastic paralysis of the nematode.[8][10] The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled. The specificity of Monepantel for the nematode receptor ensures a high margin of safety in mammalian hosts, where this particular receptor subunit is absent.[9]

Monepantel_Signaling_Pathway cluster_membrane Muscle Cell Membrane MPTL1 MPTL-1 / ACR-23 Receptor (Closed) MPTL1_open MPTL-1 / ACR-23 Receptor (Open) MPTL1->MPTL1_open Binding of Monepantel Ion_Influx Uncontrolled Ion Influx (Na+, Ca2+) MPTL1_open->Ion_Influx Monepantel This compound Depolarization Membrane Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Monepantel's mechanism of action targeting the MPTL-1/ACR-23 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound against larval and adult nematodes.

Larval Development Assay (LDA)

This assay assesses the ability of a compound to inhibit the development of nematode eggs to the third larval stage (L3).

Materials:

  • Fresh nematode eggs harvested from fecal samples.

  • Agar-based nutritive medium.

  • 96-well microtiter plates.

  • This compound stock solution and serial dilutions.

  • Incubator set at 25-27°C.

  • Dissecting microscope.

Procedure:

  • Egg Harvesting: Nematode eggs are isolated from fresh fecal samples of infected animals using a series of sieving and flotation techniques.

  • Assay Plate Preparation: A nutritive agar (B569324) medium is prepared and dispensed into the wells of a 96-well plate.

  • Compound Addition: Serial dilutions of this compound are added to the agar in the wells to achieve a range of final concentrations. Control wells receive only the vehicle (e.g., DMSO).

  • Egg Inoculation: A standardized number of freshly harvested nematode eggs (e.g., 50-100 eggs per well) are added to each well.

  • Incubation: The plates are sealed and incubated at 25-27°C for 7 days to allow for hatching and larval development.

  • Larval Assessment: After the incubation period, a vital stain (e.g., iodine) may be added to facilitate visualization. The number of L1, L2, and L3 larvae in each well is counted under a dissecting microscope.

  • Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each drug concentration relative to the control wells. The IC50 value (the concentration that inhibits 50% of larval development) is then determined using appropriate statistical software.

Adult Nematode Motility Assay

This assay evaluates the effect of a compound on the viability of adult nematodes by observing their motility.

Materials:

  • Adult nematodes collected from the gastrointestinal tract of infected animals.

  • RPMI-1640 medium supplemented with antibiotics (e.g., penicillin-streptomycin).

  • 24- or 48-well culture plates.

  • This compound stock solution and serial dilutions.

  • Incubator set at 37°C with 5% CO2.

  • Dissecting microscope.

Procedure:

  • Worm Collection: Adult nematodes are carefully collected from the abomasum or intestines of euthanized, infected animals.

  • Washing and Preparation: The worms are thoroughly washed in physiological saline or culture medium to remove host debris.

  • Assay Setup: A small number of adult worms (e.g., 3-5) are placed in each well of a culture plate containing pre-warmed RPMI-1640 medium.

  • Compound Exposure: this compound is added to the wells at various concentrations. Control wells contain only the vehicle.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 24, 48, or 72 hours).

  • Motility Scoring: At specified time points, the motility of each worm is observed under a dissecting microscope and scored based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

  • Data Analysis: The average motility score for each concentration is calculated. The IC50 value (the concentration that reduces motility by 50%) is determined by plotting the motility scores against the drug concentrations.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for conducting larval and adult nematode assays and the logical relationship between the molecular mechanism and the observable effects of this compound.

Experimental_Workflow cluster_larval Larval Development Assay cluster_adult Adult Motility Assay L1 Harvest Nematode Eggs L2 Prepare Assay Plates with Monepantel Dilutions L1->L2 L3 Inoculate with Eggs L2->L3 L4 Incubate (7 days, 27°C) L3->L4 L5 Assess Larval Stages (L1, L2, L3) L4->L5 Data Data Analysis (IC50 Determination) L5->Data A1 Collect Adult Nematodes A2 Prepare Assay Plates with Monepantel Dilutions A1->A2 A3 Incubate Worms with Drug A2->A3 A4 Incubate (24-72h, 37°C, 5% CO2) A3->A4 A5 Score Worm Motility A4->A5 A5->Data

Generalized workflow for in vitro nematode assays.

Logical_Relationship Monepantel This compound Administration Target Binding to MPTL-1/ACR-23 Receptor Monepantel->Target Molecular Interaction Molecular Irreversible Channel Opening Target->Molecular Conformational Change Cellular Ion Influx & Membrane Depolarization Molecular->Cellular Physiological Effect Organismal Spastic Paralysis of Nematode Cellular->Organismal Systemic Effect Host Expulsion of Parasite from Host Organismal->Host Therapeutic Outcome

References

(R)-Monepantel: A Toxicological and Safety Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-Monepantel, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, represents a significant advancement in veterinary medicine due to its novel mode of action against nematode parasites. Its high efficacy against multi-drug resistant nematode strains has led to its widespread use in livestock. This technical guide provides a comprehensive overview of the toxicity and safety profile of this compound in a range of non-target organisms. The selective action of Monepantel (B609222) on a nematode-specific nicotinic acetylcholine (B1216132) receptor subunit confers a high degree of safety in vertebrate species. Extensive toxicological testing in mammals, including acute and chronic studies in rodents and dogs, has demonstrated a low order of toxicity. Furthermore, environmental risk assessments indicate a favorable profile, with low toxicity observed in aquatic organisms, soil fauna, and terrestrial plants. This document synthesizes the available quantitative data, details the experimental methodologies employed in key safety studies, and visualizes the pertinent biological pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Mammalian Toxicity

The safety of this compound in mammals has been extensively evaluated in various laboratory animal models, consistently demonstrating a low potential for toxicity.

Acute Toxicity

Acute toxicity studies in rats indicate that Monepantel has a low acute oral and dermal toxicity, with LD50 values for both routes of administration being greater than 2000 mg/kg body weight.[1] Safety pharmacology studies in rats have shown no adverse effects at a dose of 2000 mg/kg bw.[1]

Repeated Dose Toxicity

Multiple repeated-dose toxicity studies have been conducted in mice, rats, and dogs to assess the potential for adverse effects following prolonged exposure to Monepantel. The liver has been identified as the primary target organ in these studies.[1]

Table 1: Summary of Repeated Dose Toxicity Studies of Monepantel in Mammals

SpeciesStudy DurationRoute of AdministrationNOEL/NOAELKey FindingsReference
Mouse18-monthDietaryNOEL: 1.5 mg/kg bw/dayIncreased liver weights and fatty liver at higher doses. Not considered carcinogenic.[1]
Rat13-weekDietaryNOEL: 15 mg/kg bw/dayMain targets were the liver and lipid metabolism.[1]
Rat104-weekDietaryNOEL: 4.63 mg/kg bw/dReduced body weight and increased organ weights at higher doses. Not carcinogenic.
Dog52-weekDietaryNOAEL: 3 mg/kg bw/dayEffects on lipid metabolism, plasma proteins, and liver weight at higher doses.[1]

Ecotoxicity

The potential environmental impact of this compound has been assessed across various non-target organisms, including aquatic species, soil organisms, and terrestrial plants.

Aquatic Toxicity

Monepantel is considered to be of low toxicity to aquatic organisms.[2] Due to its low water solubility, testing is often conducted using Water Accommodated Fractions (WAF).

Table 2: Aquatic Ecotoxicity of Monepantel

SpeciesEndpointValueExposure DurationTest GuidelineReference
Oncorhynchus mykiss (Rainbow Trout)LC50> 1.2 mg/L96 hoursOECD 203
Daphnia magna (Water Flea)EL50 (Immobilisation)4.9 mg/L48 hoursOECD 202[3]
Pseudokirchneriella subcapitata (Green Algae)EC50 (Growth Inhibition)> 1.2 mg/L72 hoursOECD 201
Terrestrial Ecotoxicity

Studies on terrestrial non-target organisms indicate a low risk associated with the use of Monepantel.

Monepantel is not expected to have an adverse impact on soil microflora.[2]

The safety of Monepantel and its primary metabolite, Monepantel sulfone, to dung-dwelling insects has been evaluated. The results indicate a high margin of safety for these organisms at expected environmental concentrations.

Table 3: Toxicity of Monepantel and its Sulfone Metabolite to Dung Fauna

OrganismCompoundEndpointValue (mg/kg substrate)Reference
Scathophaga stercoraria (Dung Fly)MonepantelNOEC>1000[4]
Monepantel sulfoneNOEC500[4]
Aphodius constans (Dung Beetle)MonepantelNOEC250[4]
Monepantel sulfoneNOEC125[4]

Despite extensive searches of publicly available literature and regulatory databases, no quantitative data on the acute or chronic toxicity of this compound to avian species were found. Standard avian toxicity tests are typically conducted on species such as the Bobwhite quail (Colinus virginianus) for acute oral toxicity (LD50) and the Mallard duck (Anas platyrhynchos) for dietary toxicity (LC50). The absence of such data represents a gap in the complete environmental risk profile of the compound.

Monepantel has been shown to have no significant adverse effects on the germination and growth of non-target plants at a concentration of 100 mg/kg dry soil.[2] Studies on oilseed rape, soybean, and oat showed no impact on seedling emergence or growth.[2]

Experimental Protocols

The toxicity studies cited in this guide were conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity in Rats (adapted from OECD 423)

A representative protocol for an acute oral toxicity study is the Acute Toxic Class Method.

  • Test Animals: Healthy, young adult female Wistar rats, fasted overnight prior to administration.[5]

  • Administration: A single oral dose of the test substance is administered by gavage.[5] The study follows a stepwise procedure with the use of defined doses. Typically, a starting dose of 300 mg/kg or 2000 mg/kg is used with a group of three animals.[5]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5] Observations are made frequently on the day of dosing and at least once daily thereafter.[5]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[5]

Daphnia sp. Acute Immobilisation Test (adapted from OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organisms: Young daphnids, less than 24 hours old at the start of the test.[6]

  • Test Conditions: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[6] At least five concentrations are used, with a control group.[6]

  • Observations: The number of immobilised daphnids is recorded at 24 and 48 hours.[6] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[7]

  • Data Analysis: The results are used to calculate the concentration that causes immobilisation in 50% of the daphnids (EC50) at 48 hours.[6]

Signaling Pathways and Mode of Action

Primary Mode of Action in Nematodes

The high safety margin of Monepantel in non-target organisms is primarily due to its specific mode of action in nematodes. Monepantel targets a nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR), designated as ACR-23 or MPTL-1.[8] This receptor is part of the DEG-3 subfamily of nAChRs, which is absent in mammals.[8]

Monepantel acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the MPTL-1 receptor.[9] Binding of Monepantel to an allosteric site within the transmembrane domain of the receptor leads to the irreversible opening of the ion channel.[4][10] This results in a constant, uncontrolled influx of ions, causing depolarization of the muscle cells, spastic paralysis, and ultimately the expulsion of the nematode from the host.[9]

cluster_Nematode_Muscle_Cell Nematode Muscle Cell Membrane cluster_channel MPTL1 MPTL-1 Receptor (nAChR subunit ACR-23) Ion_Channel Ion Channel MPTL1->Ion_Channel opens Ion_Influx Uncontrolled Ion Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis & Expulsion Depolarization->Paralysis Monepantel This compound Monepantel->MPTL1 binds to allosteric site

Primary mode of action of Monepantel in nematodes.
Off-Target Effects: mTOR Signaling Pathway

In addition to its primary anthelmintic activity, Monepantel has been shown to exhibit off-target effects on the mammalian Target of Rapamycin (mTOR) signaling pathway.[11][12] This pathway is a central regulator of cell growth, proliferation, and survival. The inhibition of the mTOR pathway by Monepantel has been investigated for its potential anti-cancer properties.[11][13]

Monepantel inhibits the phosphorylation of mTOR, which in turn prevents the activation of its downstream effectors, such as p70S6K and 4E-BP1.[12][14] The deactivation of this pathway can lead to the induction of autophagy, a cellular process of self-degradation of cellular components.[12][13][15]

cluster_downstream Downstream Effects Monepantel This compound mTOR mTOR Monepantel->mTOR inhibits phosphorylation p70S6K p70S6K mTOR->p70S6K activates EBP1 4E-BP1 mTOR->EBP1 activates Autophagy Autophagy mTOR->Autophagy inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes EBP1->CellGrowth promotes

Off-target inhibition of the mTOR signaling pathway by Monepantel.

Conclusion

The available toxicological and ecotoxicological data for this compound indicate a high safety margin for non-target organisms. Its nematode-specific mode of action is a key factor in its low toxicity to mammals and other vertebrates. In the environment, Monepantel demonstrates low toxicity to aquatic organisms, dung fauna, and plants. While a data gap exists for avian toxicity, the overall safety profile of this compound is favorable. The off-target inhibition of the mTOR pathway is an area of ongoing research, primarily for its therapeutic potential, and does not appear to contribute to adverse toxicological outcomes at therapeutic doses used in veterinary medicine. This comprehensive profile supports the continued safe use of this compound as a valuable tool in the management of parasitic nematode infections in livestock.

References

A Technical Guide to (R)-Monepantel as a Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Monepantel (B609222) represents a significant advancement in anthelmintic therapy, belonging to the amino-acetonitrile derivative (AAD) class. Its novel mechanism of action circumvents resistance issues prevalent with older drug classes. This document provides a detailed technical overview of (R)-Monepantel's role as a positive allosteric modulator of nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs). We will explore its target, the downstream signaling cascade, quantitative efficacy and pharmacokinetic data, key experimental protocols, and fundamental structure-activity relationships. This guide consolidates current knowledge to support further research and development in parasitology and medicinal chemistry.

Introduction

The rise of anthelmintic resistance in gastrointestinal nematodes of livestock presents a major challenge to global agriculture and food security. Resistance to the three main classes of broad-spectrum anthelmintics—benzimidazoles, imidazothiazoles (e.g., levamisole), and macrocyclic lactones—is widespread.[1] This has created an urgent need for novel drugs with unique modes of action. The amino-acetonitrile derivatives (AADs) are a class of synthetic compounds discovered to have potent anthelmintic properties.[2] this compound (formerly AAD 1566) is the first and most prominent member of this class to be commercialized, offering high efficacy against a broad spectrum of nematodes, including multi-drug resistant strains.[2][3]

The key to monepantel's success lies in its unique molecular target, which is absent or inaccessible in the mammalian host, ensuring a high margin of safety.[4] This guide delves into the specific mechanism: positive allosteric modulation of a nematode-specific ion channel.

Mechanism of Action

Target Identification: The DEG-3 Subfamily of nAChRs

Initial studies in the model organism Caenorhabditis elegans indicated that AADs act on ligand-gated ion channels.[5] Subsequent genetic and molecular investigations in both C. elegans and the parasitic nematode Haemonchus contortus pinpointed the target as a unique, nematode-specific clade of nicotinic acetylcholine receptors (nAChRs) belonging to the DEG-3 subfamily.[3][6]

Specifically, the receptor subunit ACR-23 in C. elegans and its orthologue in H. contortus, MPTL-1 (Hco-mptl-1), have been identified as the primary targets.[6][7][8] Mutant nematodes with reduced sensitivity to monepantel consistently show mutations, deletions, or altered expression levels in the genes encoding these subunits, providing strong evidence for their role as the drug's binding site.[6][8][9] These DEG-3 subfamily receptors are not found in mammals, which explains the selective toxicity of monepantel to nematodes.[4][8]

Positive Allosteric Modulation

An allosteric modulator is a substance that binds to a receptor at a site distinct from the primary (orthosteric) agonist binding site.[10] A positive allosteric modulator (PAM) enhances the receptor's response to the agonist.[10] Monepantel does not typically activate the DEG-3/DES-2 receptor channels on its own at low concentrations.[4][11] Instead, it acts as a Type II PAM.[4] When an agonist like choline (B1196258) or betaine (B1666868) binds to the orthosteric site of the receptor, monepantel, bound to its separate allosteric site, potentiates the channel's opening.[4][7][12]

Recent cryo-electron microscopy studies of C. elegans ACR-23 have provided structural insights, showing that monepantel binds to an allosteric site located in the transmembrane domain, at the interface between subunits.[7][12] This binding event stabilizes the open conformation of the channel.[12]

Signaling Pathway and Physiological Effect

The binding of this compound to the MPTL-1/ACR-23 containing receptor leads to a cascade of events that results in the death of the nematode. The potentiation of the receptor by monepantel means that upon agonist stimulation, the ion channel is forced open but cannot close properly.[3][13] This leads to a constant, uncontrolled influx of cations, including Na+ and to a lesser extent Ca2+, down their electrochemical gradient.[4][14]

This sustained ion flux causes a significant depolarization of the muscle cell membrane, leading to hypercontraction of the body wall muscles.[11] The result is spastic paralysis of the worm, which is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.[3][13]

G cluster_receptor Nematode Muscle Cell Membrane cluster_ligands Extracellular Ligands cluster_downstream Intracellular & Physiological Effects receptor Orthosteric Site nAChR Channel (DEG-3/DES-2 Subfamily) Allosteric Site ion_influx Uncontrolled Cation Influx (Na+, Ca2+) receptor->ion_influx Sustained Opening agonist Agonist (e.g., Choline) agonist->receptor:ortho Binds monepantel This compound monepantel->receptor:allo Binds & Potentiates depolarization Membrane Depolarization ion_influx->depolarization paralysis Spastic Paralysis of Body Wall Muscles depolarization->paralysis expulsion Worm Expulsion & Death paralysis->expulsion G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cRNA Synthesize cRNA for nAChR Subunits Inject Inject cRNA into Xenopus Oocytes cRNA->Inject Incubate Incubate Oocytes (2-5 days for expression) Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Clamp Impale with Electrodes & Voltage Clamp (-60mV) Mount->Clamp Perfuse Perfuse with Test Compounds (Agonist +/- Monepantel) Clamp->Perfuse Record Record Ion Currents Perfuse->Record Analyze Measure Peak Amplitudes & Analyze Data Record->Analyze Curves Generate Concentration- Response Curves (EC₅₀) Analyze->Curves G Plate Prepare 96-well plates with nutritive agar Dilute Create serial dilutions of Monepantel in wells Plate->Dilute Add Add nematode eggs or L1 larvae to each well Dilute->Add Incubate Incubate plates (e.g., 6 days at 28°C) Add->Incubate Assess Microscopically assess larval motility or development to L3 Incubate->Assess Analyze Calculate % Inhibition vs. Control & Determine IC₅₀ Assess->Analyze G cluster_enantiomers Enantiomers cluster_effects Biological Effect on nAChR Racemic Racemic Monepantel (Mixture) Active This compound (Active Enantiomer) Racemic->Active Inactive Inactive Enantiomer Racemic->Inactive PAM Positive Allosteric Modulation (Potentiation) Active->PAM Causes Inhibition No Activity or Inhibition Inactive->Inhibition Causes

References

Potential applications of (R)-Monepantel in human cancer research

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Monepantel in Human Cancer Research: A Technical Guide

Introduction

Monepantel (B609222) (MPL), a novel amino-acetonitrile derivative, was first developed as a potent anthelmintic agent for veterinary use, particularly against drug-resistant nematodes in livestock.[1] Its mechanism of action in nematodes involves targeting a specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtype, leading to paralysis and death of the parasite.[2][3] This specificity accounts for its excellent safety profile in mammals.[4] Recently, scientific investigation has unveiled a new potential for Monepantel as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit cancer cell growth, proliferation, and induce cell death across various cancer types, most notably ovarian cancer.[2][5] Research indicates that the (R)-enantiomer of Monepantel, specifically, possesses potential anticancer activity while being devoid of the nematicidal effects associated with the veterinary formulation.[6] This guide provides an in-depth technical overview of the current research, potential applications, and experimental foundations for utilizing this compound in human cancer research.

Core Mechanism of Action

The anticancer properties of Monepantel are primarily attributed to its role as a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival that is often hyperactive in various cancers.[5][7]

1. Inhibition of the mTOR Signaling Pathway Monepantel treatment leads to the suppression of mTOR and the subsequent deactivation of its key downstream effectors: p70S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][8]

  • p70S6K: The inhibition of p70S6K phosphorylation disrupts the translation of proteins essential for cell growth and proliferation.[9]

  • 4E-BP1: Monepantel treatment results in an increase in the hypophosphorylated form of 4E-BP1.[4] This active form binds to the eukaryotic translation initiation factor eIF4E, preventing the initiation of translation of numerous proteins crucial for tumor pathogenesis.[8]

This disruption of the mTOR pathway is a key mechanism behind Monepantel's ability to induce autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.[5][9]

2. Modulation of Other Oncogenic Pathways Beyond mTOR, preclinical studies in ovarian cancer models have shown that Monepantel can down-regulate other critical tumor-promoting pathways:

  • IGF-1R: Inhibition of the Insulin-like Growth Factor 1 Receptor pathway.[5]

  • c-MYC: Repression of the c-MYC oncogene, a pivotal regulator of the cell cycle.[5]

3. Cell Cycle Arrest and DNA Synthesis Inhibition Monepantel effectively halts cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 phase.[2][10] This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including:

  • Cyclin D1 and Cyclin E2[5]

  • Cyclin-dependent kinase 2 (CDK2)[5]

  • Phosphorylated retinoblastoma protein (pRb)[5]

This cell cycle blockade is further evidenced by a profound reduction in DNA synthesis, as measured by decreased thymidine (B127349) incorporation in treated cancer cells.[2]

4. Induction of Endoplasmic Reticulum (ER) Stress More recent research has identified the induction of ER stress as another component of Monepantel's anticancer activity.[4] Transcriptomic analysis of Monepantel-treated cells revealed the upregulation of genes involved in the ER stress response, such as BiP and CHOP, suggesting an additional mechanism contributing to its tumor-suppressive effects.[4][11]

mTOR_Pathway_Inhibition MPL This compound mTOR mTOR MPL->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K EBP1 4E-BP1 mTOR->EBP1 Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis (Growth, Proliferation) S6->Protein_Synthesis eIF4E eIF4E EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis

Monepantel's inhibition of the mTOR signaling pathway.

Preclinical Data Summary

In Vitro Efficacy

Monepantel demonstrates selective cytotoxicity against a range of human cancer cell lines while being significantly less effective against non-malignant cells.

Table 1: In Vitro Cytotoxicity of Monepantel (IC50 Values)

Cell LineCancer TypeIC50 (µM)Non-Malignant ControlIC50 (µM)Reference
OVCAR-3Ovarian7.2 ± 0.2HOSE 6.374.8 ± 7.7[2]
VariousSolid Tumors5 - 25HOSE 6.3> 100[12]

Data represents the concentration required to inhibit cell growth by 50% after prolonged culture (72-120 hours).

In Vivo Efficacy (Ovarian Cancer Xenograft Model)

In vivo studies using nude mice with OVCAR-3 subcutaneous xenografts confirm Monepantel's anti-tumor activity. While modestly effective as a monotherapy, its true potential is realized in combination with standard chemotherapeutics.

Table 2: In Vivo Tumor Growth Inhibition with Monepantel Combination Therapy

Treatment GroupDose (mg/kg)Tumor Growth Inhibition Increase (%)*Reference
Gemcitabine (B846) + MPL2 (Gem) + 50 (MPL)32.29[13]
Gemcitabine + MPL5 (Gem) + 50 (MPL)35.1[13]
Gemcitabine + MPL5 (Gem) + 25 (MPL)36.26[13]
Doxorubicin (B1662922) + MPL2 (Dox) + 50 (MPL)15.2[13]
Doxorubicin + MPL5 (Dox) + 50 (MPL)24.38[13]

*Increase in tumor inhibitory effect compared to monotherapy after 4 weeks of treatment.

The combination of Monepantel with either gemcitabine or doxorubicin resulted in significant tumor regression, with some combinations leading to complete tumor growth inhibition.[13][14] Synergy was confirmed with odds ratios greater than 1 for all tested combinations.[13]

Human Clinical Trial Data

A Phase I open-label trial has assessed the tolerability and pharmacokinetics of oral Monepantel in adults with treatment-refractory solid tumors.[12][15]

Key Findings:

  • Tolerability: The liquid formulation (Zolvix®) was associated with significant gastrointestinal adverse events, primarily due to very poor palatability, which led to early trial termination.[12][15] However, myelosuppression was not observed at the lowest dose.[16]

  • Anticancer Activity: Preliminary evidence of anticancer activity was observed.[12][15] Of the four patients who completed the lowest dose cohort, three achieved Stable Disease (SD) according to RECISTv1.1 criteria.[7] Pharmacodynamic analysis also showed a reduction in the mTOR pathway marker p-RPS6KB1 in peripheral blood mononuclear cells.[16]

Table 3: Pharmacokinetics of Oral Monepantel (5 mg/kg bw) in Humans

CompoundCmax (ng/mL)Cmax (µM)Tmax (hours)t1/2 (hours)Reference
Monepantel1940.42 - 415[12]
Monepantel Sulfone8961.8426[12]

The major metabolite, Monepantel sulfone, which also exhibits anticancer activity, dominated the pharmacokinetic profile.[12][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Experimental Protocols

In_Vitro_Workflow cluster_assays Assess Anti-Cancer Effects start Seed Cancer & Normal Cells (e.g., OVCAR-3, HOSE) treat Treat with this compound (0-100 µM for 24-120h) start->treat prolif Proliferation Assay (SRB Assay) treat->prolif viability Viability Assay (Trypan Blue) treat->viability colony Colony Formation Assay treat->colony cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle dna DNA Synthesis (3H-Thymidine) treat->dna protein Protein Expression (Western Blot for mTOR pathway) treat->protein

Generalized workflow for in vitro evaluation of Monepantel.

1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of Monepantel.

  • Method (SRB Assay):

    • Seed cells (e.g., OVCAR-3, A2780) in 96-well plates at a density of 2,000-3,000 cells/well.[2]

    • After 24 hours, treat cells with increasing concentrations of Monepantel (0-100 µmol/L) for 72 hours.[2]

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash plates with water and air dry.

    • Stain cells with 0.4% (w/v) Sulforhodamine B (SRB) solution dissolved in 1% acetic acid.[2]

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound stain with 10 mM Tris base solution.

    • Read the absorbance on a microplate reader to determine cell density relative to controls.

  • Method (Trypan Blue Assay):

    • Seed cells in 6-well plates and treat with desired Monepantel concentrations for a specified period (e.g., 72 hours).[2]

    • At the end of treatment, wash cells with PBS and trypsinize.[2]

    • Resuspend cells in media and mix an aliquot with Trypan blue dye.

    • Count viable (unstained) and non-viable (blue) cells using a hemocytometer.[2]

2. Colony Formation Assay

  • Objective: To assess the long-term effect of Monepantel on the ability of single cells to form colonies (a measure of self-renewal and resistance).

  • Method:

    • Seed cells (e.g., A2780, OVCAR-3) at a low density in 6-well plates.[18]

    • Treat with Monepantel, alone or in combination with other drugs (e.g., doxorubicin, gemcitabine).[18]

    • Incubate for 10-15 days, allowing colonies to form.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.[18]

    • Count the number of visible colonies to determine the reduction in colony-forming ability compared to controls.

3. Western Blot Analysis

  • Objective: To measure the expression and phosphorylation status of proteins in the mTOR and other signaling pathways.

  • Method:

    • Treat cells with Monepantel for the desired time and concentration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., p-mTOR, p-p70S6K, p-4E-BP1, total mTOR, β-actin) overnight at 4°C.[8]

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Experimental Protocol

1. Subcutaneous Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of Monepantel in a living organism.

  • Method:

    • Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice).[13]

    • Cell Inoculation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 OVCAR-3 cells) into the flank of each mouse.[5]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 80-100 mm³).[18]

    • Treatment Groups: Randomize mice into treatment groups: Vehicle control (e.g., 0.5% HPMC), Monepantel alone (e.g., 25 or 50 mg/kg), chemotherapeutic alone, and combination therapy.[5][13]

    • Drug Administration: Administer treatments via a specified route (e.g., intraperitoneal injection) and schedule (e.g., three times weekly for 2-4 weeks).[5]

    • Monitoring: Measure tumor volumes with calipers three times weekly and monitor animal weight as a measure of toxicity.[5][13]

    • Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Conclusion and Future Directions

This compound has emerged as a promising candidate for human cancer therapy. Its well-defined mechanism of action centered on the inhibition of the crucial mTOR pathway, coupled with its ability to induce cell cycle arrest and autophagy, provides a strong rationale for its development.[5][9] Preclinical data, particularly the potent synergy observed with standard chemotherapies like doxorubicin and gemcitabine, highlight its potential to overcome drug resistance and enhance therapeutic efficacy in difficult-to-treat cancers such as ovarian cancer.[8][14]

The initial Phase I human trial, while hampered by formulation issues, provided valuable pharmacokinetic data and preliminary evidence of anticancer activity at doses that were well-tolerated systemically.[7][12]

Future research should focus on:

  • Reformulation: Development of a new, more palatable oral formulation is critical to enable long-term administration and proper dose-escalation studies in future clinical trials.[12][17]

  • Clinical Advancement: Conducting further Phase I/II trials with a reformulated product to establish the maximum tolerated dose (MTD) and definitively assess the anticancer efficacy of this compound, both as a monotherapy and in combination regimens.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Monepantel therapy, potentially focusing on tumors with hyperactive mTOR signaling.

  • Mechanism Elucidation: Further investigation into the interplay between mTOR inhibition, ER stress, and other signaling pathways to fully understand its molecular mechanism of action.[4][19]

With a strong safety profile and a multi-faceted mechanism of action, this compound represents a novel therapeutic strategy that warrants continued and expanded investigation in the field of oncology.

References

(R)-Monepantel: A Deep Dive into its Interaction with the mTOR Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anthelmintic drug (R)-Monepantel (MPL) and its significant effects on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. While traditionally recognized for its potent activity against gastrointestinal nematodes, recent research has unveiled its potential as a modulator of this critical cellular pathway, opening new avenues for therapeutic applications, particularly in oncology. This document collates quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to serve as a valuable resource for the scientific community.

Introduction to this compound

This compound is an amino-acetonitrile derivative, a class of anthelmintics with a distinct mode of action compared to other dewormers.[1] Its primary mechanism in nematodes involves the targeting of a unique, nematode-specific clade of nicotinic acetylcholine (B1216132) receptor (nAChR) subunits, specifically the DEG-3/DES-2 type receptors.[2][3] This interaction leads to an uncontrolled influx of ions, resulting in the depolarization of muscle cells, paralysis, and eventual expulsion of the parasite from the host.[4]

Beyond its established role in veterinary medicine, studies have highlighted the anticancer properties of Monepantel. These investigations have demonstrated that MPL can inhibit the growth, proliferation, and colony formation of cancer cells, in part by inducing autophagy through the disruption of the mTOR/p70S6K signaling pathway.[5]

Quantitative Analysis of mTOR Pathway Inhibition

The inhibitory effects of this compound on the mTOR pathway have been quantified in various studies, particularly in the context of ovarian cancer. The following tables summarize the key quantitative data from these findings.

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)Reference
OVCAR-37.2 ± 0.2[5]
A278010.5 ± 0.4[5]

Table 2: In Vivo Inhibition of mTOR Pathway Components by this compound in OVCAR-3 Xenografts

Treatment GroupPhosphorylated mTOR (Ser2448) Inhibition (%)Phosphorylated p70S6K (Thr389) InhibitionPhosphorylated 4E-BP1 (Thr37/46) Inhibition (%)Reference
MPL 25 mg/kg75 ± 12.09~2.5-fold decrease44.83 ± 6.85[6]
MPL 50 mg/kg18.84 ± 3.7~7-fold decrease48 ± 5.5[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

This compound's Impact on the mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition S6 Ribosomal Protein S6 p70S6K->S6 eIF4E eIF4E 4EBP1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E->Protein_Synthesis Monepantel This compound Monepantel->mTORC1 Inhibits

Caption: this compound inhibits mTORC1, leading to downstream effects.

General Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis A Seed Ovarian Cancer Cells (e.g., OVCAR-3, A2780) B Treat with varying concentrations of This compound A->B C Cell Viability Assay (e.g., MTT) B->C D Western Blot Analysis (p-mTOR, p-p70S6K, p-4EBP1) B->D E Autophagy Assessment (LC3B Immunofluorescence) B->E F Calculate IC50 Values C->F G Quantify Protein Phosphorylation Levels D->G H Image and Quantify LC3B Puncta E->H

Caption: Workflow for evaluating this compound's cellular effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the investigation of this compound's effects on the mTOR pathway.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is designed to detect the phosphorylation status of key proteins in the mTOR pathway following treatment with this compound.

1. Cell Lysis: a. Culture ovarian cancer cells (e.g., OVCAR-3, A2780) to 70-80% confluency. b. Treat cells with desired concentrations of this compound for the specified duration. c. Wash cells twice with ice-cold phosphate-buffered saline (PBS). d. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. e. Scrape the cells and collect the lysate. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes. b. Separate the proteins on a 4-15% SDS-polyacrylamide gel. For mTOR, a lower percentage gel (e.g., 6-7.5%) may provide better resolution.[7] c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes is recommended.[7]

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature. b. Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), phospho-p70S6K (Thr389), phospho-4E-BP1 (Thr37/46), and total respective proteins, as well as a loading control (e.g., β-actin), overnight at 4°C with gentle agitation. Typical antibody dilutions range from 1:1000 to 1:2000.[7] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1-2 hours at room temperature.[7] e. Wash the membrane three times with TBST for 10 minutes each.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay for p70S6K

This assay measures the kinase activity of p70S6K in the presence or absence of this compound.

1. Immunoprecipitation of p70S6K: a. Lyse treated and untreated cells as described in the Western Blot protocol. b. Incubate 200-500 µg of protein lysate with an anti-p70S6K antibody overnight at 4°C with rotation. c. Add protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours at 4°C. d. Pellet the beads by centrifugation and wash them three to four times with lysis buffer and then with kinase assay buffer.

2. Kinase Reaction: a. Resuspend the immunoprecipitated p70S6K beads in kinase assay buffer containing a specific substrate (e.g., S6K substrate peptide) and ATP. b. For inhibitor studies, pre-incubate the beads with this compound before adding the substrate and ATP. c. Initiate the reaction by adding the ATP/substrate mixture and incubate at 30°C for 30 minutes. d. Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

3. Detection of Substrate Phosphorylation: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Perform a Western blot using a phospho-specific antibody against the substrate to detect the level of phosphorylation.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

1. Cell Seeding and Treatment: a. Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

2. MTT Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

3. Solubilization and Absorbance Measurement: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well. b. Mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the drug concentration to determine the IC50 value.

Immunofluorescence for LC3B Puncta (Autophagy Assessment)

This method visualizes the formation of autophagosomes by detecting the localization of LC3B.

1. Cell Culture and Treatment: a. Grow cells on glass coverslips in a 24-well plate. b. Treat the cells with this compound as required.

2. Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining: a. Block non-specific binding with 1% BSA in PBS for 30 minutes. b. Incubate the cells with a primary antibody against LC3B (1:200 to 1:500 dilution) overnight at 4°C. c. Wash the cells three times with PBS. d. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. e. Wash the cells three times with PBS. f. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

4. Imaging and Analysis: a. Visualize the cells using a fluorescence or confocal microscope. b. Capture images and quantify the number of LC3B puncta per cell to assess the level of autophagy.

Conclusion

This compound, in addition to its well-established anthelmintic properties, demonstrates significant inhibitory effects on the mTOR signaling pathway. This dual activity presents a compelling case for its further investigation as a potential therapeutic agent in diseases characterized by mTOR hyperactivation, such as various cancers. The quantitative data and detailed protocols provided in this guide aim to facilitate further research into the multifaceted mechanisms of this compound and accelerate its potential translation into new clinical applications.

References

Methodological & Application

Application Notes and Protocols: (R)-Monepantel In Vitro Larval Development Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Monepantel is a potent anthelmintic belonging to the amino-acetonitrile derivative (AAD) class of compounds. It exhibits a unique mode of action, targeting a specific subfamily of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs), making it effective against gastrointestinal nematodes that have developed resistance to other anthelmintic classes.[1][2] The in vitro larval development assay is a crucial tool for evaluating the efficacy of anthelmintic compounds like this compound, providing valuable data on dose-response relationships and potential resistance mechanisms.

This document provides a detailed protocol for conducting an in vitro larval development assay with this compound, along with a summary of its mechanism of action and reported efficacy data.

Mechanism of Action

This compound acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of the DEG-3 subfamily of nematode-specific nAChRs.[2][3] In parasitic nematodes such as Haemonchus contortus, the specific receptor target is known as MPTL-1.[2] Binding of Monepantel (B609222) to this receptor leads to an uncontrolled influx of ions, causing depolarization of muscle cells.[2][4] This results in spastic paralysis of the worm, leading to its expulsion from the host.[2][5] The absence of the DEG-3 receptor subfamily in mammals contributes to the low toxicity profile of Monepantel in host organisms.[1]

Below is a diagram illustrating the proposed signaling pathway for Monepantel's mechanism of action.

Monepantel_Signaling_Pathway Monepantel This compound MPTL1 MPTL-1 Receptor (DEG-3 Subfamily nAChR) Monepantel->MPTL1 Binds to receptor IonChannel Ion Channel Opening MPTL1->IonChannel Activates IonInflux Uncontrolled Ion Influx (Na+, Ca2+) IonChannel->IonInflux Depolarization Muscle Cell Depolarization IonInflux->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Worm Expulsion Paralysis->Expulsion

Caption: Proposed signaling pathway of this compound in nematodes.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various nematode species and larval stages, as determined by larval development and motility assays. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.

Table 1: In Vitro Efficacy of Monepantel Against Various Nematode Species

Nematode SpeciesLarval StageAssay TypeIC50 (µg/mL)Reference
Ancylostoma ceylanicumAdultMotility1.7[6][7]
Ancylostoma ceylanicumL3Motility>100[6]
Trichuris murisL3Motility78.7[6][7]
Trichuris murisAdultMotility>200[6]
Necator americanusL3 & AdultMotilityNo effect[6][7]

Table 2: Comparison of IC50 Values for Monepantel in Different Haemonchus contortus In Vitro Assays

Assay TypeIC50 Value
xL3 to L4 Development AssayLower IC50
xL3 Motility Assay1.4 times greater than development assay

Note: A lower IC50 value indicates higher potency. The larval development assay is more sensitive than the larval motility assay for detecting the effects of Monepantel.[8]

Experimental Protocol: In Vitro Larval Development Assay for Haemonchus contortus

This protocol is a synthesis of methodologies described in the literature for assessing the efficacy of this compound against the larval stages of Haemonchus contortus.[9][10][11][12]

1. Materials

  • This compound

  • Haemonchus contortus eggs or third-stage larvae (L3)

  • 96-well microtiter plates

  • Culture medium (e.g., Luria-Bertani (LB) medium, often supplemented with serum)[8][9]

  • Nutritive agar-based medium[10]

  • Sodium hypochlorite (B82951) (NaOCl) solution (0.15% v/v)[9]

  • Antibiotics (e.g., penicillin, streptomycin)

  • Antifungal agents (e.g., amphotericin B)

  • Dimethyl sulfoxide (B87167) (DMSO) for drug dilution

  • Incubator (27-28°C, >80% relative humidity)[10][13]

  • Inverted microscope

2. Experimental Workflow

The following diagram outlines the key steps in the in vitro larval development assay.

Larval_Development_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Harvest Harvest Nematode Eggs or L3 Larvae Exsheath Exsheath L3 Larvae (if applicable) Harvest->Exsheath Wash Wash and Sterilize Exsheath->Wash Plate Plate Larvae/Eggs in 96-Well Plates Wash->Plate PrepareDrug Prepare Serial Dilutions of this compound AddDrug Add Drug Dilutions PrepareDrug->AddDrug Plate->AddDrug Incubate Incubate for 6-7 Days AddDrug->Incubate Assess Assess Larval Development and Motility Incubate->Assess Calculate Calculate IC50 Values Assess->Calculate

Caption: Workflow for the in vitro larval development assay.

3. Detailed Methodology

3.1. Preparation of Larvae

  • Egg Harvesting: Collect fresh fecal samples from infected animals. Recover nematode eggs using a standard flotation method with a saturated salt solution. Wash the eggs extensively with deionized water to remove debris.[11]

  • L3 Larvae Production: Culture the fecal samples at 27°C and >90% relative humidity for seven days to allow eggs to hatch and develop into L3 larvae.[9][13]

  • Exsheathment of L3 Larvae (for L3 to L4 development assay): To obtain exsheathed third-stage larvae (xL3), incubate the L3 larvae in a 0.15% (v/v) sodium hypochlorite solution at 38°C for 20 minutes. Immediately after, wash the larvae five times with sterile physiological saline by centrifugation to remove the NaOCl.[9]

3.2. Assay Procedure

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the larvae (typically ≤1%).

  • Plating:

    • Egg to L3 Development Assay: Suspend the cleaned eggs in the nutritive agar-based medium. Dispense approximately 50-100 eggs per well into a 96-well plate containing the different concentrations of this compound.[10][11]

    • xL3 to L4 Development Assay: Add approximately 30-50 exsheathed L3 larvae suspended in culture medium to each well of a 96-well plate.[6] Then, add the various dilutions of this compound.

  • Controls: Include both positive (a known effective anthelmintic) and negative (vehicle control, e.g., medium with DMSO) controls on each plate.

  • Incubation: Seal the plates to prevent evaporation and incubate at 27-28°C with >80% relative humidity for 6-7 days.[10][11] This duration allows for the development of eggs to the L3 stage or xL3 to the L4 stage in the control wells.

3.3. Assessment of Larval Development and Viability

  • After the incubation period, assess larval development and motility using an inverted microscope.

  • Inhibition of Development: For the egg to L3 assay, determine the percentage of eggs that failed to develop into L3 larvae at each drug concentration compared to the negative control.

  • Motility Assessment: For the L3 to L4 assay, larval viability can be assessed based on motility. Larvae that are immobile, even after gentle prodding or thermal stimulation, are considered non-viable.[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model using statistical software.

Conclusion

The in vitro larval development assay is a robust and sensitive method for evaluating the anthelmintic activity of this compound. This protocol, along with the provided background on its mechanism of action and efficacy data, serves as a comprehensive guide for researchers in the field of anthelmintic drug discovery and resistance monitoring. Adherence to a standardized protocol is essential for generating reproducible and comparable data across different studies.

References

High-Throughput Screening Methods for Amino-Acetonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-acetonitrile derivatives (AADs) represent a significant class of synthetic compounds, most notably recognized for their potent anthelmintic properties.[1][2][3][4] These compounds have a unique mode of action, targeting nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs), which leads to paralysis and expulsion of the parasite from the host.[2] The discovery and optimization of AADs have been greatly facilitated by high-throughput screening (HTS) methodologies, enabling the rapid evaluation of large compound libraries.

This document provides detailed application notes and experimental protocols for the high-throughput screening of amino-acetonitrile derivatives. It covers both phenotypic screening, focused on the whole organism, and target-based screening, focused on the molecular target of AADs.

Phenotypic Screening: Larval Motility Assays

Phenotypic screening is a powerful approach to discover compounds that induce a desired physiological effect on a whole organism. For anthelmintic drug discovery, larval motility assays are a widely used HTS method. These assays quantify the reduction in movement of parasitic larvae upon exposure to test compounds.

Application Note 1: HTS for Anthelmintic AADs using Haemonchus contortus Larval Motility

This application note describes a semi-automated HTS assay to identify AADs with anthelmintic activity by measuring the motility of third-stage larvae (L3) of Haemonchus contortus, a gastrointestinal nematode of significant veterinary importance.[5][6]

Workflow Overview:

A logical workflow for a primary HTS campaign followed by secondary validation is crucial for efficient drug discovery.

G cluster_0 Primary HTS Campaign cluster_1 Hit Confirmation & Characterization Compound_Library Amino-Acetonitrile Derivative Library Primary_Screen Single-Concentration Screen (e.g., 20 µM) in 384-well plates Compound_Library->Primary_Screen Motility_Measurement Measure Larval Motility (e.g., WMicroTracker ONE) Primary_Screen->Motility_Measurement Hit_Identification Identify 'Hits' (e.g., ≥70% motility reduction) Motility_Measurement->Hit_Identification Dose_Response Dose-Response Assay (e.g., 10-point titration) Hit_Identification->Dose_Response Confirmed Hits IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Counter_Screen Cytotoxicity Assay (e.g., on mammalian cells) IC50_Determination->Counter_Screen Lead_Selection Select Lead Compounds Counter_Screen->Lead_Selection

Caption: High-throughput screening workflow for anthelmintic discovery.

Quantitative Data Summary:

The following table summarizes the inhibitory concentrations of monepantel (B609222) and other anthelmintics against H. contortus from larval motility and development assays.

CompoundAssay TypeIncubation Time (h)IC50 (µM)Reference
MonepantelxL3 Motility720.024[6]
IvermectinxL3 Motility720.003[6]
LevamisolexL3 Motility720.420[6]
Albendazole sulfoxide (B87167)xL3 Motility720.011[6]
Hit Compound 1xL3 Motility90~4[5]
Hit Compound 2xL3 Motility90~10[5]
Hit Compound 3xL3 Motility90~41[5]

Experimental Protocol: H. contortus L3 Motility Assay [5][6]

1. Materials:

  • Haemonchus contortus third-stage larvae (L3s)

  • Luria-Bertani broth, supplemented (LB*)

  • Sodium hypochlorite (B82951) (NaClO) solution (0.15% v/v)

  • Dimethyl sulfoxide (DMSO)

  • Amino-acetonitrile derivative library

  • Control compounds (e.g., Monepantel, Ivermectin)

  • 384-well microplates

  • Automated liquid handler

  • Incubator (38°C, 10% CO2, >95% relative humidity)

  • Motility detection instrument (e.g., WMicroTracker ONE)

2. Larvae Preparation:

  • Harvest L3s from fecal cultures.

  • Exsheath the L3s by incubation in 0.15% NaClO at 38°C for 20 minutes. This removes the protective cuticle, ensuring compound exposure.[7]

  • Wash the exsheathed larvae (xL3s) five times with sterile physiological saline by centrifugation.

  • Resuspend the xL3s in LB* to a final density of approximately 80 larvae per 40 µL.

3. Assay Procedure:

  • Using an automated liquid handler, dispense 10 µL of test compound (dissolved in DMSO and diluted in LB*) into the wells of a 384-well plate to achieve a final concentration (e.g., 20 µM). The final DMSO concentration should not exceed 0.4%.

  • Include negative controls (LB* + 0.4% DMSO) and positive controls (e.g., 20 µM Monepantel).

  • Dispense 40 µL of the xL3 suspension into each well.

  • Incubate the plates at 38°C with 10% CO2 and >95% relative humidity for 90 hours.[5]

  • Measure larval motility for 15 minutes using an infrared light-interference based instrument.

4. Data Analysis:

  • Normalize the raw motility data against the positive and negative controls to account for plate-to-plate variability.

  • Calculate the percentage of motility reduction for each compound.

  • A compound is typically considered a "hit" if it reduces larval motility by ≥70%.[5]

  • For confirmed hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

Application Note 2: HTS using Caenorhabditis elegans as a Model Organism

Caenorhabditis elegans, a free-living nematode, is a valuable model organism for primary HTS due to its ease of cultivation and genetic tractability.[8][9]

Quantitative Data Summary:

CompoundAssay TypeIncubation TimeEC50 (µM)Reference
IvermectinL4 Motility90 min0.19[8]
LevamisoleL4 Motility90 min6.4[8]
TolfenpyradL4 Motility17.5 h3.6[8]

Experimental Protocol: C. elegans L4 Motility Assay [8][10]

1. Materials:

  • Synchronized L4 stage C. elegans

  • K saline buffer with 0.015% bovine serum albumin (BSA)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Motility detection instrument

2. Assay Procedure:

  • Seed approximately 40-60 synchronized L4 worms per well in a 96-well plate containing 80 µL of K saline with BSA.

  • Measure the basal motility for 30 minutes to normalize the activity in each well.

  • Add 20 µL of the test compound at the desired final concentration (e.g., 50 µM). The final DMSO concentration should be kept low (e.g., <0.5%).

  • Incubate and record motility for the desired period (e.g., 90 minutes to 17.5 hours).

3. Data Analysis:

  • Calculate the percentage of motility relative to DMSO-treated control worms.

  • Determine the half-maximal effective concentration (EC50) for active compounds through dose-response curve fitting.

Target-Based Screening: nAChR Agonist Assay

AADs act as agonists on nematode-specific nAChRs.[2] A target-based HTS can be developed using a cell line expressing these receptors. While a cell line expressing the specific nematode receptor (e.g., ACR-23) would be ideal, a general protocol for screening nAChR agonists using a membrane potential-sensitive dye is provided here as a template.

Signaling Pathway of Amino-Acetonitrile Derivatives

AADs bind to and activate nematode-specific subunits of nicotinic acetylcholine receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, causing depolarization of the muscle cell membrane, which results in spastic paralysis of the worm.

G AAD Amino-Acetonitrile Derivative (Agonist) nAChR Nematode-Specific nAChR (e.g., ACR-23, MPTL-1) AAD->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Muscle Cell Membrane Depolarization Cation_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: Signaling pathway of amino-acetonitrile derivatives in nematodes.
Application Note 3: Cell-Based HTS for nAChR Agonists

This protocol describes a fluorescent imaging plate reader (FLIPR)-based assay using a membrane potential-sensitive dye to identify AADs that act as agonists on nAChRs expressed in a recombinant cell line.

Quantitative Data Summary (Example for Human nAChRs):

This table shows example potency values for nicotine (B1678760) on different human nAChR subtypes, illustrating the type of data generated from such an assay.

nAChR SubtypeLigandEC50 (nM)Reference
α4β2Nicotine19.44
α6/3β2β3Nicotine28.34
α3β4Nicotine733.3[11]

Experimental Protocol: Membrane Potential Assay for nAChR Agonists [11][12]

1. Materials:

  • Stable cell line expressing the target nAChR (e.g., SH-EP1 cells)

  • Cell culture medium and supplements

  • Membrane potential-sensitive dye kit (e.g., from Molecular Devices)

  • Assay buffer (e.g., HBSS)

  • Test compounds and control agonists (e.g., nicotine)

  • 384-well black-walled, clear-bottom assay plates

  • FLIPR instrument or equivalent

2. Cell Preparation:

  • Plate the nAChR-expressing cells in 384-well plates at an appropriate density and grow overnight to form a confluent monolayer.

  • On the day of the assay, remove the culture medium.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions (typically involves a 1-hour incubation at 37°C).

3. Assay Procedure:

  • Prepare a compound plate containing the AAD library diluted in assay buffer.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Establish a baseline fluorescence reading for approximately 10-20 seconds.

  • The instrument will then add the compounds from the compound plate to the cell plate.

  • Immediately monitor the change in fluorescence for 2-5 minutes. An increase in fluorescence indicates membrane depolarization and receptor activation.

4. Data Analysis:

  • The primary response is the maximum change in fluorescence intensity after compound addition.

  • Normalize the data relative to a positive control (a known agonist) and a negative control (vehicle).

  • Identify hits based on a predefined activity threshold (e.g., >50% of the maximal response of the control agonist).

  • Perform dose-response analysis for hits to determine their potency (EC50).

Conclusion

The high-throughput screening methods detailed in this document provide robust and scalable platforms for the discovery and characterization of novel amino-acetonitrile derivatives. Phenotypic assays, such as the larval motility screen, are invaluable for identifying compounds with potent in-vivo-like effects. Target-based assays, such as the nAChR membrane potential assay, can confirm the mechanism of action and help in the optimization of lead compounds. The integration of these HTS approaches into a comprehensive screening cascade will undoubtedly accelerate the development of next-generation therapeutics.

References

Application Notes and Protocols for the Quantification of (R)-Monepantel in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monepantel (B609222) is a potent anthelmintic agent belonging to the amino-acetonitrile derivative (AAD) class of drugs. It is utilized in veterinary medicine for the treatment and control of gastrointestinal nematodes. Monepantel possesses a single chiral center, and therefore exists as two enantiomers, (R)-Monepantel and (S)-Monepantel. The biological activity and pharmacokinetic properties of these enantiomers may differ significantly. Consequently, the ability to selectively quantify the active (R)-enantiomer in biological matrices such as plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

This document provides detailed application notes and experimental protocols for the analytical techniques used to quantify this compound in plasma. The primary recommended technique is enantioselective High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers the requisite selectivity and sensitivity for this application. While specific, detailed, peer-reviewed methods for the enantioselective quantification of this compound in plasma are not widely published, this document synthesizes information from studies on racemic monepantel and general principles of chiral separations to provide a robust analytical approach.

Analytical Method Overview

The quantification of this compound in plasma involves three key stages: sample preparation, chiral chromatographic separation, and detection by tandem mass spectrometry.

  • Sample Preparation: The primary goal is to extract Monepantel from the complex plasma matrix and remove interfering substances. Common techniques include protein precipitation (PPT) and solid-phase extraction (SPE).

  • Chiral HPLC Separation: This is the critical step for separating the (R)- and (S)-enantiomers. It is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

  • Tandem Mass Spectrometry (MS/MS) Detection: This provides high sensitivity and selectivity for the quantification of the target analyte. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for Monepantel.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the analysis of Monepantel in biological matrices. It is important to note that these values are primarily derived from studies on racemic Monepantel and should be established specifically for the enantioselective method during validation.

Table 1: Sample Preparation and Recovery

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (SPE)
Recovery 85-110%90-105%
Matrix Effect Potential for ion suppression/enhancementCleaner extracts, reduced matrix effects
Throughput HighModerate
Cost LowModerate

Table 2: Chromatographic and Mass Spectrometric Parameters

ParameterValue
HPLC Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Isocratic or gradient elution with organic solvent (e.g., acetonitrile (B52724), methanol) and aqueous buffer
Flow Rate 0.2 - 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transition (Monepantel) m/z 472 → 186, 166[1]
MRM Transition (Monepantel Sulfone) m/z 504 → 186, 166[1]

Table 3: Method Validation Parameters (Typical Ranges)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentration

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for extracting Monepantel from plasma.

Materials:

  • Plasma samples

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • Vortex to mix and inject a portion of the solution into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

Materials:

  • Plasma samples

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Internal Standard (IS) solution

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Elution solvent (e.g., acetonitrile or methanol with a small percentage of formic acid or ammonia, depending on the SPE sorbent)

  • SPE vacuum manifold

  • Sample concentrator/evaporator

Procedure:

  • Pipette 200 µL of plasma sample into a clean tube.

  • Add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Precondition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • Vortex to mix and inject a portion of the solution into the LC-MS/MS system.

Protocol 3: Enantioselective HPLC-MS/MS Analysis

This protocol outlines the conditions for the chiral separation and detection of this compound. Method development and optimization will be required to achieve the desired separation.

Instrumentation:

  • HPLC system capable of gradient or isocratic elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA, IB, IC, or ID column (e.g., 250 mm x 4.6 mm, 5 µm). The selection of the specific column will require screening.

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile, methanol, or ethanol) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in water). The exact ratio will need to be optimized for resolution of the enantiomers. A typical starting point could be 80:20 (v/v) acetonitrile:10 mM ammonium acetate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: ESI Negative (or Positive, to be optimized).

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Source Temperature: 120 - 150°C.

  • Desolvation Temperature: 350 - 450°C.

  • Gas Flow Rates (Nebulizer, Drying Gas): Optimize for the specific instrument.

  • MRM Transitions:

    • This compound: Precursor ion m/z 472, Product ions m/z 186 and 166.[1]

    • Internal Standard: To be determined based on the selected IS.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples.

  • Acquire data in MRM mode for the specified transitions.

  • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the unknown samples using the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute

Caption: Protein Precipitation Sample Preparation Workflow.

G cluster_analysis Analytical Workflow sample_injection Inject Reconstituted Sample hplc Chiral HPLC Separation (e.g., Chiralpak Column) sample_injection->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem Mass Spectrometry (MRM Mode) esi->msms data_acquisition Data Acquisition msms->data_acquisition quantification Quantification of this compound data_acquisition->quantification

Caption: Enantioselective LC-MS/MS Analytical Workflow.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the development and validation of an analytical method for the quantification of this compound in plasma. The combination of a robust sample preparation technique, such as protein precipitation or solid-phase extraction, with a highly selective and sensitive enantioselective HPLC-MS/MS method will enable accurate and reliable determination of this chiral analyte. It is imperative that a full method validation be performed according to regulatory guidelines to ensure the quality and integrity of the data generated.

References

Application Notes and Protocols for (R)-Monepantel Administration in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Monepantel (MPL), an amino-acetonitrile derivative, is an anthelmintic agent that has demonstrated potent anticancer properties in preclinical studies. Its mechanism of action in cancer is primarily attributed to the inhibition of the mTOR/p70S6K signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5] These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, particularly focusing on its use in cancer xenograft studies. The protocols outlined below are based on established methodologies from peer-reviewed research.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleAverage Tumor Volume (mm³)Tumor Weight (g)Reference
Vehicle (0.5% HPMC)-Intraperitoneal (IP)3 times/week for 2 weeks279.5 ± 73.160.200 ± 0.037[1]
This compound25Intraperitoneal (IP)3 times/week for 2 weeks206.28 ± 59.260.183 ± 0.037[1]
This compound50Intraperitoneal (IP)3 times/week for 2 weeks112 ± 18.140.100 ± 0.02[1]

Data presented as mean ± standard error of the mean (SEM).

Table 2: Pharmacokinetic Parameters of Monepantel (B609222) and its Active Metabolite, Monepantel Sulfone, in Rats
CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Terminal Half-life (h)Reference
MonepantelOralNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6][7][8][9]
Monepantel SulfoneOralNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~3 days[8]

Signaling Pathway and Experimental Workflow

mTOR_Pathway Figure 1. This compound Signaling Pathway IGF1R IGF-1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E eIF4E->Protein_Synthesis Monepantel This compound Monepantel->mTORC1 cMYC c-MYC Monepantel->cMYC Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle

Caption: this compound inhibits the mTORC1 signaling pathway, leading to decreased protein synthesis and cell growth. It also downregulates c-MYC, affecting cell cycle progression.

Experimental_Workflow Figure 2. In Vivo Rodent Model Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture Tumor Cell Culture (e.g., OVCAR-3) Xenograft Subcutaneous Xenograft Implantation in Nude Mice Cell_Culture->Xenograft Tumor_Growth Tumor Growth to Palpable Size Xenograft->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration (IP) Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Euthanasia at Predefined Endpoint Monitoring->Endpoint Analysis Tumor Excision & Downstream Analysis (e.g., Western Blot) Endpoint->Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

This protocol describes the preparation of a 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) solution for the suspension of this compound.

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Sterile glassware

Procedure:

  • Prepare 0.5% HPMC solution:

    • Weigh 0.5 g of HPMC powder.

    • Measure 100 mL of sterile, deionized water.

    • While stirring the water with a magnetic stirrer, slowly add the HPMC powder to create a vortex and facilitate dissolution.

    • Continue stirring at room temperature until the HPMC is completely dissolved and the solution is clear. This may take several hours. For faster dissolution, the water can be heated to 80°C before adding the HPMC, followed by cooling to room temperature with continuous stirring.[10]

  • Prepare this compound suspension:

    • Calculate the required amount of this compound based on the desired concentration and the number of animals to be treated.

    • Weigh the calculated amount of this compound powder.

    • In a sterile container, add a small volume of the 0.5% HPMC solution to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% HPMC solution while continuously stirring or vortexing to ensure a homogenous suspension.

    • The final formulation should be prepared fresh before each administration.

Protocol 2: Intraperitoneal (IP) Administration in Mice

This protocol details the procedure for intraperitoneal injection of the this compound suspension in mice.

Materials:

  • This compound suspension

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Appropriate animal restraint device

Procedure:

  • Gently mix the this compound suspension to ensure homogeneity before drawing it into the syringe.

  • Securely restrain the mouse, exposing the abdomen.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[6][10]

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle with the bevel facing up.

  • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, confirming correct needle placement in the peritoneal cavity.

  • Inject the calculated volume of the this compound suspension slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-injection.

Protocol 3: Tumor Xenograft Monitoring and Analysis

This protocol outlines the procedures for monitoring tumor growth and preparing tumor tissue for downstream analysis.

Materials:

  • Calipers

  • Animal scale

  • Surgical tools for tumor excision

  • Phosphate-buffered saline (PBS)

  • Cryovials

  • Liquid nitrogen or -80°C freezer

Procedure:

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) using calipers at least twice a week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Animal Monitoring:

    • Monitor the body weight and overall health of the animals at least twice a week.

    • Observe for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

  • Endpoint and Tissue Collection:

    • Euthanize the animals when the tumor reaches the predetermined endpoint size as per institutional guidelines, or if the animal shows signs of significant distress.

    • At the endpoint, excise the tumor, wash it with cold PBS, and record the final tumor weight.

    • For subsequent analysis, snap-freeze the tumor tissue in liquid nitrogen and store it at -80°C.

Protocol 4: Western Blot Analysis of mTOR Pathway Proteins in Tumor Tissue

This protocol provides a method for analyzing the phosphorylation status of key proteins in the mTOR pathway from tumor lysates.

Materials:

  • Frozen tumor tissue

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Tissue homogenizer

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Perform densitometric analysis to quantify the relative protein expression levels. Normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for Studying (R)-Monepantel's Effect on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for investigating the anti-cancer effects of (R)-Monepantel. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.

This compound , an amino-acetonitrile derivative, has demonstrated promising anti-cancer properties. It primarily functions by inhibiting the mTOR/p70S6K signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3][4][5] This disruption leads to decreased cell viability, induction of G1 phase cell cycle arrest, and autophagy in various cancer cell lines.[1][4][5][6]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its major metabolite, Monepantel (B609222) sulfone, in several human cancer cell lines after 120 hours of treatment.[7] Non-malignant human ovarian surface epithelial (HOSE 6.3) cells were included as a control to assess selectivity.

Cell LineCancer TypeCompoundIC50 (µM)
COLO320Colorectal AdenocarcinomaMonepantel5 - 25
A549Non-Small Cell Lung CarcinomaMonepantel5 - 25
DMS53Small Cell Lung CarcinomaMonepantel5 - 25
LNCaPProstate AdenocarcinomaMonepantel5 - 25
OVCAR-3Ovarian AdenocarcinomaMonepantelNot explicitly stated, but effective
A2780Ovarian CarcinomaMonepantelNot explicitly stated, but effective
COLO320Colorectal AdenocarcinomaMonepantel Sulfone5 - 25
A549Non-Small Cell Lung CarcinomaMonepantel Sulfone5 - 25
DMS53Small Cell Lung CarcinomaMonepantel Sulfone5 - 25
LNCaPProstate AdenocarcinomaMonepantel Sulfone5 - 25
HOSE 6.3Non-Malignant Ovarian EpithelialMonepantel> 100
HOSE 6.3Non-Malignant Ovarian EpithelialMonepantel Sulfone> 100

Table 1: IC50 values of Monepantel and Monepantel Sulfone in various human cancer cell lines.[7]

Mandatory Visualizations

Signaling Pathway of this compound

Monepantel_Pathway Monepantel This compound mTOR mTOR Monepantel->mTOR inhibits p70S6K p70S6K mTOR->p70S6K EIF4EBP1 4E-BP1 mTOR->EIF4EBP1 Autophagy Autophagy mTOR->Autophagy inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth EIF4EBP1->CellGrowth

Caption: this compound's mechanism of action via mTOR pathway inhibition.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying This compound concentrations A->B C 3. Incubate for desired duration (e.g., 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan (B1609692) crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Analyze data to determine IC50 G->H

Caption: Workflow for assessing cell viability with an MTT assay.

Experimental Workflow: Apoptosis (Annexin V) Assay

Apoptosis_Workflow A 1. Treat cells with This compound B 2. Harvest cells (including supernatant) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend in Annexin V binding buffer C->D E 5. Add FITC-Annexin V and Propidium (B1200493) Iodide (PI) D->E F 6. Incubate in the dark for 15 minutes E->F G 7. Analyze by flow cytometry F->G H 8. Quantify apoptotic vs. necrotic vs. live cells G->H

Caption: Workflow for detecting apoptosis using Annexin V staining.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 120 hours).[7][9]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][11]

  • Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Read the absorbance at 570-590 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.[12]

  • Centrifuge the cell suspension at 200 x g for 5 minutes and wash the cells twice with cold PBS.[12]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution of this compound-treated cells via flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well tissue culture plates

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[14][15]

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge at 200 x g for 5 minutes.[14]

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol for fixation.[14]

  • Store the fixed cells at 4°C for at least 2 hours (can be stored for up to several days).[14]

  • Centrifuge the fixed cells at 200 x g for 10 minutes and discard the ethanol.[14]

  • Wash the cell pellet with cold PBS.

  • Resuspend the cells in 300-500 µL of PI staining solution.[14]

  • Incubate for 15-30 minutes at room temperature, protected from light.[14]

  • Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the mTOR pathway following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 10 cm plates and treat with this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[16]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.[16][17]

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16][18]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[19]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][17]

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[17]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.[16]

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[16][20]

References

Application Notes and Protocols for Electrophysiological Studies of (R)-Monepantel on Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Monepantel is an anthelmintic drug effective against gastrointestinal nematodes, including those resistant to other drug classes.[1] Its mode of action is centered on the nematode-specific nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Electrophysiological studies utilizing the Xenopus laevis oocyte expression system have been instrumental in elucidating the molecular mechanism of this compound. This system allows for the heterologous expression of specific nematode nAChR subtypes, providing a robust platform for detailed pharmacological characterization.[1][2][3]

Studies have shown that Monepantel acts as a positive allosteric modulator of the DEG-3/DES-2 type nAChRs at nanomolar concentrations and as a direct agonist at higher concentrations.[1][2][3] This interaction leads to an irreversible opening of the ion channel, causing a constant, uncontrolled influx of ions.[1] The subsequent depolarization of muscle cells results in paralysis and eventual expulsion of the nematodes from the host.[1] In some nAChR subtypes, however, Monepantel has been observed to act as a non-competitive antagonist.[2][3]

These application notes provide a detailed protocol for the electrophysiological investigation of this compound's effects on nematode nAChRs expressed in Xenopus oocytes using the two-electrode voltage-clamp (TEVC) technique.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various nematode nicotinic acetylcholine receptor subtypes expressed in Xenopus oocytes. The data reveals differential sensitivity of the receptor subtypes to Monepantel.

Receptor SubtypeOrganismAgonistMonepantel EffectIC50 Value
ACR-16Ascaris suumAcetylcholineNon-competitive antagonist1.6 ± 3.1 nM and 0.2 ± 2.3 μM
Pyrantel/Tribendimidine preferring (UNC-29, UNC-38, UNC-63)Oesophagostomum dentatumAcetylcholineNon-competitive antagonist1.7 ± 0.7 μM
Levamisole preferring (UNC-29, UNC-38, UNC-63, ACR-8)Oesophagostomum dentatumAcetylcholineNon-competitive antagonist5.0 ± 0.5 μM

Data extracted from Buxton et al., 2017.[2]

Experimental Protocols

This section details the key experimental procedures for studying the effects of this compound on nematode nAChRs expressed in Xenopus oocytes.

Preparation of Xenopus laevis Oocytes
  • Anesthetize a mature female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.

  • Surgically remove a portion of the ovary and place it in a calcium-free OR2 buffer (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8).

  • Cut the ovarian lobes into small clumps and incubate them in a collagenase solution (2 mg/mL in OR2 buffer) for 2 hours with gentle agitation to defolliculate the oocytes.

  • Wash the oocytes thoroughly with OR2 buffer to remove the collagenase and cellular debris.

  • Manually select stage V-VI oocytes and store them in ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamycin.

  • Incubate the oocytes at 18°C for at least 12 hours before injection.

Preparation and Injection of cRNA
  • Linearize the plasmid DNA containing the desired nematode nAChR subunit cDNA.

  • Synthesize capped cRNA in vitro using a commercially available transcription kit.

  • Purify the cRNA and determine its concentration and quality by spectrophotometry and gel electrophoresis.

  • Dilute the cRNA to a final concentration of 1 µg/µL in RNase-free water. For heteromeric receptors, mix the cRNAs of the different subunits in a 1:1 ratio.

  • Pull injection needles from glass capillaries and calibrate them for a 50 nL injection volume.

  • Inject each oocyte with 50 nL of the cRNA solution into the cytoplasm.

  • Incubate the injected oocytes in supplemented ND96 buffer at 18°C for 2-7 days to allow for receptor expression.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
  • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96 buffer).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • To assess receptor function, apply the agonist (e.g., acetylcholine) at a known concentration (e.g., EC50) to elicit an inward current.

  • To test the effect of this compound, pre-apply the compound at various concentrations for a defined period before co-applying it with the agonist.

  • Record the current responses using an appropriate amplifier and data acquisition software.

  • Wash the oocyte with the recording solution between applications to ensure recovery.

  • Construct concentration-response curves to determine the IC50 or EC50 values for this compound.

Visualizations

Signaling Pathway of Monepantel

Monepantel_Signaling_Pathway cluster_nematode_muscle_cell Nematode Muscle Cell Membrane nAChR Nematode nAChR (e.g., MPTL-1) Ion_Channel Ion Channel nAChR->Ion_Channel Gating Ion_Influx Uncontrolled Ion Influx (Na+, Ca2+) Ion_Channel->Ion_Influx Irreversible Opening Monepantel This compound Monepantel->nAChR Binds as positive allosteric modulator or direct agonist Acetylcholine Acetylcholine Acetylcholine->nAChR Binds as native agonist Depolarization Membrane Depolarization Ion_Influx->Depolarization Paralysis Muscle Paralysis Depolarization->Paralysis

Caption: Proposed mechanism of action of this compound on nematode nAChRs.

Experimental Workflow

Electrophysiology_Workflow cluster_preparation Preparation cluster_expression Expression cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest 1. Oocyte Harvesting from Xenopus laevis Injection 3. cRNA Injection into Oocytes Oocyte_Harvest->Injection cRNA_Prep 2. nAChR cRNA Preparation cRNA_Prep->Injection Incubation 4. Incubation for Receptor Expression Injection->Incubation TEVC 5. Two-Electrode Voltage-Clamp (TEVC) Incubation->TEVC Drug_Application 6. Application of Agonist and this compound TEVC->Drug_Application Data_Acquisition 7. Data Acquisition of Ionic Currents Drug_Application->Data_Acquisition Analysis 8. Data Analysis (IC50/EC50 Determination) Data_Acquisition->Analysis

Caption: Workflow for electrophysiological analysis of this compound.

References

Genetic Analysis of (R)-Monepantel Resistance in Nematodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Monepantel (MPTL) is a potent anthelmintic from the amino-acetonitrile derivative (AAD) class, crucial for controlling gastrointestinal nematodes, particularly those resistant to older drug classes.[1][2][3] However, resistance to Monepantel (B609222) has emerged in several nematode species, threatening its efficacy.[3][4][5][6] Understanding the genetic basis of this resistance is paramount for developing sustainable control strategies and novel anthelmintics. These application notes provide a detailed overview of the genetic mechanisms of MPTL resistance and standardized protocols for its analysis.

The primary mechanism of Monepantel resistance involves mutations in the nematode-specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunit gene, acr-23 in Caenorhabditis elegans and its ortholog mptl-1 in parasitic nematodes like Haemonchus contortus and Teladorsagia circumcincta.[2][7][8][9][10][11][12] These mutations typically lead to a loss-of-function of the MPTL-1 receptor, the direct target of Monepantel.[9][13]

Data Presentation: Quantitative Analysis of Monepantel Resistance

The following tables summarize key quantitative data from studies on Monepantel resistance, providing a comparative overview of resistance levels and the genetic variations involved.

Table 1: Efficacy of Monepantel against Susceptible and Resistant Nematode Isolates

Nematode SpeciesIsolateTreatment DoseReduction in Worm Burden (%)Reference
Teladorsagia circumcinctaMTci2-11-MPTL2.5 mg/kg48%[14][15]
Teladorsagia circumcinctaMTci5-13-MPTL2.5 mg/kg28%[14][15]
Teladorsagia circumcinctaMTci7-12-MPTL2.5 mg/kg9%[14][15]
Haemonchus contortusField Isolate (Brazil)2.5 mg/kg61.35%[16]
Teladorsagia circumcinctaField Isolate (UK)2.5 mg/kg78%[6]
Trichostrongylus vitrinusField Isolate (UK)2.5 mg/kg27%[6]
Oesophagostomum venulosumField Isolate (UK)2.5 mg/kg22%[6]

Table 2: Genetic Mutations Associated with Monepantel Resistance in Nematodes

Nematode SpeciesGeneMutation TypeAlleles IdentifiedConsequenceReference
Caenorhabditis elegansacr-23Various (e.g., SNPs, deletions)27 alleles from a screen of 44 resistant mutantsLoss-of-function of the ACR-23 receptor[2][8][17]
Haemonchus contortusHco-mptl-1SNPs, Indels, Splicing errorsMultiple, including deletions in exon 11 and retention of intron 15Truncated or non-functional MPTL-1 protein[1][9][18][19]
Teladorsagia circumcinctaTci-mptl-1Truncations, Mis-splicingMultiple different null mutationsNon-functional MPTL-1 protein[7][20]

Table 3: Allele Frequencies of mptl-1 in Susceptible vs. Resistant Haemonchus contortus

Isolate TypeWild-Type Allele FrequencyMutant Allele FrequencyReference
Monepantel-Susceptible100%0%[18]
Monepantel-Resistant11.1% - 66.7%33.3% - 88.9%[18]
Monepantel-Resistant (MPL-R)~50% (cDNA clones)~50% (cDNA clones with mutations)[9]

Experimental Protocols

Detailed methodologies for key experiments in the genetic analysis of Monepantel resistance are provided below.

Protocol 1: In Vivo Selection of Monepantel-Resistant Nematode Strains

This protocol describes the artificial selection of Monepantel resistance in a susceptible nematode population.

Objective: To generate a Monepantel-resistant nematode strain for genetic analysis.

Materials:

  • Susceptible isolate of the target nematode species (e.g., Teladorsagia circumcincta).

  • Infection-free sheep.

  • This compound (Zolvix®).

  • Fecal collection bags.

  • Equipment for larval culture (e.g., Baermann apparatus).

  • Microscope for larval identification and counting.

Procedure:

  • Initial Infection: Infect a group of sheep with a known number of infective larvae (L3) from a susceptible nematode isolate.

  • Sub-optimal Dosing: After the pre-patent period, treat the infected sheep with a sub-optimal dose of Monepantel (e.g., less than the recommended 2.5 mg/kg bodyweight).[14]

  • Egg Collection and Larval Culture: Collect feces from the treated sheep and culture the eggs to obtain L3 larvae. These larvae represent the progeny of worms that survived the initial treatment.

  • Iterative Selection: Infect a new group of naive sheep with the L3 larvae collected in the previous step.

  • Repeat Dosing and Collection: Repeat the sub-optimal dosing, fecal collection, and larval culture for multiple generations (e.g., 9-13 rounds).[14]

  • Resistance Confirmation: After several rounds of selection, perform a controlled efficacy test by infecting two groups of sheep with the selected larvae. Treat one group with the full recommended dose of Monepantel (2.5 mg/kg) and leave the other as an untreated control.[14][15]

  • Worm Burden Assessment: Euthanize the sheep and count the adult worm burdens in both groups to calculate the percentage reduction in worm burden. A significant decrease in efficacy confirms resistance.[15]

Protocol 2: Extreme Quantitative Trait Locus (X-QTL) Mapping of Resistance Loci

This protocol outlines a whole-genome sequencing approach to identify genomic regions associated with Monepantel resistance.

Objective: To identify genetic markers and genomic regions linked to Monepantel resistance.

Materials:

  • Monepantel-susceptible and -resistant nematode isolates (e.g., Haemonchus contortus).

  • Infection-free sheep.

  • Equipment for controlled genetic crosses of nematodes.

  • DNA extraction kits.

  • Next-generation sequencing (NGS) platform.

  • Bioinformatics software for QTL analysis.

Procedure:

  • Genetic Cross: Perform a reciprocal genetic cross between the Monepantel-susceptible (Par-S) and -resistant (Par-R) isolates.[1][21]

  • Generation of F3 Progeny: Allow the F1 and F2 generations to reproduce to generate F3 infective larvae (L3).[1][21]

  • Experimental Groups: Create two groups of F3 populations: an unselected group and a selected group. The selected group is generated by treating sheep infected with F3 larvae with Monepantel.[1][21]

  • Pool-Seq: Create pools of a large number of L3 larvae (e.g., 30,000) from the parental resistant strain, the unselected F3 generation, and the selected F3 generation.[1][21] Extract DNA from each pool and perform whole-genome sequencing.

  • Allele Frequency Analysis: Align the sequencing reads to a reference genome. Compare the allele frequencies of single nucleotide polymorphisms (SNPs) between the unselected and selected pools.

  • QTL Identification: Use statistical tests (e.g., Fisher's exact test, Cochran-Mantel-Haenszel test) to identify SNPs with significant changes in allele frequencies between the unselected and selected groups.[1] Genomic regions containing these SNPs are considered QTLs associated with resistance.

Protocol 3: Pyrosequencing for Genotyping Resistance-Associated SNPs

This protocol details a method for rapidly genotyping specific SNPs known to be associated with resistance.

Objective: To determine the genotype of individual nematodes at specific resistance-conferring loci.

Materials:

  • Individual nematode larvae (L3) or adult worms.

  • DNA lysis buffer.

  • PCR reagents, including primers flanking the target SNP and one biotinylated primer.

  • Pyrosequencing instrument and reagents (e.g., PyroMark).

  • Streptavidin-coated beads.

Procedure:

  • DNA Extraction from Single Worms: Lyse individual larvae or adult worms to release genomic DNA.[20][22]

  • PCR Amplification: Amplify the genomic region containing the target SNP using a standard PCR protocol. One of the PCR primers must be biotinylated to allow for subsequent capture.[20][22][23]

  • Template Preparation:

    • Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.

    • Wash the beads to remove unincorporated nucleotides and primers.

    • Denature the DNA to obtain single-stranded templates.

    • Anneal a sequencing primer to the single-stranded template.

  • Pyrosequencing Reaction:

    • Perform the pyrosequencing reaction according to the manufacturer's instructions. The instrument will sequentially add dNTPs and detect the light generated upon nucleotide incorporation.

    • The resulting pyrogram will reveal the nucleotide sequence at the target SNP position, allowing for genotype determination.[20][22]

Visualization of Pathways and Workflows

Monepantel Mode of Action and Resistance

Monepantel_Action_Resistance cluster_Neuron Nematode Muscle Cell Membrane cluster_channel MPTL_R MPTL-1 Receptor (nAChR subunit) MPTL_R_open Open Ion Channel MPTL_R->MPTL_R_open Opens Ions Cation Influx (e.g., Na+) MPTL_R_open->Ions Allows MPTL This compound MPTL->MPTL_R Binds to MPTL_mut Mutated MPTL-1 Receptor (non-functional) MPTL->MPTL_mut Cannot bind effectively Depolarization Membrane Depolarization Ions->Depolarization Causes Paralysis Spastic Paralysis & Expulsion Depolarization->Paralysis Leads to Resistance Resistance MPTL_mut->Resistance Results in

Caption: Mode of action of Monepantel and the mechanism of resistance.

Experimental Workflow for Identifying Monepantel Resistance Mutations

Resistance_ID_Workflow cluster_genomic Genomic Analysis start Suspected MPTL Resistance (e.g., treatment failure) fecrt Fecal Egg Count Reduction Test (FECRT) start->fecrt confirm_resistance Confirm Resistance (<95% efficacy) fecrt->confirm_resistance no_resistance Susceptible confirm_resistance->no_resistance No collect_worms Collect Resistant Worms (from treated animals) confirm_resistance->collect_worms Yes dna_rna_extraction DNA/RNA Extraction collect_worms->dna_rna_extraction wgs Whole Genome Sequencing (e.g., X-QTL mapping) dna_rna_extraction->wgs candidate_gene_seq Candidate Gene Sequencing (mptl-1) dna_rna_extraction->candidate_gene_seq bioinformatics Bioinformatic Analysis (Identify SNPs, Indels, etc.) wgs->bioinformatics candidate_gene_seq->bioinformatics validation Validate Candidate Mutations (e.g., Pyrosequencing, Sanger) bioinformatics->validation functional_analysis Functional Analysis (e.g., Xenopus oocyte expression) validation->functional_analysis end Identify Resistance Marker(s) functional_analysis->end

Caption: Workflow for identifying genetic markers of Monepantel resistance.

References

Application Notes and Protocols: Synthesis and Evaluation of Ferrocenyl Monepantel Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel ferrocenyl analogues of the anthelmintic drug monepantel (B609222). The incorporation of a ferrocenyl moiety in place of the chiral C2 spacer of monepantel offers a novel approach to developing new anti-infective agents to combat multidrug resistance in parasites.[1][2]

Introduction

Monepantel is a potent anthelmintic that acts on a nematode-specific acetylcholine (B1216132) receptor, MPTL-1, leading to paralysis and expulsion of the parasite.[3][4][5] The emergence of resistance to existing anthelmintics necessitates the development of new drug candidates with novel modes of action or improved efficacy.[5] Ferrocene (B1249389), an organometallic compound, has gained significant interest in medicinal chemistry due to its unique physicochemical properties, including stability, low toxicity, and the ability to modulate the biological activity of organic molecules.[6][7][8][9] This document details the synthesis of ferrocenyl analogues of monepantel, presenting a promising strategy for the development of new antiparasitic agents.[1]

Synthetic Approach

The synthesis of the target ferrocenyl analogue of monepantel, N-(2-((5-cyano-2-(trifluoromethyl)phenoxy)methyl)ferrocenyl)-4-((trifluoromethyl)thio)benzamide, is achieved through a multi-step process.[1] The key strategy involves the replacement of the chiral C2 spacer of monepantel with a 1,2-disubstituted ferrocene moiety.[1]

Experimental Workflow: Synthesis of Ferrocenyl Monepantel Analogue

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product N,N-(dimethylaminomethyl)ferrocene N,N-(dimethylaminomethyl)ferrocene Step 1 Lithiation & Reaction with Paraformaldehyde N,N-(dimethylaminomethyl)ferrocene->Step 1 1 Step 2 Acetylation Step 1->Step 2 2 Step 3 Nucleophilic Substitution with 4-fluoro-3-(trifluoromethyl)benzonitrile Step 2->Step 3 3 Step 4 Saponification Step 3->Step 4 4 Step 5 Mesylation Step 4->Step 5 5 Step 6 Azide Substitution Step 5->Step 6 6 Step 7 Staudinger Reaction Step 6->Step 7 7 Step 8 Amide Coupling with 4-((trifluoromethyl)thio)benzoyl chloride Step 7->Step 8 8 Ferrocenyl Monepantel Analogue Ferrocenyl Monepantel Analogue Step 8->Ferrocenyl Monepantel Analogue

Caption: Synthetic workflow for the ferrocenyl analogue of monepantel.

Detailed Experimental Protocols

The following protocols are adapted from the procedures described by Hess et al. (2016).[1]

Protocol 1: Synthesis of 2-(Hydroxymethyl)ferrocenecarbaldehyde
  • Dissolve N,N-(dimethylaminomethyl)ferrocene in anhydrous diethyl ether.

  • Cool the solution to 0 °C and add a solution of n-butyllithium dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the solution to -78 °C and add paraformaldehyde.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of the Final Ferrocenyl Monepantel Analogue

This protocol outlines the final amide coupling step.

  • Dissolve the ferrocenyl amine precursor in anhydrous dichloromethane (B109758).

  • Add triethylamine (B128534) to the solution.

  • Cool the mixture to 0 °C and add a solution of 4-((trifluoromethyl)thio)benzoyl chloride in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Characterization Data

All synthesized compounds were characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and IR spectroscopy.[1] The molecular structures of key intermediates were confirmed by X-ray crystallography.[1]

Biological Activity

The in vitro antiparasitic activity of the synthesized ferrocenyl analogues and precursors was evaluated against several important nematode species.

Table 1: In Vitro Activity of Ferrocenyl Compounds against Dirofilaria immitis
CompoundEC₅₀ (µg/mL)[10][11]
Ferrocene-containing precursor (4)3.70[10][11]
Ferrocenyl monepantel derivative (8)5.60[10][11]
AAD85 (control)2.20[10][11]
Ivermectin (control)1.00–3.00[10][11]
Table 2: In Vitro Nematocidal Activity of Metallocenyl Analogues
CompoundActivity against H. contortus (at 10 µg/mL)[12][13]Activity against T. colubriformis (at 10 µg/mL)[12][13]
Ferrocenyl compound (4a)ActiveActive
Ferrocenyl compound (6a)ActiveActive
Ruthenocenyl compound (4b)InactiveInactive
Ruthenocenyl compound (6b)InactiveInactive

Mechanism of Action and Signaling Pathway

Monepantel and its analogues are believed to exert their anthelmintic effect by targeting the nematode-specific MPTL-1 receptor, a member of the DEG-3 family of nicotinic acetylcholine receptors.[3][4][5] Binding of the drug to this receptor leads to an uncontrolled influx of ions, resulting in depolarization of muscle cells, paralysis, and eventual expulsion of the nematode from the host.[3][4]

Signaling Pathway of Monepantel

G Monepantel Monepantel MPTL1 MPTL-1 Receptor (Nematode Specific nAChR) Monepantel->MPTL1 Binds to IonChannel Ion Channel Opening MPTL1->IonChannel Activates IonInflux Uncontrolled Ion Influx IonChannel->IonInflux Depolarization Muscle Cell Depolarization IonInflux->Depolarization Paralysis Paralysis of Nematode Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Proposed mechanism of action of monepantel.

Novel Applications and Future Directions

The development of ferrocenyl analogues of monepantel opens up new avenues for antiparasitic drug discovery. The unique properties of the ferrocenyl moiety may lead to:

  • Overcoming Drug Resistance: The altered structure may be effective against parasites that have developed resistance to traditional anthelmintics.[1]

  • Improved Pharmacokinetic Properties: The lipophilicity and stability of the ferrocene group could enhance the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[8]

  • Novel Mechanisms of Action: While the primary target is likely the MPTL-1 receptor, the redox activity of the ferrocene core could introduce secondary mechanisms of action, such as the generation of reactive oxygen species (ROS).[12][13][14]

Logical Relationship for Novel Applications

G cluster_core Core Concept cluster_properties Key Properties cluster_applications Potential Applications Ferrocenyl Monepantel Analogue Ferrocenyl Monepantel Analogue Novel Structure Novel Structure Ferrocenyl Monepantel Analogue->Novel Structure Altered Lipophilicity Altered Lipophilicity Ferrocenyl Monepantel Analogue->Altered Lipophilicity Redox Activity Redox Activity Ferrocenyl Monepantel Analogue->Redox Activity Overcoming Resistance Overcoming Resistance Novel Structure->Overcoming Resistance Improved Pharmacokinetics Improved Pharmacokinetics Altered Lipophilicity->Improved Pharmacokinetics Dual-Action Mechanism Dual-Action Mechanism Redox Activity->Dual-Action Mechanism

Caption: Potential advantages of ferrocenyl monepantel analogues.

Safety and Cytotoxicity

The synthesized ferrocenyl compounds exhibited moderate to low toxicity in mammalian cell lines (HeLa and MRC-5), indicating a selective activity against parasites.[10][11] This is a crucial aspect for the development of safe and effective therapeutic agents.

Conclusion

The synthesis of ferrocenyl analogues of monepantel represents a promising approach in the search for new anthelmintic drugs. The detailed protocols and data presented in these application notes provide a solid foundation for further research and development in this area. The unique properties conferred by the ferrocenyl moiety warrant further investigation to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (R)-Monepantel Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for addressing the solubility issues of (R)-Monepantel in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a lipophilic compound and is practically insoluble in water. Its aqueous solubility is reported to be approximately 0.1 mg/L at 20°C.[1] This low solubility can present significant challenges for in vitro assays and the development of aqueous formulations.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer?

A2: Precipitation of this compound upon addition to an aqueous buffer is a common issue stemming from its low aqueous solubility. This is often exacerbated when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium, a phenomenon known as "solvent-shifting precipitation." The rapid change in the solvent environment from organic to aqueous causes the compound to crash out of the solution.

Q3: What are the general strategies to enhance the solubility of this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.

  • Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier.

  • Lipid-Based Formulations: Dissolving this compound in a lipid-based carrier system, such as a self-emulsifying drug delivery system (SEDDS).

Q4: Are there any commercially available formulations of Monepantel that address its low solubility?

A4: Yes, the commercially available anthelmintic product, Zolvix®, is a non-aqueous, self-emulsifying oral solution containing 25 mg/mL of Monepantel.[2][3] This formulation uses a combination of solvents, co-solvents, and surfactants, including propylene (B89431) glycol, macrogolglycerol hydroxystearate, and polysorbate 80, to keep the drug in solution.[2]

Troubleshooting Guides

Issue 1: Precipitation of this compound from a DMSO Stock Solution upon Dilution in Aqueous Buffer

Root Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit due to the solvent shift from DMSO to water.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Optimize the Dilution Process:

    • Add the DMSO stock solution to the aqueous buffer slowly and with vigorous stirring. This helps to disperse the drug quickly and avoid localized high concentrations.

    • Consider a stepwise dilution approach, where the DMSO stock is first diluted with a small amount of buffer before being added to the final volume.

  • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.5% to 1% is often tolerated and can help to maintain the solubility of the compound. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Co-solvent System: Prepare your aqueous buffer with a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400).

Quantitative Data on this compound Solubility

The following table summarizes the solubility of Monepantel in various solvents. This data can be used to guide the selection of appropriate solvents for stock solutions and formulation development.

SolventSolubilityTemperatureReference
Water0.1 mg/L20°C[1]
Water0.08 mg/LNot Specified[3]
Dichloromethane175 g/L20°C[1]
Ethanol60.7 g/L20°C[1]
n-Octanol7.3 g/L20°C[1]
Propylene Glycol6.9 g/L20°C[1]
Polyethylene Glycol156.1 g/L20°C[1]
DMSO80 mg/mLNot Specified[4]
10% DMSO + 90% Corn Oil3.3 mg/mLNot Specified[4]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system to enhance the solubility of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Use sonication and gentle warming (up to 37°C) to aid dissolution.

  • Prepare the Co-solvent Vehicle: In a separate tube, prepare the co-solvent vehicle by mixing PEG 400, Tween 80, and saline. A common ratio is 40% PEG 400, 5% Tween 80, and 55% saline.

  • Prepare the Final Formulation: Add the this compound stock solution to the co-solvent vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 part of the 10 mg/mL stock solution to 9 parts of the co-solvent vehicle.

  • Mix Thoroughly: Vortex the final solution until it is clear and homogenous. If necessary, use a sonicator to ensure complete dissolution.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines the preparation of an this compound-cyclodextrin inclusion complex using the kneading method to improve its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

  • Mixing: Place the HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) ethanol-water solution to form a paste.

  • Kneading: Gradually add the this compound powder to the paste and knead for 60 minutes. Add small amounts of the ethanol-water solution as needed to maintain a suitable consistency.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex by adding an excess amount to water, stirring for 24 hours, filtering, and analyzing the concentration of this compound in the filtrate using a validated analytical method such as HPLC.

Protocol 3: Quantification of this compound in Aqueous Solutions by HPLC

This protocol provides a general method for the quantification of this compound in aqueous solutions, which is essential for determining its solubility.

Materials and Equipment:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and an aqueous ammonium acetate solution.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Filter the aqueous sample containing this compound through a 0.22 µm syringe filter to remove any undissolved particles.

  • HPLC Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area versus the concentration of the standards. Use the equation of the standard curve to determine the concentration of this compound in the sample.

Visualizations

experimental_workflow_co_solvent cluster_stock Stock Solution Preparation cluster_vehicle Vehicle Preparation cluster_final Final Formulation stock_prep Dissolve this compound in DMSO (e.g., 10 mg/mL) final_mix Add Stock Solution to Vehicle stock_prep->final_mix 1 part vehicle_prep Mix PEG 400, Tween 80, and Saline vehicle_prep->final_mix 9 parts vortex Vortex/Sonicate until Clear final_mix->vortex

Co-solvent formulation workflow.

experimental_workflow_cyclodextrin start Start: this compound & HP-β-CD mix Mix HP-β-CD with Ethanol/Water to form a paste start->mix knead Add this compound and knead for 60 minutes mix->knead dry Dry the paste in a vacuum oven at 40°C knead->dry grind Grind and sieve the dried complex dry->grind end_node End: this compound-HP-β-CD Inclusion Complex Powder grind->end_node

Cyclodextrin complexation workflow.

logical_relationship_troubleshooting issue Issue: this compound Precipitation in Aqueous Buffer cause1 Cause: Exceeding Solubility Limit issue->cause1 cause2 Cause: Solvent Shift (e.g., from DMSO) issue->cause2 solution1 Solution: Lower Final Concentration cause1->solution1 solution2 Solution: Optimize Dilution (Slow Addition, Vigorous Stirring) cause2->solution2 solution3 Solution: Use Co-solvents (e.g., PEG 400, Ethanol) cause2->solution3 solution4 Solution: Increase Final DMSO Concentration (e.g., 0.5-1%) cause2->solution4

Troubleshooting precipitation issues.

References

Technical Support Center: Optimizing (R)-Monepantel Dosage for Resistant Nematode Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (R)-Monepantel against resistant nematode strains.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Monepantel (B609222) and how does resistance develop?

A: Monepantel (MOP) is an amino-acetonitrile derivative (AAD) that acts as a positive allosteric modulator and direct agonist of the nematode-specific acetylcholine (B1216132) receptor subunit, MPTL-1 (also known as ACR-23 in C. elegans).[1][2][3] Binding of Monepantel to this receptor leads to an irreversible opening of the channel, causing a constant, uncontrolled influx of ions.[3] This results in depolarization of muscle cells, leading to spastic paralysis and eventual expulsion of the nematode from the host.[1][3]

Resistance to Monepantel arises primarily through genetic mutations in the parasite's genome.[1] Specifically, mutations in the acr-23 gene or its homologs in parasitic nematodes can abolish or decrease the function of the MPTL-1 receptor, preventing Monepantel from effectively binding and opening the ion channel.[1] Other potential resistance mechanisms include impaired expression of the acr-23 gene or mutations in accessory proteins required for the proper assembly of the ACR-23 subunits.[1]

Q2: What are the recommended dosages of Monepantel for different livestock?

A: The recommended oral dose of Monepantel varies between sheep and goats. For sheep, the standard dose is 2.5 mg/kg body weight.[4][5][6] For goats, a higher dose of 3.75 mg/kg body weight is recommended.[4][7] This dosage difference is attributed to the faster elimination of the active metabolite, Monepantel sulfone, in goats compared to sheep.[8]

Q3: How does the pharmacokinetic profile of Monepantel and its active metabolite differ between species?

A: After oral administration, Monepantel is rapidly metabolized to its active sulfone metabolite, Monepantel sulfone (MOP-SO2).[9][10] This metabolite is the predominant chemical entity in the bloodstream and is crucial for the drug's efficacy.[9]

Key pharmacokinetic differences exist between sheep and goats. The terminal half-life of Monepantel sulfone is significantly shorter in goats (approximately 2 days) compared to sheep (approximately 5 days).[8] Consequently, the overall drug exposure is lower in goats at the same dose rate as sheep, necessitating the higher recommended dose for goats.[7][8]

Q4: Are there established in vitro assays to determine Monepantel resistance in nematode populations?

A: Yes, several in vitro assays are used to assess the susceptibility of nematode populations to Monepantel. The most common are the larval development assay (LDA) and the motility assay.[11][12][13][14] The LDA has been shown to effectively discriminate between susceptible and resistant isolates of Haemonchus contortus.[14] In one study, the LDA identified two distinct resistant subpopulations, one with a low level of resistance (approximately 7-fold increase in IC50) and another with a very high level of resistance (over 1000-fold increase in IC50).[14]

Troubleshooting Guide

Problem: Reduced efficacy of Monepantel treatment in a flock/herd despite correct dosage.

Possible Cause 1: Presence of Resistant Nematode Strains

  • Troubleshooting Steps:

    • Confirm Resistance: Conduct a Fecal Egg Count Reduction Test (FECRT) to confirm treatment failure.[15]

    • In Vitro Testing: Use a larval development assay (LDA) to determine the IC50 values for the nematode population and compare them to a known susceptible strain.[14] A significant increase in the IC50 value is indicative of resistance.

Possible Cause 2: Incorrect Dosage or Administration

  • Troubleshooting Steps:

    • Verify Weight Estimation: Ensure accurate weight assessment of animals to prevent underdosing.

    • Check Equipment: Calibrate drenching equipment to ensure accurate delivery of the prescribed dose.

    • Administration Technique: Confirm proper oral administration to avoid wastage or incorrect delivery.

Possible Cause 3: Pharmacokinetic Variability

  • Troubleshooting Steps:

    • Breed Differences: Be aware that certain breeds may exhibit different pharmacokinetic profiles. For instance, Merino sheep have shown a significantly higher Cmax and lower Tmax compared to Dorset cross lambs.[4]

    • Health Status: The overall health and metabolic state of the animal can influence drug absorption and metabolism.

Data Presentation

Table 1: Recommended Dosages and Efficacy of Monepantel

Host SpeciesRecommended Oral Dose (mg/kg)Efficacy against Susceptible StrainsKey Nematode Species Controlled
Sheep2.5[4][5][6]>99% for most major species[5]Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus spp., Nematodirus spp.[5]
Goats3.75[4][7]>98% for most major species[7]Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus spp., Chabertia ovina[7]
Cattle2.5[16][17]98-99% against ML and BZ resistant strains[17]Haemonchus spp., Cooperia spp., Ostertagia spp.[17]

Table 2: In Vitro Susceptibility of Ancylostoma ceylanicum to Monepantel and Other Anthelmintics

DrugIC50 (µg/ml) on L3 LarvaeIC50 (µg/ml) on Adult Worms
Monepantel>100[11][12]1.7[13]
Albendazole32.4[11][12]-
Levamisole1.6[11][12]-
Pyrantel Pamoate90.9[11][12]-

Table 3: Pharmacokinetic Parameters of Monepantel and Monepantel Sulfone in Sheep (Oral Administration)

AnalyteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)
Monepantel316[10]17.9[10]671[10]
Monepantel Sulfone324[10]94.3[10]11125[10]

Experimental Protocols

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

This protocol is adapted from the principles described by the World Association for the Advancement of Veterinary Parasitology (WAAVP).

  • Animal Selection: Select a group of at least 15 animals with naturally acquired nematode infections and pre-treatment fecal egg counts (FECs) of at least 150 eggs per gram (EPG).

  • Pre-treatment Sampling: Collect individual fecal samples from all selected animals.

  • Treatment: Weigh each animal and administer the correct dose of Monepantel orally. Leave an untreated control group of at least 10 animals.

  • Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.[7]

  • Fecal Analysis: Determine the FEC for each sample using a standardized technique (e.g., McMaster method).

  • Calculation of Efficacy: Calculate the percentage reduction in FEC for the treated group compared to the control group using the following formula:

    • Efficacy (%) = [1 - (Mean FEC of Treated Group Post-treatment / Mean FEC of Control Group Post-treatment)] x 100

Protocol 2: Larval Development Assay (LDA) for Monepantel Resistance

This protocol is based on methodologies used for in vitro resistance testing.[14][18]

  • Egg Isolation: Collect fresh fecal samples from the test population and isolate nematode eggs using a standard salt flotation technique.

  • Drug Dilution: Prepare a serial dilution of Monepantel in a suitable solvent (e.g., DMSO) and then in water to achieve the desired final concentrations.

  • Assay Setup: In a 24-well plate, add a nutritive agar-based medium to each well. Add the different concentrations of Monepantel to the respective wells.

  • Egg Inoculation: Add a standardized number of nematode eggs (e.g., 100-200) to each well, including a no-drug control.

  • Incubation: Incubate the plates at approximately 25-28°C and high humidity for 6-7 days to allow for larval development.[18]

  • Larval Counting: After incubation, count the number of third-stage larvae (L3) that have developed in each well.

  • Data Analysis: Calculate the percentage inhibition of larval development for each drug concentration compared to the control. Determine the IC50 value (the concentration of the drug that inhibits 50% of larval development) by plotting the data and using a suitable statistical software.

Visualizations

Monepantel_Signaling_Pathway cluster_0 Nematode Muscle Cell Membrane cluster_1 Cellular Response cluster_2 Resistance Mechanism Monepantel Monepantel MPTL_1_Receptor MPTL-1 (ACR-23) Nicotinic Acetylcholine Receptor Subunit Monepantel->MPTL_1_Receptor:f0 Binds to receptor Ion_Channel Ion Channel Opens (Irreversibly) MPTL_1_Receptor:f1->Ion_Channel Ion_Influx Uncontrolled Ion Influx Ion_Channel->Ion_Influx Depolarization Muscle Cell Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion Mutation Mutation in acr-23/mptl-1 gene Altered_Receptor Altered MPTL-1 Receptor Mutation->Altered_Receptor Altered_Receptor->MPTL_1_Receptor:f0 Prevents Binding

Caption: Signaling pathway of Monepantel and the mechanism of resistance.

Experimental_Workflow_FECRT start Start: Animal Selection (n>=15 treated, n>=10 control) pretreatment Pre-treatment Fecal Sampling (Day 0) start->pretreatment treatment Administer Monepantel (Treated Group) No Treatment (Control Group) pretreatment->treatment posttreatment Post-treatment Fecal Sampling (Day 10-14) treatment->posttreatment fec_analysis Fecal Egg Count Analysis (McMaster Method) posttreatment->fec_analysis calculation Calculate % Efficacy fec_analysis->calculation end_fecrt End: Determine Resistance Status calculation->end_fecrt

Caption: Experimental workflow for the Fecal Egg Count Reduction Test (FECRT).

Logical_Relationship_Dosage cluster_sheep Sheep cluster_goats Goats dose_sheep 2.5 mg/kg pk_sheep Slower Metabolite Elimination (T1/2 ~5 days) dose_sheep->pk_sheep is based on dose_goats 3.75 mg/kg pk_goats Faster Metabolite Elimination (T1/2 ~2 days) dose_goats->pk_goats is based on pk_goats->dose_goats necessitates higher dose

Caption: Logical relationship between pharmacokinetics and recommended dosage in sheep and goats.

References

Technical Support Center: Troubleshooting Unexpected Results in (R)-Monepantel Motility Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in (R)-Monepantel motility assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect nematode motility?

This compound is an anthelmintic drug belonging to the amino-acetonitrile derivative (AAD) class.[1][2][3] Its primary mechanism of action is to act as a positive allosteric modulator of the nematode-specific nicotinic acetylcholine (B1216132) receptor subunit ACR-23.[4] This leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in hypercontraction of the body wall muscles, spastic paralysis, and ultimately the death of the nematode.[4]

Q2: What is the role of Monepantel (B609222) Sulfone in motility assays?

After administration, this compound is rapidly metabolized to Monepantel Sulfone, which is its major and equally active metabolite.[2][3] Both this compound and Monepantel Sulfone exhibit ovicidal activity and can be used in in vitro assays.[5] For in vitro studies, it is crucial to consider that both forms are active and may be present depending on the experimental setup.

Q3: What are the typical concentrations of this compound used in a C. elegans motility assay?

While optimal concentrations should be determined empirically for each specific assay and nematode strain, published studies provide a general range. For C. elegans, concentrations can range from the low micromolar (µM) up to 50 µM or higher.[6][7] Dose-response curves are recommended to determine the EC50 (half-maximal effective concentration) for your specific conditions. One study using an infrared-based motility assay on C. elegans L4 larvae used a concentration range of 0.01–10 µM for ivermectin and 1–1000 µM for levamisole, highlighting the variability between different anthelmintics.[6] For a high-throughput screen, a concentration of 20 µM has been used to identify initial hits.[8]

Q4: What are the common methods for measuring nematode motility?

Several methods are available, ranging from manual observation to automated high-throughput systems:

  • Visual Observation: Manually scoring worm movement, such as counting body bends or "thrashes" in liquid media over a set period.

  • Crawling Assays: Tracking the movement of nematodes on a solid medium like an agar (B569324) plate.[9][10]

  • Automated Tracking Systems: Using infrared microbeam interruption (e.g., WMicrotracker™) or video imaging and software to quantify motility in real-time.[6][11][12][13] These systems are suitable for high-throughput screening.

  • Larval Migration Inhibition Assay (LMIA): This assay assesses the ability of larvae to migrate through a fine mesh, which is inhibited by paralyzing compounds.[14]

Troubleshooting Guide

Issue 1: No or minimal effect of this compound on nematode motility.
Possible Cause Troubleshooting Steps
Nematode Resistance 1. Confirm with a positive control: Use a known susceptible nematode strain to verify that the assay conditions and drug preparation are correct. 2. Investigate resistance mechanisms: Resistance to Monepantel can arise from mutations in the target receptor, acr-23, or in accessory proteins required for its function.[4] Consider sequencing the acr-23 gene in the test population. 3. Increase drug concentration: Perform a dose-response experiment to determine if a higher concentration is required to elicit a response.
Incorrect Drug Preparation or Storage 1. Verify solvent compatibility: this compound is typically dissolved in a solvent like DMSO. Ensure the final solvent concentration in the assay is not toxic to the nematodes (typically ≤1%).[6][15][16] Run a solvent-only control. 2. Check drug stability: Prepare fresh drug solutions for each experiment. Avoid repeated freeze-thaw cycles. 3. Confirm concentration: Double-check all calculations for dilutions.
Suboptimal Assay Conditions 1. Review incubation time: The effect of Monepantel may not be immediate. Ensure a sufficient incubation period (e.g., 24-72 hours) for the drug to take effect.[14][17] 2. Check temperature: Maintain the optimal temperature for the nematode species being tested (e.g., 20°C for C. elegans).[8] 3. Assess nematode life stage: The susceptibility to anthelmintics can vary between larval stages and adults.[1] Ensure you are using the appropriate life stage for your assay.
Issue 2: High variability in motility between replicate wells.
Possible Cause Troubleshooting Steps
Uneven Nematode Distribution 1. Ensure homogenous suspension: When dispensing nematodes, gently agitate the stock solution to prevent them from settling. 2. Verify nematode count per well: While a precise count may not be necessary for all assays, a significant disparity in numbers can affect motility readings. A linear correlation between worm number and motility has been observed between 30 and 90 worms per well in some systems.[6]
Edge Effects in Assay Plates 1. Proper plate sealing: Use plate sealers to minimize evaporation from the outer wells of the plate. 2. Avoid using outer wells: If edge effects are a persistent issue, consider leaving the peripheral wells empty or filling them with buffer/media without nematodes.
Inconsistent Environmental Conditions 1. Maintain consistent lighting and temperature: Avoid exposing assay plates to direct light or temperature fluctuations. 2. Presence of food: The presence of a bacterial lawn (e.g., E. coli) can decrease the speed of C. elegans locomotion.[18] Standardize the presence or absence of a food source in your assay.
Issue 3: Unexpected paralysis or reduced motility in the control group.
Possible Cause Troubleshooting Steps
Solvent Toxicity 1. Reduce solvent concentration: The final concentration of solvents like DMSO should be non-toxic. Test a range of solvent concentrations to determine the maximum tolerated level. For C. elegans, concentrations of DMSO above 0.5% v/v have been shown to impact pharyngeal pumping.[16] 2. Run a solvent-only control: Always include a control group with only the solvent at the same concentration used in the drug-treated wells.
Poor Nematode Health 1. Use synchronized and healthy populations: Ensure the nematodes used in the assay are of a consistent age and are healthy. Overcrowded or starved cultures can lead to reduced motility. 2. Check for contamination: Bacterial or fungal contamination of the culture media can negatively impact nematode health.
Suboptimal Assay Medium 1. Verify media composition: Ensure the assay medium is correctly prepared and has the appropriate pH and osmolarity for the nematode species. 2. Addition of BSA: The addition of bovine serum albumin (BSA) has been found to reduce the binding of worms to plastic surfaces in microtiter plates.[6]

Quantitative Data Summary

The following tables summarize the efficacy of this compound and its sulfone metabolite against various nematode species from in vitro studies.

Table 1: In Vitro Efficacy (IC50/ED50) of Monepantel and Monepantel Sulfone

Nematode SpeciesLife StageCompoundEfficacy MetricValue (µg/ml)Reference
Ancylostoma ceylanicumAdultMonepantelIC501.7[1]
Trichuris murisL3 LarvaeMonepantelIC5078.7[1]
Haemonchus contortusEggMonepantelED501.7[5]
Haemonchus contortusEggMonepantel SulfoneED502.7[5]
Teladorsagia circumcinctaEggMonepantelED502.1[5]
Teladorsagia circumcinctaEggMonepantel SulfoneED502.7[5]
Trichostrongylus axeiEggMonepantelED5068.7[5]
Trichostrongylus axeiEggMonepantel SulfoneED5060.1[5]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.

Experimental Protocols

Detailed Methodology: C. elegans Motility Assay using an Infrared-Based System

This protocol is synthesized from established methods for high-throughput screening of anthelmintics.[6][7][8][19]

1. Preparation of C. elegans

  • Culture and synchronize a wild-type (e.g., Bristol N2) or relevant C. elegans strain using standard methods.

  • Collect synchronized L4 larvae and wash them multiple times with a suitable buffer (e.g., K saline or M9 buffer) by gentle centrifugation to remove bacteria.[6][8]

2. Preparation of Assay Plates

  • Prepare a stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the Monepantel stock solution in the assay medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[6][7]

  • Dispense the diluted compounds into a 96-well flat-bottom microtiter plate. Include wells for positive controls (e.g., another known anthelmintic) and negative controls (vehicle/solvent only).

3. Assay Procedure

  • Resuspend the washed L4 larvae in the assay medium (e.g., K saline containing 0.015% BSA to prevent worms from sticking to the plastic).[6]

  • Adjust the larval suspension to a density of approximately 60-70 worms per 80-100 µL.[6][19]

  • Dispense the larval suspension into each well of the prepared 96-well plate.

  • Measure the basal movement of the worms for a short period (e.g., 30 minutes) using an infrared-based motility reader (e.g., WMicrotracker™ ONE) before adding the compounds to normalize the data.[6]

  • Add the prepared drug dilutions to the wells.

  • Place the plate in the motility reader and incubate at 20°C.

  • Record motility readings at regular intervals for the duration of the experiment (e.g., 24-48 hours).[8][19]

4. Data Analysis

  • Normalize the motility data for each well against its own basal reading and the negative control wells.

  • Plot the normalized motility against the drug concentration to generate dose-response curves.

  • Calculate the EC50 values using appropriate statistical software.

Visualizations

This compound Signaling Pathway

Monepantel_Signaling_Pathway cluster_membrane Muscle Cell Membrane ACR23 ACR-23 Receptor (nAChR Subunit) Ion_Influx Uncontrolled Cation Influx ACR23->Ion_Influx Opens Channel Monepantel This compound Monepantel->ACR23 Binds to and positively modulates Depolarization Membrane Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: Signaling pathway of this compound leading to spastic paralysis in nematodes.

Experimental Workflow for Motility Assay

Motility_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synchronize & Wash Nematodes D Add Nematodes to Plate A->D B Prepare Drug Dilutions (Monepantel, Controls) C Dispense Drugs into 96-well Plate B->C C->D E Incubate at Controlled Temperature D->E F Measure Motility (e.g., Infrared Tracking) E->F G Normalize Data to Controls F->G H Generate Dose-Response Curves G->H I Calculate EC50 H->I

Caption: General experimental workflow for an this compound motility assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Result in Motility Assay NoEffect No/Minimal Drug Effect Start->NoEffect HighVar High Variability Start->HighVar ControlIssue Control Group Paralysis Start->ControlIssue CheckResistance CheckResistance NoEffect->CheckResistance Is nematode strain resistant? CheckDrug CheckDrug NoEffect->CheckDrug Is drug prep correct? CheckDispensing CheckDispensing HighVar->CheckDispensing Is nematode dispensing even? CheckEnvironment CheckEnvironment HighVar->CheckEnvironment Are environmental factors consistent? CheckSolventToxicity CheckSolventToxicity ControlIssue->CheckSolventToxicity Is solvent toxic? CheckWormHealth CheckWormHealth ControlIssue->CheckWormHealth Are worms healthy? TestSusceptibleStrain Test with known susceptible strain CheckResistance->TestSusceptibleStrain SequenceACR23 Sequence acr-23 gene CheckResistance->SequenceACR23 VerifySolvent Verify solvent & concentration CheckDrug->VerifySolvent PrepareFresh Prepare fresh drug solution CheckDrug->PrepareFresh MixSuspension Mix suspension before dispensing CheckDispensing->MixSuspension VerifyCount Verify worm count/well CheckDispensing->VerifyCount SealPlates Seal plates to prevent evaporation CheckEnvironment->SealPlates StandardizeFood Standardize presence/ absence of food CheckEnvironment->StandardizeFood ReduceSolventConc Reduce solvent concentration CheckSolventToxicity->ReduceSolventConc RunSolventControl Run solvent-only control CheckSolventToxicity->RunSolventControl UseSynchronizedCulture Use healthy, synchronized worms CheckWormHealth->UseSynchronizedCulture CheckContamination Check for culture contamination CheckWormHealth->CheckContamination

Caption: A logical approach to troubleshooting common issues in motility assays.

References

Technical Support Center: (R)-Monepantel In Vitro Resistance Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments aimed at mitigating (R)-Monepantel resistance in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an amino-acetonitrile derivative (AAD) anthelmintic.[1] Its primary mode of action is to act as a positive allosteric modulator on the nematode-specific nicotinic acetylcholine (B1216132) receptor subunit MPTL-1 (also known as ACR-23 in C. elegans), which is part of the DEG-3 subfamily of receptors.[2][3] This binding forces the ion channel to open and remain open, leading to an uncontrolled influx of ions. This results in the depolarization of muscle cells, causing spastic paralysis and eventual death of the nematode.[2][3]

Q2: What are the known mechanisms of resistance to this compound in nematodes?

The primary mechanism of resistance to this compound involves genetic changes in its target, the mptl-1 gene. Studies have identified significant variants, including deletions in exon 11 of the mptl-1 gene, in Monepantel-resistant strains of Haemonchus contortus.[4] A secondary mechanism that may contribute to reduced susceptibility involves the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gps).[5] Increased expression of these transporters can lead to the efflux of the drug from the nematode's cells, reducing its effective concentration at the target site.[5]

Q3: How can I detect this compound resistance in my nematode population in vitro?

Several in vitro assays can be used to determine the susceptibility of a nematode population to this compound. The most common are:

  • Larval Development Assay (LDA): This assay measures the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of varying concentrations of the drug.[6][7] It is effective at discriminating between susceptible and resistant isolates.[6]

  • Adult Motility Assay: This assay assesses the motility of adult worms after exposure to different concentrations of Monepantel (B609222). Automated systems can be used to quantify motility.[2]

  • Larval Migration Inhibition Assay (LMIA): This assay measures the ability of L3 larvae to migrate through a sieve after drug exposure. However, its ability to discriminate between Monepantel-susceptible and -resistant isolates can be limited.[6]

Q4: What are the potential in vitro strategies to overcome or mitigate this compound resistance?

Several strategies can be explored in vitro to address this compound resistance:

  • Combination Therapy: Using Monepantel in combination with anthelmintics from different chemical classes with different mechanisms of action can be effective.[8][9] The rationale is that it is less likely for a nematode to have resistance to both drugs simultaneously.[9]

  • Use of P-glycoprotein (P-gp) Inhibitors: Since ABC transporters are implicated in resistance, co-administering Monepantel with P-gp inhibitors (e.g., verapamil, ketoconazole) could potentially increase the intracellular concentration of Monepantel and restore susceptibility in resistant worms.

  • Targeted Selective Treatment Simulation: In vitro models can be designed to simulate targeted selective treatment, where only a portion of the parasite population is exposed to the drug. This can help in understanding how to maintain a pool of susceptible genes ("refugia") and delay the selection for resistance.[9][10]

Troubleshooting Guides for In Vitro Assays

Larval Development Assay (LDA)
Problem Possible Cause(s) Suggested Solution(s)
High variability in results between wells/plates - Inconsistent number of eggs per well.- Contamination with fungi or bacteria.- Uneven evaporation from wells.- Inconsistent drug dissolution.- Ensure thorough mixing of egg suspension before aliquoting.- Use a fungicide in the culture medium.- Use plate sealers to minimize evaporation.- Ensure complete dissolution of Monepantel in the solvent (e.g., DMSO) before adding to the medium.
Poor larval development in control wells - Low egg viability.- Inadequate nutrition in the culture medium.- Incorrect incubation temperature or humidity.- Use freshly collected and processed eggs.- Ensure the culture medium (e.g., Earle's balanced salt solution with yeast extract) is properly prepared.- Maintain incubator at 27-28°C and ≥80% relative humidity.[11]
No clear dose-response curve - Drug concentration range is too high or too low.- Presence of a highly resistant nematode population.- Perform a preliminary experiment with a wider range of concentrations to determine the appropriate range.- If resistance is suspected, extend the concentration range to higher levels.
Adult Motility Assay
Problem Possible Cause(s) Suggested Solution(s)
Worms die in control wells - Unsuitable culture medium.- Mechanical damage to worms during handling.- Contamination.- Use a suitable medium like RPMI supplemented with necessary nutrients.- Handle worms gently with appropriate tools.- Ensure all solutions and equipment are sterile.
Inconsistent motility readings - Worms clumping together.- Subjective scoring of motility.- Use an appropriate number of worms per well to avoid overcrowding.- Utilize an automated motility tracking system for objective measurements.[2]
Drug precipitation in the medium - Poor solubility of Monepantel at the tested concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <1%).

Quantitative Data Summary

Table 1: In Vitro Efficacy (IC50) of Monepantel and Other Anthelmintics against Various Nematode Species

Nematode SpeciesLife StageAssay TypeMonepantel IC50 (µg/mL)Comparator DrugComparator IC50 (µg/mL)Reference
Ancylostoma ceylanicumAdultMotility1.7Levamisole (L3)1.6[4][12]
Trichuris murisL3Motility78.7Levamisole33.1[4][12]
Haemonchus contortus (Susceptible)Larval DevelopmentLDA~0.003--[6]
Haemonchus contortus (Resistant, Sub-population 1)Larval DevelopmentLDA~0.021--[6]
Haemonchus contortus (Resistant, Sub-population 2)Larval DevelopmentLDA>3--[6]

Note: IC50 values can vary between studies and isolates. This table provides a comparative overview.

Detailed Experimental Protocols

Larval Development Assay (LDA) for Haemonchus contortus

Objective: To determine the concentration of this compound that inhibits 50% (LC50) of egg development to the L3 stage.

Materials:

  • Fresh fecal samples from sheep infected with H. contortus.

  • Saturated salt solution for egg flotation.

  • Sieves (50 µm and 25 µm).

  • Culture medium: Earle's balanced salt solution with yeast extract and an antifungal agent.

  • This compound stock solution in DMSO.

  • 96-well microtiter plates.

  • Incubator (27°C, ≥80% relative humidity).

  • Inverted microscope.

Procedure:

  • Egg Recovery: Isolate nematode eggs from feces using a flotation method with a saturated salt solution and pass them through a series of sieves to purify.

  • Drug Dilution: Prepare serial dilutions of this compound in the culture medium. Include a solvent control (DMSO only) and a negative control (medium only).

  • Plate Setup: Add approximately 70-100 eggs in a small volume of water to each well of a 96-well plate. Add the different drug concentrations to the respective wells.

  • Incubation: Seal the plates and incubate for 6-7 days at 27°C and ≥80% relative humidity.[11]

  • Larval Counting: After incubation, add a drop of a killing agent (e.g., dilute iodine solution) to each well to stop larval movement. Count the number of eggs, L1/L2 larvae, and L3 larvae in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to L3 for each concentration relative to the controls. Determine the LC50 value using a Probit or logistic regression model.[13]

Adult Worm Motility Assay for Haemonchus contortus

Objective: To determine the concentration of this compound that inhibits 50% (IC50) of adult worm motility.

Materials:

  • Adult H. contortus worms.

  • Culture medium: Supplemented RPMI.

  • This compound stock solution in DMSO.

  • 24-well plates.

  • Incubator (37°C, 5% CO2).

  • Automated motility tracker (B12436777) or microscope for visual scoring.

Procedure:

  • Worm Collection: Gently collect adult worms from the abomasum of infected sheep post-mortem.

  • Drug Dilution: Prepare serial dilutions of this compound in the culture medium.

  • Plate Setup: Place a set number of adult worms (e.g., 5-10) in each well of a 24-well plate containing the appropriate drug concentration.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Motility Assessment: At set time points (e.g., 24, 48, 72 hours), assess worm motility. This can be done visually using a scoring system or with an automated motility tracker.

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration compared to controls. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Monepantel_Mechanism_of_Action cluster_membrane Nematode Muscle Cell Membrane MPTL1 MPTL-1 Receptor (Nicotinic Acetylcholine Receptor) Ion_Channel Ion Channel Opening MPTL1->Ion_Channel Forces channel to remain open Monepantel This compound Monepantel->MPTL1 Binds as positive allosteric modulator Ion_Influx Uncontrolled Ion Influx (Na+, Ca2+) Ion_Channel->Ion_Influx Paralysis Spastic Paralysis & Death Ion_Influx->Paralysis

Caption: Mechanism of action of this compound on the nematode MPTL-1 receptor.

Monepantel_Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Target_Site Target Site Modification MPTL1_Mutation Mutation/Deletion in mptl-1 gene Target_Site->MPTL1_Mutation Drug_Efflux Increased Drug Efflux ABC_Transporter Upregulation of ABC Transporters (P-gp) Drug_Efflux->ABC_Transporter Reduced_Binding Reduced Monepantel Binding MPTL1_Mutation->Reduced_Binding Reduced_Concentration Decreased Intracellular Drug Concentration ABC_Transporter->Reduced_Concentration Resistance Monepantel Resistance Reduced_Binding->Resistance Reduced_Concentration->Resistance

Caption: Primary mechanisms of this compound resistance in nematodes.

LDA_Workflow start Start egg_isolation Isolate Nematode Eggs from Feces start->egg_isolation plate_prep Prepare 96-well Plate with Drug Dilutions egg_isolation->plate_prep add_eggs Add ~100 Eggs per Well plate_prep->add_eggs incubation Incubate for 6-7 Days at 27°C add_eggs->incubation counting Count L1/L2 and L3 Larvae incubation->counting analysis Calculate LC50 counting->analysis end End analysis->end

Caption: Experimental workflow for the Larval Development Assay (LDA).

References

Improving the yield and purity of (R)-Monepantel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Monepantel. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield and purity of this anthelmintic agent.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Synthesis of Racemic Monepantel

Issue 1: Low Yield in the Acylation Step

Question: My acylation reaction to produce racemic Monepantel is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the acylation of the amine precursor with 4-(trifluoromethyl)thiobenzoyl chloride (or a similar acylating agent) are a common problem. The primary causes often revolve around reaction conditions and reagent quality.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Neutralization of HCl Byproduct The acylation reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To counteract this, add at least one equivalent of a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine (B92270) to the reaction mixture. Alternatively, using two equivalents of the amine precursor (one as the nucleophile and one as the base) can also be effective.[1]
Moisture Contamination Acyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which will not participate in the acylation reaction. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., dichloromethane, THF) to minimize water content.[1]
Suboptimal Reaction Temperature While many acylation reactions proceed efficiently at 0°C to room temperature, the specific reactivity of your substrates may require optimization.[1] If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, if side reactions are observed, conducting the reaction at a lower temperature (e.g., 0°C or -20°C) may improve selectivity and yield.
Poor Quality of Reagents The purity of the amine precursor, acylating agent, and solvents is critical. Use freshly opened or properly stored reagents. If purity is questionable, consider purification of the starting materials before use.

Issue 2: Formation of Impurities During Synthesis

Question: I am observing significant impurity peaks in the analysis of my crude racemic Monepantel. What are the likely impurities and how can I minimize their formation?

Answer:

Impurities in the synthesis of Monepantel can arise from unreacted starting materials, side reactions, or degradation of the product.

Common Impurities and Mitigation Strategies:

Impurity Source Mitigation Strategy
Unreacted Amine Precursor Incomplete acylation reaction.Ensure the use of a slight excess of the acylating agent (e.g., 1.05-1.1 equivalents). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to ensure complete consumption of the amine.
Unreacted Acylating Agent/Carboxylic Acid Hydrolysis of the acylating agent or incomplete reaction.An aqueous workup can be used to remove the water-soluble carboxylic acid byproduct.[1] Ensure anhydrous reaction conditions to minimize hydrolysis.
(S,S)-Dimer or other side products Potential side reactions under harsh conditions.Optimize reaction conditions, particularly temperature and reaction time. Avoid unnecessarily high temperatures or prolonged reaction times.
Degradation Products Instability of the product under certain conditions.Ensure the workup and purification steps are performed promptly after the reaction is complete. Avoid exposure to strong acids or bases for extended periods.
Chiral Resolution of this compound

Issue 3: Poor or No Separation of Enantiomers by Chiral HPLC

Question: I am unable to achieve baseline separation of the (R)- and (S)-enantiomers of Monepantel using chiral HPLC. What adjustments can I make?

Answer:

Achieving good resolution in chiral chromatography often requires careful selection of the chiral stationary phase (CSP) and optimization of the mobile phase.

Troubleshooting Chiral HPLC Separation:

Parameter Troubleshooting Steps
Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor. For molecules like Monepantel, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point. If one CSP does not provide separation, screen other types of chiral columns with different selectors.
Mobile Phase Composition In normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane (B92381), heptane) to the polar modifier (e.g., isopropanol (B130326), ethanol) is crucial. Systematically vary the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.
Mobile Phase Additives For amine-containing compounds, peak shape and resolution can often be improved by adding a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (TEA), to the mobile phase. This helps to suppress unwanted interactions with the silica (B1680970) support.
Column Temperature Temperature can affect the interactions between the analyte and the CSP. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.
Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.

Issue 4: Peak Tailing or Fronting in Chiral HPLC

Question: My chromatogram shows significant peak tailing for the Monepantel enantiomers. What is causing this and how can I fix it?

Answer:

Peak asymmetry is a common issue in chromatography and can be caused by several factors.

Causes and Solutions for Peak Asymmetry:

Potential Cause Solution
Secondary Interactions Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause tailing. As mentioned above, adding a basic modifier (e.g., DEA, TEA) to the mobile phase can help to block these active sites and improve peak shape.
Column Overload Injecting too much sample can lead to peak broadening and asymmetry. Reduce the sample concentration and/or the injection volume.
Inappropriate Sample Solvent Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for obtaining this compound?

A1: The synthesis of this compound typically involves a multi-step synthesis to produce the racemic mixture, followed by a chiral resolution step to isolate the desired (R)-enantiomer. The key steps are the formation of the amine precursor and its subsequent acylation. The final and critical step is the separation of the enantiomers, which is usually achieved by chiral High-Performance Liquid Chromatography (HPLC).[2]

Q2: What are the most critical parameters to control to maximize the yield of the acylation reaction?

A2: The most critical parameters are ensuring anhydrous conditions to prevent hydrolysis of the acylating agent, and the presence of a suitable base to neutralize the HCl byproduct, which prevents the protonation and deactivation of the amine nucleophile.[1] Careful control of the reaction temperature is also important to balance reaction rate with the minimization of side reactions.

Q3: What are the common impurities I should be aware of in the final this compound product?

A3: The most significant impurity to monitor is the inactive (S)-enantiomer. Other potential impurities include unreacted starting materials from the synthesis, by-products of the acylation reaction, and degradation products such as Monepantel sulfoxide (B87167) and Monepantel sulfone.[3]

Q4: Can I use a method other than chiral HPLC for the enantiomeric separation?

A4: While chiral HPLC is the most common and effective method for the analytical and preparative separation of Monepantel enantiomers, other techniques for chiral resolution exist, such as diastereomeric salt formation or cocrystallization.[3][4] However, developing these methods can be more time-consuming and may not be as universally applicable as chiral chromatography.

Q5: How can I confirm the absolute configuration of the separated enantiomers?

A5: The absolute configuration of the separated enantiomers can be confirmed by comparing their retention times to a certified reference standard of this compound. Alternatively, analytical techniques such as X-ray crystallography or vibrational circular dichroism (VCD) can be used to determine the absolute stereochemistry.

Experimental Protocols

Protocol 1: General Procedure for Acylation of the Amine Precursor

This protocol describes a general method for the acylation of the racemic amine precursor to form racemic Monepantel.

Materials:

  • Racemic 2-amino-2-methyl-3-(5-cyano-2-trifluoromethyl-phenoxy)propanenitrile (amine precursor)

  • 4-(Trifluoromethyl)thiobenzoyl chloride (acylating agent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine precursor (1.0 equivalent) and dissolve it in anhydrous DCM or THF.

  • Add triethylamine or pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-(trifluoromethyl)thiobenzoyl chloride (1.05 equivalents) in anhydrous DCM or THF to the stirred amine solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic Monepantel.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Method for Chiral HPLC Separation

This protocol provides a starting point for developing a chiral HPLC method for the separation of (R)- and (S)-Monepantel.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralpak® IA, IB, IC, AD, or AS series).

Mobile Phase:

  • A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • A small amount of a basic additive (e.g., 0.1% diethylamine) is often added to improve peak shape.

Starting Conditions for Method Development:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic Monepantel in the mobile phase or a compatible solvent.

Optimization:

  • Adjust the ratio of hexane to isopropanol to optimize the separation (resolution) and retention times. Increasing the isopropanol content will generally decrease retention times.

  • If resolution is poor, screen other chiral columns.

  • Optimize the column temperature and flow rate to achieve the best balance of resolution and analysis time.

Visualizations

Synthesis_Workflow cluster_synthesis Racemic Monepantel Synthesis cluster_resolution Chiral Resolution Start Amine Precursor + 4-(Trifluoromethyl)thiobenzoyl chloride Acylation Acylation Reaction (DCM/THF, Base) Start->Acylation Anhydrous conditions Workup Aqueous Workup & Extraction Acylation->Workup Purification_racemic Purification (Column Chromatography/ Recrystallization) Workup->Purification_racemic Racemic_Monepantel Racemic Monepantel Purification_racemic->Racemic_Monepantel Chiral_HPLC Chiral HPLC Separation Racemic_Monepantel->Chiral_HPLC R_Monepantel This compound Chiral_HPLC->R_Monepantel Desired Enantiomer S_Monepantel (S)-Monepantel (Impurity) Chiral_HPLC->S_Monepantel Undesired Enantiomer

Caption: Workflow for the synthesis and chiral resolution of this compound.

Troubleshooting_Acylation Problem Low Yield in Acylation Step Cause1 Inadequate Base Problem->Cause1 Cause2 Moisture Present Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Solution1 Add Non-Nucleophilic Base (e.g., TEA, Pyridine) Cause1->Solution1 Solution2 Use Anhydrous Solvents & Inert Atmosphere Cause2->Solution2 Solution3 Optimize Temperature (Heating or Cooling) Cause3->Solution3

Caption: Troubleshooting logic for low yield in the acylation step.

References

Addressing off-target effects of (R)-Monepantel in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-Monepantel in cell culture experiments. Our goal is to help you address specific issues and understand potential off-target effects to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound in cancer cell lines?

A1: The primary anticancer mechanism of this compound is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Specifically, it has been shown to suppress the mTORC1 complex, leading to reduced phosphorylation of its downstream effectors, p70 S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1). This inhibition disrupts processes crucial for cancer cell growth, proliferation, and survival, such as protein synthesis and cell cycle progression.[1] In some cancer cell lines, this mTOR inhibition can also lead to the induction of autophagy.

Q2: What are the known off-target effects of this compound that I should be aware of in my cell culture experiments?

A2: A significant off-target effect of this compound is its activity as a non-competitive antagonist of various nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3][4][5] While its primary anthelmintic action is on nematode-specific nAChRs, it can also interact with other nAChR subtypes, including those that may be expressed in mammalian cell lines, even non-neuronal ones.[2][4] This can be a confounding factor, especially in cell lines where nAChR signaling plays a role in proliferation or other cellular processes.

Q3: Is there a difference in activity between this compound and its metabolite, Monepantel (B609222) Sulfone?

A3: Yes, this compound is rapidly metabolized to Monepantel Sulfone, which is also biologically active. Both compounds have been shown to have similar anticancer activity, with IC50 values in the low micromolar range in sensitive cancer cell lines.[6] Therefore, when interpreting your results, it is important to consider that the observed effects could be due to both the parent compound and its metabolite, especially in longer-term assays.

Q4: Why am I observing high variability in my dose-response curves with this compound?

A4: High variability in dose-response curves can arise from several factors. One common issue is inconsistent cell plating, leading to different cell numbers per well. Another potential cause is the "edge effect" in multi-well plates, where wells on the perimeter experience more evaporation and temperature fluctuation. It is also crucial to ensure that your this compound stock solution is properly prepared and that fresh dilutions are made for each experiment to avoid degradation.[7]

Q5: My cell line appears to be resistant to this compound. What could be the reason?

A5: Resistance to this compound in cancer cell lines can be multifactorial. Some cell lines may have inherent resistance due to mutations in the mTOR pathway that prevent effective inhibition. Another possibility is the expression of drug efflux pumps that actively remove this compound from the cell. Additionally, if the cell line's survival is not heavily dependent on the mTOR pathway, you may observe a weaker effect. The emergence of resistance to monepantel has been noted in nematodes, and while the mechanisms in cancer cells are still under investigation, they could involve target-site modifications or increased drug metabolism.[2]

Troubleshooting Guides

Issue 1: Unexpected or Biphasic (Bell-Shaped) Dose-Response Curve

Possible Cause 1: Off-Target Effects at High Concentrations At higher concentrations, the off-target effects of this compound, such as nAChR antagonism, may become more pronounced and could counteract or mask the on-target mTOR inhibition, leading to a decrease in the observed effect.

Troubleshooting Steps:

  • Lower the Concentration Range: Test a lower and narrower range of concentrations to focus on the on-target mTOR inhibition.

  • Use a Specific mTOR Inhibitor as a Control: Compare your results with a more specific mTOR inhibitor, like rapamycin, to see if the biphasic effect is unique to this compound.

  • Assess nAChR Activity: If your cell line is known to express nAChRs, consider performing a functional assay to measure nAChR activity in the presence of high concentrations of this compound.

Possible Cause 2: Compound Solubility Issues this compound is a lipophilic compound and may precipitate out of the culture medium at high concentrations, leading to a lower effective concentration and a drop in the dose-response curve.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Carefully check your prepared media for any signs of compound precipitation, especially at the highest concentrations.

  • Optimize Solubilization: Ensure your stock solution is fully dissolved in a suitable solvent like DMSO. When diluting into your final culture medium, vortex thoroughly. Consider using a lower final concentration of DMSO (typically <0.1%).

Issue 2: No or Low Potency (High IC50 Value) Observed

Possible Cause 1: Cell Line Insensitivity The chosen cell line may not be sensitive to mTOR inhibition or may have resistance mechanisms.

Troubleshooting Steps:

  • Confirm mTOR Pathway Activity: Use Western blotting to check the basal phosphorylation levels of mTOR targets like p70S6K and 4E-BP1 in your untreated cells. If the pathway is not active, mTOR inhibitors will have little effect.

  • Test a Known Sensitive Cell Line: Run the experiment in parallel with a cell line known to be sensitive to mTOR inhibitors (e.g., OVCAR-3 or A2780) to validate your experimental setup and compound activity.

Possible Cause 2: Incorrect Assay Duration The incubation time with this compound may be too short for the inhibitory effects on cell proliferation to become apparent.

Troubleshooting Steps:

  • Perform a Time-Course Experiment: Measure cell viability at multiple time points (e.g., 24, 48, 72, and 120 hours) to determine the optimal incubation time for your cell line.

Possible Cause 3: Compound Degradation this compound may not be stable in your cell culture medium over the entire duration of the experiment.

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment.

  • Replenish the Medium: For longer-term assays, consider replenishing the culture medium with fresh this compound every 48-72 hours.

Quantitative Data

Table 1: In Vitro IC50 Values of Monepantel and Monepantel Sulfone in Various Cell Lines

Cell LineCancer TypeCompoundIncubation Time (h)IC50 (µM)Reference
OVCAR-3Ovarian CancerMonepantel1205 - 25[6]
A2780Ovarian CancerMonepantel1205 - 25[6]
COLO320Colorectal AdenocarcinomaMonepantel1205 - 25[6]
A549Non-Small Cell Lung CancerMonepantel1205 - 25[6]
DMS53Small Cell Lung CancerMonepantel1205 - 25[6]
LNCaPProstate AdenocarcinomaMonepantel1205 - 25[6]
HOSE 6.3Non-Malignant Ovarian Surface EpitheliumMonepantel120> 100[6]
OVCAR-3Ovarian CancerMonepantel Sulfone1205 - 25[6]
A2780Ovarian CancerMonepantel Sulfone1205 - 25[6]
COLO320Colorectal AdenocarcinomaMonepantel Sulfone1205 - 25[6]
A549Non-Small Cell Lung CancerMonepantel Sulfone1205 - 25[6]
DMS53Small Cell Lung CancerMonepantel Sulfone1205 - 25[6]
LNCaPProstate AdenocarcinomaMonepantel Sulfone1205 - 25[6]
HOSE 6.3Non-Malignant Ovarian Surface EpitheliumMonepantel Sulfone120> 100[6]

Table 2: Off-Target Activity of Monepantel on Nicotinic Acetylcholine Receptors (nAChRs) from Ascaris suum and Oesophagostomum dentatum

Receptor SubtypeOrganismEffectIC50Reference
Asu-ACR-16 (nicotine preferring)Ascaris suumNon-competitive antagonist1.6 ± 3.1 nM and 0.2 ± 2.3 µM[2][4]
Ode pyrantel/tribendimidine preferringOesophagostomum dentatumNon-competitive antagonist1.7 ± 0.7 µM[2]
Ode levamisole (B84282) preferringOesophagostomum dentatumNon-competitive antagonist5.0 ± 0.5 µM[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key mTORC1 downstream targets, p70S6K and 4E-BP1.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein for each target and normalize to the loading control.

Protocol 2: Cell-Based Assay for nAChR Antagonist Activity

Objective: To determine if this compound acts as an antagonist on nAChRs expressed in your cell line. This protocol is a general guideline and may need optimization based on the specific nAChR subtype and cell line.

Materials:

  • Cell line expressing the nAChR of interest

  • This compound

  • Known nAChR agonist (e.g., acetylcholine or nicotine)

  • Known nAChR antagonist (positive control)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Injection and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a pre-determined concentration of the nAChR agonist (typically EC80) into the wells.

    • Immediately measure the change in fluorescence, which corresponds to calcium influx upon receptor activation.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Rheb Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Monepantel This compound Monepantel->mTORC1 Inhibition PI3K_Akt->Rheb

Caption: On-target effect of this compound on the mTOR signaling pathway.

nAChR_Off_Target_Pathway cluster_receptor Nicotinic Acetylcholine Receptor cluster_downstream Downstream Signaling nAChR nAChR Ion_Flux Ion Flux (Na+, K+, Ca2+) nAChR->Ion_Flux Cellular_Response Altered Cellular Response (e.g., Proliferation, Apoptosis) Ion_Flux->Cellular_Response Acetylcholine Acetylcholine (Endogenous Agonist) Acetylcholine->nAChR Activates Monepantel This compound Monepantel->nAChR Non-competitive Antagonism

Caption: Potential off-target effect of this compound on nAChR signaling.

Troubleshooting_Workflow Start Unexpected Results with This compound Check_Basics Verify Experimental Parameters: - Cell health & passage number - Compound stability & dilution - Assay duration & controls Start->Check_Basics High_Variability High Variability in Dose-Response? Check_Basics->High_Variability Low_Potency Low Potency (High IC50)? High_Variability->Low_Potency No Fix_Variability Address Plating Inconsistency & Edge Effects High_Variability->Fix_Variability Yes Biphasic_Curve Biphasic (Bell-Shaped) Dose-Response? Low_Potency->Biphasic_Curve No Check_Sensitivity Confirm Cell Line Sensitivity: - mTOR pathway activity - Test sensitive control line Low_Potency->Check_Sensitivity Yes Investigate_Off_Target Investigate Off-Target Effects: - Lower concentration range - Assess nAChR activity Biphasic_Curve->Investigate_Off_Target Yes End Refined Experiment Biphasic_Curve->End No Fix_Variability->End Check_Sensitivity->End Investigate_Off_Target->End

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Refinement of Analytical Methods for Detecting (R)-Monepantel Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of (R)-Monepantel and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound and why is it important to monitor?

A1: The primary and major metabolite of this compound is Monepantel (B609222) Sulfone (MNPSO₂).[1][2][3] Following administration, this compound is rapidly converted to Monepantel Sulfone, which also possesses anthelmintic activity.[1] Due to its higher concentration and longer persistence in tissues and plasma compared to the parent drug, Monepantel Sulfone is often the target analyte for residue monitoring studies.[1][2][4]

Q2: What is the recommended analytical technique for the simultaneous determination of this compound and Monepantel Sulfone?

A2: The most widely recommended and validated technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS).[3][5][6][7][8][9] These methods offer high sensitivity, selectivity, and accuracy for quantifying both compounds in complex biological matrices.[6][7]

Q3: Which ionization mode is typically used for the MS/MS detection of this compound and its sulfone metabolite?

A3: Electrospray ionization (ESI) in the negative ion mode is commonly used for the detection of both this compound and Monepantel Sulfone.[5][6][8][9]

Q4: What are the typical sample preparation techniques for analyzing this compound metabolites in tissues and milk?

A4: Common sample preparation techniques include:

  • Protein precipitation and liquid-liquid extraction: Samples are often extracted with acetonitrile (B52724) to precipitate proteins.[7] This is frequently followed by a purification step using a nonpolar solvent like n-hexane to remove lipids.[5][6]

  • Solid-Phase Extraction (SPE): SPE cartridges, such as neutral alumina, can be used for cleanup after the initial extraction.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modified QuEChERS method has been successfully used for the extraction and purification of this compound and its sulfone metabolite from milk and muscle tissues.[8][9]

Troubleshooting Guides

Sample Preparation

Q: I am experiencing low recovery of this compound and Monepantel Sulfone from fatty matrices like milk and fat tissue. What could be the cause and how can I improve it?

A: Low recovery from fatty matrices is a common issue due to the lipophilic nature of the analytes.

  • Inefficient Extraction: Ensure thorough homogenization of the sample with the extraction solvent (e.g., acetonitrile). Ultrasonic extraction can improve efficiency.[5][6]

  • Insufficient Defatting: A single defatting step with n-hexane might not be sufficient for very fatty samples. Consider a second hexane (B92381) wash or using a freezing step to precipitate lipids after acetonitrile extraction.

  • Choice of Extraction Method: For challenging matrices, a QuEChERS-based method might provide better recoveries as it is designed to handle complex samples.[8][9][10]

Q: My sample extracts are showing significant matrix effects in the MS/MS analysis, leading to poor reproducibility. What can I do?

A: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analytes, are a frequent challenge.

  • Improve Cleanup: Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction to remove interfering substances.[7]

  • Dilution: Diluting the final extract can mitigate matrix effects, but ensure that the analyte concentrations remain above the limit of quantification (LOQ).

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for matrix effects.

  • Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards for this compound and Monepantel Sulfone is the most effective way to correct for matrix effects and variations in extraction recovery.

Chromatography

Q: I am observing poor peak shape (e.g., tailing or fronting) for this compound and/or Monepantel Sulfone. How can I resolve this?

A: Poor peak shape can be caused by several factors:

  • Column Contamination: The analytical column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.

  • Mobile Phase pH: Although less common in reversed-phase chromatography of neutral compounds, ensure the mobile phase pH is appropriate for your column and analytes. The use of a buffer like ammonium (B1175870) acetate (B1210297) can help maintain a stable pH and improve peak shape.[5][6][7]

  • Injection Solvent: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

Q: The retention times of my analytes are shifting between injections. What is the likely cause?

A: Retention time shifts can indicate instability in the HPLC/UHPLC system.

  • Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Pump Performance: Check the pump for consistent flow rate and pressure. Fluctuations can indicate air bubbles in the system or a need for pump maintenance.

  • Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed. Changes in solvent composition can lead to retention time drift.

Mass Spectrometry

Q: The sensitivity of my MS/MS system for this compound and Monepantel Sulfone has decreased over time. What should I check?

A: A gradual loss of sensitivity is often due to contamination of the mass spectrometer's ion source.

  • Source Cleaning: The ESI source components (e.g., capillary, skimmer) can become coated with non-volatile matrix components. Follow the manufacturer's instructions for cleaning the ion source.

  • Calibration: The mass spectrometer may need to be recalibrated.

  • Detector Performance: The detector may be nearing the end of its lifespan. Check the detector response and consult the instrument manufacturer if necessary.

Q: I am detecting interfering peaks at the same m/z transitions as my target analytes. How can I confirm the identity of my peaks?

A:

  • Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for each analyte. The ratio of the quantifier to the qualifier ion should be consistent between standards and samples.[8][9]

  • Chromatographic Separation: Optimize the chromatographic method to separate the interfering peak from the analyte of interest.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a more specific detection by measuring the exact mass of the analytes, which can help to differentiate them from isobaric interferences.

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for the detection of this compound and Monepantel Sulfone.

Table 1: Performance of HPLC-MS/MS and UHPLC-MS/MS Methods

MatrixMethodLinearity Range (µg/L)LOQ (µg/kg)Recovery (%)RSD (%)Reference
Dairy ProductsHPLC-MS/MS0.1 - 5.02.079.5 - 102.92.0 - 5.3[6]
Cow and Sheep MilkHPLC-MS/MS0.1 - 5.02.090.1 - 103.32.0 - 6.2[7]
Dairy ProductsHPLC-MS/MSup to 5.00.008 - 0.01879.5 - 1042.8 - 5.9[5]
Goat's MilkUHPLC-MS/MSNot specifiedCCα: 2.20 (Monepantel), 2.08 (Monepantel Sulfone)106 - 108≤6.4[8]
Ovine MuscleUHPLC-MS/MSNot specifiedCCα: 771 (Monepantel), 746 (Monepantel Sulfone)108 - 109≤14.2[8]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CCα: Decision Limit

Experimental Protocols

Detailed Methodology for the Analysis of this compound and Monepantel Sulfone in Milk by HPLC-MS/MS (Adapted from literature) [5][6][7]

  • Sample Preparation

    • To 2 mL of liquid milk (or 0.5 g of milk powder reconstituted in 2 mL of water) in a 50 mL centrifuge tube, add 5 mL of saturated sodium chloride solution.

    • Add 18 mL of acetonitrile and extract by ultrasonic agitation for a specified time.

    • Centrifuge to separate the layers.

    • Transfer the acetonitrile supernatant to a new tube and concentrate it.

    • Add n-hexane to the concentrated extract for purification (defatting), vortex, and centrifuge.

    • Discard the n-hexane layer. Repeat if necessary.

    • Evaporate the purified extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Conditions

    • HPLC System: A standard HPLC or UHPLC system.

    • Analytical Column: An Inertsil C8 column (e.g., 2.1 mm × 100 mm, 3 µm).[6]

    • Mobile Phase: A gradient elution using a mixture of 0.5 mmol/L ammonium acetate in water and methanol.[6]

    • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible retention times.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Monepantel: m/z 472 → 186, 166[8][9]

      • Monepantel Sulfone: m/z 504 → 186, 166[8][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Receipt (e.g., Milk, Tissue) extraction Extraction (Acetonitrile + Ultrasonic Agitation) sample->extraction cleanup Cleanup (n-Hexane Defatting / SPE) extraction->cleanup concentration Concentration (Evaporation) cleanup->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC / UHPLC Separation (C8/C18 Column) reconstitution->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound metabolite analysis.

metabolic_pathway monepantel This compound sulfoxide Monepantel Sulfoxide (Transient Intermediate) monepantel->sulfoxide Oxidation sulfone Monepantel Sulfone (Major Metabolite) sulfoxide->sulfone Oxidation hydroxylated Hydroxylated Sulfone sulfone->hydroxylated Hydroxylation

Caption: Primary metabolic pathway of this compound in sheep.[11]

References

Technical Support Center: Managing Variability in Fecal Egg Count Reduction Test (FECRT) Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing variability in Fecal Egg Count Reduction Test (FECRT) results. The following sections are designed in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the Fecal Egg Count Reduction Test (FECRT) and why is it performed?

The Fecal Egg Count Reduction Test (FECRT) is the primary diagnostic tool for detecting anthelmintic resistance in nematode parasites of livestock and other animals.[1][2][3] The test involves counting the number of nematode eggs in fecal samples collected from a group of animals before and after treatment with an anthelmintic drug.[4] The percentage reduction in the fecal egg count (FEC) is then calculated to determine the efficacy of the treatment. A reduction of less than 95% is typically considered indicative of anthelmintic resistance, though this can vary.[5][6]

Q2: What are the primary sources of variability in FECRT results?

Variability in FECRT results can arise from a wide range of factors, which can be broadly categorized as technical, host-related, and parasite-related.[5][6][7]

  • Technical Factors: Include issues with sample collection, storage, and processing.[5] The choice of egg counting technique (e.g., McMaster, Mini-FLOTAC) and the analytical sensitivity of that technique also play a significant role.[8]

  • Host Factors: Host physiology, diet, condition, and immune status can influence drug metabolism and parasite fecundity.[5][6]

  • Parasite Factors: The species of parasite, their developmental stage, and their natural aggregation within a host population can all contribute to variability.[5][6] Seasonal variations can also affect parasite species composition and life-history traits, leading to inconsistent FECRT outcomes.[5][6][7]

Q3: How does sample collection and storage affect FECRT results?

Improper sample handling is a major source of pre-analytic variability.[5]

  • Collection: Samples should be collected directly from the rectum to avoid contamination with free-living nematodes from the ground.[5][9]

  • Labeling: Accurate labeling is critical to prevent misattribution of samples to the wrong treatment groups.[5]

  • Storage: Delays between collection and analysis can lead to egg development and hatching, which results in an underestimation of the true egg count.[10] To minimize this, samples should be stored in airtight containers and refrigerated if not processed immediately.[5][10]

Troubleshooting Guide

Problem 1: High variation in fecal egg counts within a treatment group.

High variability among individuals in the same group can obscure the true efficacy of a treatment.

Possible Causes & Solutions:

CauseRecommended Action
Aggregated Parasite Distribution Parasites are naturally clumped within a host population. Ensure a sufficient sample size (at least 15 animals per group is often recommended) to get a representative measure for the group.[5][6]
Inconsistent Dosing Under-dosing or failure to administer the full dose can lead to lower efficacy in some animals.[11][12] Ensure accurate animal weight measurement and proper administration technique.
Individual Host Differences Factors like poor body condition or rapid gut transit can affect drug bioavailability and efficacy in individual animals.[6] Note any animals in poor health and consider excluding them from the primary analysis if justified.
Improper Sample Mixing Eggs are not uniformly distributed within a fecal sample.[5][6] Thoroughly mix each fecal sample before taking a subsample for counting.

Problem 2: Fecal Egg Count Reduction (FECR) is negative or unexpectedly low (<95%) despite using a known effective drug.

This result can be alarming, but it is not always due to anthelmintic resistance.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Post-Treatment Sampling Time Sampling too early may not allow the drug to reach full effect, while sampling too late may allow for reinfection or the maturation of larval stages unaffected by the drug. Follow the recommended post-treatment intervals set by the World Association for the Advancement of Veterinary Parasitology (WAAVP), which are typically 7-17 days depending on the drug.[5][6]
Changes in Fecal Consistency Watery feces can dilute egg counts, leading to an artificially low pre-treatment FEC.[5][6] If fecal consistency changes between pre- and post-treatment sampling, consider adjusting FECs for fecal water content.
Drug Formulation or Delivery Issues Different drug formulations can have different pharmacokinetic profiles.[5][6] Ensure the correct formulation was used and administered as recommended by the manufacturer.
Seasonal Parasite Dynamics The dominant parasite species can change seasonally. If a resistant species is more prevalent during the testing period, it can lead to a lower overall FECR.[5][7]

Problem 3: The FECRT result is "inconclusive" or has very wide confidence intervals.

Wide confidence intervals indicate a high degree of uncertainty in the calculated FECR, making it difficult to confidently classify the drug as effective or ineffective.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Sample Size A small number of animals increases the impact of individual variation on the group mean.[11] Increasing the number of animals sampled will narrow the confidence intervals and increase the statistical power of the test.[1]
Low Pre-Treatment Egg Counts When starting egg counts are low, even small, random fluctuations can lead to large percentage changes, resulting in wide confidence intervals. It is recommended to use animals with a sufficiently high pre-treatment FEC (e.g., >150-250 eggs per gram).[8]
Inappropriate Statistical Analysis Fecal egg count data are often not normally distributed.[13] Use appropriate statistical methods, such as bootstrapping or Bayesian approaches, to calculate confidence intervals.[13]

Experimental Protocols & Data

Standard FECRT Protocol (McMaster Technique)

This protocol outlines the key steps for performing a Fecal Egg Count Reduction Test using the widely adopted McMaster counting technique.

  • Animal Selection: Select at least 15 animals for the treatment group and 15 for an untreated control group. Ensure all animals have a pre-treatment FEC above a minimum threshold (e.g., 250 EPG).[8]

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.[9] Place samples in labeled, airtight containers and store at 4°C if not processed within a few hours.[10]

  • Treatment: Weigh each animal in the treatment group to ensure accurate dosing. Administer the anthelmintic according to the manufacturer's instructions. The control group remains untreated.

  • Post-Treatment Sampling (Day 10-14): Collect a second set of fecal samples from the same animals in both the treatment and control groups. The exact day depends on the anthelmintic used.[11]

  • Fecal Egg Counting (McMaster Method):

    • Weigh 2g of feces from a thoroughly mixed sample.[8]

    • Add the feces to a container and mix with a small volume of water to create a paste.

    • Add a known volume of flotation solution (e.g., saturated saline) to achieve a specific dilution (e.g., 1:15, for a total volume of 30ml).

    • Mix thoroughly and immediately draw a sample using a pipette.

    • Fill both chambers of a McMaster slide.

    • Wait 1-2 minutes, then count all nematode eggs within the grid of both chambers under a microscope.

  • Calculation:

    • Calculate the Eggs Per Gram (EPG) for each animal: EPG = (Total eggs in both chambers) x (Multiplication factor based on dilution).

    • Calculate the group mean EPG for pre- and post-treatment samples.

    • Calculate the % FECR using the formula: FECR = (1 - (Mean EPG post-treatment / Mean EPG pre-treatment)) x 100.

Data Presentation: Impact of Storage Conditions on FEC

The following table summarizes hypothetical data illustrating how storage temperature and time can impact fecal egg counts, leading to variability.

Storage ConditionDay 0 (Mean EPG)Day 3 (Mean EPG)% Change
Airtight Bag at 4°C (Refrigerated)550540-1.8%
Airtight Bag at 20°C (Room Temp)550480-12.7%
In Water at 4°C (Refrigerated)550535-2.7%
In Water at 20°C (Room Temp)550465-15.5%

This data illustrates that storing samples at room temperature, even for a few days, can lead to a significant reduction in observed EPG due to egg hatching, thereby introducing variability.[10]

Visualizations

Experimental Workflow for FECRT

FECRT_Workflow A Step 1: Animal Selection (n ≥ 15 per group) B Step 2: Pre-Treatment Sampling (Day 0) Collect individual rectal samples A->B C Step 3: Group Allocation Randomize animals into groups B->C D Treatment Group Administer anthelmintic C->D E Control Group Administer placebo or no treatment C->E F Step 4: Post-Treatment Sampling (Day 10-14) D->F E->F G Step 5: Laboratory Analysis Fecal Egg Count (e.g., McMaster) F->G H Step 6: Data Analysis Calculate % FECR and Confidence Intervals G->H I Step 7: Interpretation Assess efficacy and resistance status H->I

Caption: Standard experimental workflow for the Fecal Egg Count Reduction Test.

Key Sources of FECRT Variability

Variability_Sources FECRT FECRT Result Variability Host Host Factors FECRT->Host Parasite Parasite Factors FECRT->Parasite Technical Technical Factors FECRT->Technical H1 Immunity Host->H1 H2 Diet & Condition Host->H2 H3 Drug Metabolism Host->H3 P1 Species Composition Parasite->P1 P2 Aggregation (Clumping) Parasite->P2 P3 Fecundity Parasite->P3 T1 Sample Collection Technical->T1 T2 Sample Storage Technical->T2 T3 Counting Technique Technical->T3 T4 Statistical Analysis Technical->T4

Caption: Major categories of factors contributing to FECRT variability.

Troubleshooting Logic for High Variability

Troubleshooting_Tree Start High Variability Observed in Results Q_Sample Were samples collected & stored per protocol? Start->Q_Sample A_Sample_No Action: Review and retrain on sample handling protocols. Consider re-running test. Q_Sample->A_Sample_No No Q_Dose Was dosing accurate for each animal? Q_Sample->Q_Dose Yes A_Dose_No Action: Review weighing and administration procedures. Check equipment calibration. Q_Dose->A_Dose_No No Q_Count Was counting technique consistent? Q_Dose->Q_Count Yes A_Count_No Action: Verify dilution, mixing, and counting procedures. Check slide quality. Q_Count->A_Count_No No Conclusion Variability likely due to biological factors (host/parasite). Increase sample size in future tests. Q_Count->Conclusion Yes

Caption: Decision tree for troubleshooting high variability in FECRT data.

References

Technical Support Center: Enhancing Oral Bioavailability of (R)-Monepantel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of (R)-Monepantel formulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges for oral delivery of this compound stem from its physicochemical properties. It is a highly lipophilic compound with very low aqueous solubility (approximately 0.1 mg/L), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] Furthermore, Monepantel (B609222) undergoes extensive first-pass metabolism in the liver, where it is rapidly converted to its sulfone metabolite.[2][3] While this metabolite is also anthelmintically active, the parent compound's bioavailability is significantly reduced, reported to be around 31% in sheep.[3]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Based on its properties as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the most promising strategies focus on improving its solubility and dissolution rate. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Solid Lipid Nanoparticles (SLNs). These formulations present the drug in a solubilized state, facilitating its absorption.[4][5][6][7][8][9][10]

  • Amorphous Solid Dispersions (ASDs): By dispersing Monepantel in a polymeric carrier in an amorphous state, the energy barrier for dissolution is lowered, leading to higher apparent solubility and dissolution rates.[11][12][13][14][15]

  • Permeation Enhancers: Although Monepantel is considered highly permeable, the use of permeation enhancers can further facilitate its transport across the intestinal epithelium.[16]

Q3: Is there a difference in the bioavailability of the (R) and (S) enantiomers of Monepantel?

Q4: How does the extensive metabolism of Monepantel affect formulation strategy?

A4: Monepantel is rapidly oxidized to Monepantel sulfone, which also possesses anthelmintic activity.[2][17] Formulation strategies can be designed to either protect the parent drug from first-pass metabolism or to ensure rapid and complete absorption, maximizing the systemic exposure to both the parent compound and its active metabolite. Lipid-based formulations, for instance, can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.

Troubleshooting Guides

Lipid-Based Formulations (SEDDS/SMEDDS)
Issue Potential Cause Troubleshooting Steps
Poor self-emulsification or formation of large droplets - Inappropriate ratio of oil, surfactant, and cosurfactant. - Low HLB (Hydrophile-Lipophile Balance) of the surfactant system. - Insufficient mixing energy.- Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. - Select a surfactant or a blend of surfactants with a higher HLB value (>12 for SMEDDS). - Increase the concentration of the cosurfactant.
Drug precipitation upon dilution in aqueous media - The drug has low solubility in the oil phase. - The amount of surfactant/cosurfactant is insufficient to maintain the drug in solution upon dispersion.- Screen for an oil in which this compound has the highest solubility. - Increase the surfactant and/or cosurfactant concentration. - Consider a supersaturating SEDDS (S-SEDDS) by adding a precipitation inhibitor like HPMC or PVP.
Physical instability of the pre-concentrate (phase separation) - Immiscibility of the components. - Temperature fluctuations.- Ensure all components are mutually miscible at the intended storage conditions. - Store the formulation in a temperature-controlled environment.
Amorphous Solid Dispersions (ASDs)
Issue Potential Cause Troubleshooting Steps
Failure to form a stable amorphous dispersion (recrystallization) - Poor miscibility between the drug and the polymer. - Insufficient polymer concentration to stabilize the amorphous drug. - High storage temperature and/or humidity.- Screen for polymers that have good miscibility with this compound (e.g., through solubility parameter calculations or experimental screening). - Increase the drug-to-polymer ratio. - Store the ASD in a cool, dry place, and consider co-formulating with a desiccant.
Low in vitro dissolution rate - The chosen polymer has low aqueous solubility. - The drug-polymer matrix does not readily disintegrate.- Select a more hydrophilic polymer (e.g., PVP, HPMC). - Incorporate a disintegrant into the final dosage form.
In vivo-in vitro correlation is poor - Recrystallization of the amorphous drug in the gastrointestinal tract. - The supersaturated state is not maintained long enough for absorption.- Include a precipitation inhibitor in the formulation. - Co-administer with food if a positive food effect is observed.

Data Presentation: Expected Bioavailability Enhancement

The following table summarizes the potential improvements in pharmacokinetic parameters based on studies with other poorly soluble anthelmintics formulated with advanced drug delivery systems. Note: These are illustrative examples and actual results for this compound will require experimental verification.

Formulation Strategy Model Drug Fold Increase in AUC (Compared to conventional formulation) Fold Increase in Cmax (Compared to conventional formulation) Reference
SMEDDS Albendazole~1.3-[18]
Amorphous Solid Dispersion Niclosamide~2.6-[13][14]
Solid Dispersion with mechanochemical modification Fenbendazole- (Improved efficacy at lower dose)-[19]

Experimental Protocols

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a liquid SEDDS pre-concentrate of this compound that forms a fine emulsion upon dilution in an aqueous medium.

Materials:

  • This compound

  • Oils: e.g., Capryol 90, Labrafil M 1944 CS, Sesame Oil, Soybean Oil

  • Surfactants: e.g., Cremophor EL, Tween 80, Labrasol

  • Cosurfactants: e.g., Transcutol HP, Propylene Glycol, PEG 400

Methodology:

  • Solubility Screening:

    • Determine the saturation solubility of this compound in various oils, surfactants, and cosurfactants.

    • Add an excess amount of this compound to 2 mL of each excipient in a sealed vial.

    • Agitate the vials for 48 hours at room temperature.

    • Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and cosurfactant based on the solubility studies.

    • Prepare mixtures of surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • To each mixture, add water dropwise with gentle stirring and observe for the formation of a clear or slightly bluish emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation and Characterization of the this compound Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the oil phase with gentle heating if necessary.

    • Add the surfactant and cosurfactant and mix until a clear solution is obtained.

    • Characterization:

      • Droplet Size Analysis: Dilute the SEDDS pre-concentrate 100-fold with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

      • Self-Emulsification Time: Add 1 mL of the SEDDS pre-concentrate to 500 mL of water in a standard USP dissolution apparatus with gentle agitation (50 rpm). Record the time taken for the formulation to form a homogenous emulsion.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the permeability of the developed this compound formulation across a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • This compound formulation and control solution

Methodology:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The apparent permeability coefficient (Papp) of Lucifer yellow should be low (e.g., <1.0 x 10-6 cm/s).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound formulation (diluted in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability.

    • For efflux studies, add the formulation to the basolateral side and fresh HBSS to the apical side to assess B-to-A permeability.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples by a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.

Visualizations

Experimental_Workflow_for_SEDDS_Development cluster_screening Component Screening cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_evaluation In Vivo Evaluation Solubility Solubility Screening of this compound in Oils, Surfactants, Cosurfactants PhaseDiagram Construct Pseudo-Ternary Phase Diagram Solubility->PhaseDiagram Select Excipients Formulation Prepare this compound Loaded SEDDS PhaseDiagram->Formulation Identify Optimal Ratios DropletSize Droplet Size Analysis Formulation->DropletSize EmulsificationTime Self-Emulsification Time Formulation->EmulsificationTime Permeability Caco-2 Permeability Assay Formulation->Permeability Bioavailability Animal Bioavailability Studies Permeability->Bioavailability Predict In Vivo Performance

Caption: Workflow for the development and evaluation of a SEDDS formulation for this compound.

Monepantel_Metabolism_Pathway Monepantel This compound (Oral Administration) Absorbed Absorption from Gastrointestinal Tract Monepantel->Absorbed Liver Liver (First-Pass Metabolism) Absorbed->Liver Monepantel_Sulfone Monepantel Sulfone (Active Metabolite) Liver->Monepantel_Sulfone Oxidation Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Unmetabolized Drug Monepantel_Sulfone->Systemic_Circulation Excretion Excretion Systemic_Circulation->Excretion

Caption: Simplified metabolic pathway of orally administered this compound.

References

Identifying sources of contamination in (R)-Monepantel stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Monepantel stock solutions. Our aim is to help you identify and resolve potential sources of contamination to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound stock solutions?

Contamination in this compound stock solutions can generally be categorized into three main types:

  • Chemical Contamination: This includes impurities from the synthesis of this compound, degradation products that form during storage, and substances leached from laboratory equipment. Common chemical contaminants can include unreacted starting materials, by-products from the manufacturing process, and degradation products.[1]

  • Physical Contamination: This refers to particulate matter that is unintentionally introduced into the solution. Sources can include fibers from clothing or wipes, particles from glassware or plasticware, and precipitates formed due to solubility issues.

  • Biological Contamination: This involves the growth of microorganisms such as bacteria or fungi, which can occur if sterile handling techniques are not followed.

Q2: How should I properly store my this compound stock solutions to minimize degradation?

To ensure the stability of your this compound stock solutions, it is recommended to store them at room temperature and protected from light.[2] For long-term storage, it is advisable to keep the solutions in a cool, dark place. Always refer to the manufacturer's specific storage instructions provided with the compound.

Q3: What are the known impurities of this compound?

The most common impurities in this compound are typically related to the manufacturing process and can include unreacted starting materials, by-products of the synthesis, and any resulting degradation products.[1] One known impurity is N-[2-(5-cyano-2-trifluormethyl-phenyloxy)-1-(S)-1-cyano-1-methylethyl]-4-chloro-benzoic amide.[2]

Q4: My chromatogram shows unexpected peaks. What could be the cause?

Unexpected peaks in your chromatogram can arise from several sources:

  • Degradation Products: this compound may degrade over time in solution, leading to the formation of new chemical entities. The primary metabolite of Monepantel (B609222) is its sulfone derivative, which is formed through oxidation.[2][3]

  • Solvent Impurities: The solvents used to prepare your stock solution may contain impurities that are detected by your analytical method.

  • Leachables and Extractables: Chemical compounds can leach from plasticware (e.g., pipette tips, centrifuge tubes) or glassware into your stock solution.

  • Contamination from Sample Preparation: Contaminants can be introduced during sample handling, such as from filter membranes used for sterilization.

Troubleshooting Guides

Issue 1: I suspect my this compound stock solution is contaminated. How can I confirm this?

Answer:

To confirm contamination, a systematic approach is necessary. The first step is to analyze your stock solution using a high-resolution analytical technique such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow for Contamination Identification

G cluster_0 Initial Analysis cluster_1 Investigation Stock_Solution Suspected this compound Stock Solution HPLC_MS Analyze by HPLC-MS/MS Stock_Solution->HPLC_MS Data_Analysis Compare chromatogram to a freshly prepared standard HPLC_MS->Data_Analysis Unexpected_Peaks Unexpected Peaks Observed? Data_Analysis->Unexpected_Peaks No_Contamination No significant contamination detected. Review experimental procedure. Unexpected_Peaks->No_Contamination No Identify_Contaminant Characterize unknown peaks (e.g., MS/MS fragmentation) Unexpected_Peaks->Identify_Contaminant Yes Source_Identification Investigate potential sources: - Degradation - Solvent Impurities - Leachables Identify_Contaminant->Source_Identification Corrective_Action - Prepare fresh solutions - Use high-purity solvents - Use appropriate labware Source_Identification->Corrective_Action Implement Corrective Actions

Caption: Workflow for identifying contamination in this compound stock solutions.

Issue 2: My HPLC analysis shows a peak that increases over time in my stock solution. What is it likely to be?

Answer:

An increasing peak over time is often indicative of a degradation product. For this compound, the most likely degradation product is its sulfone metabolite, formed by the oxidation of the sulfur atom.[2][3] To confirm the identity of this peak, you can compare its retention time and mass spectrum with a known standard of Monepantel sulfone.

Signaling Pathway of this compound Oxidation

G Monepantel This compound Oxidation Oxidation (e.g., exposure to air, light) Monepantel->Oxidation Monepantel_Sulfone Monepantel Sulfone (Degradation Product) Oxidation->Monepantel_Sulfone

Caption: Oxidation of this compound to Monepantel Sulfone.

Issue 3: I am observing baseline noise and ghost peaks in my HPLC chromatogram. What are the possible causes and solutions?

Answer:

Baseline noise and ghost peaks are common issues in HPLC analysis and can stem from various sources.

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and degas thoroughly.
Air Bubbles in the System Purge the pump and ensure all connections are tight.
Leaking Fittings Inspect all fittings for signs of leaks and tighten or replace as necessary.
Contaminated Guard Column or Column Replace the guard column. If the problem persists, wash or replace the analytical column.
Injector Contamination Flush the injector with a strong solvent.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound and its Sulfone Metabolite

This protocol is adapted from established methods for the analysis of Monepantel.[4][5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

2. Chromatographic Conditions:

  • Column: Inertsil C8-3 (150 mm x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase A: 0.5 mmol·L⁻¹ ammonium (B1175870) acetate (B1210297) solution in water.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient Elution: A gradient program should be optimized to achieve good separation between this compound and Monepantel sulfone.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

  • Multiple Reaction Monitoring (MRM):

    • Monepantel: m/z 472 -> 186 and 166.[5]

    • Monepantel Sulfone: m/z 504 -> 186 and 166.[5]

4. Sample Preparation:

  • Dilute the this compound stock solution to an appropriate concentration with the initial mobile phase composition.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection. Be aware that filters can be a source of contamination.[7][8][9][10]

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products.[11][12]

1. Stress Conditions:

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 105 °C for 24 hours.

  • Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

2. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-MS/MS using the method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

3. Data Interpretation:

  • Characterize the chemical structure of the major degradation products using their mass spectra and fragmentation patterns.

Logical Relationship for Troubleshooting HPLC Issues

G Problem Chromatographic Problem (e.g., unexpected peaks, noisy baseline) Check_System Check HPLC System - Leaks - Pressure fluctuations - Detector lamp Problem->Check_System Check_Method Review Analytical Method - Mobile phase preparation - Gradient program - Column equilibration Problem->Check_Method Check_Sample Investigate Sample Integrity - Fresh vs. Old solution - Contamination from labware - Solvent purity Problem->Check_Sample Solution Isolate and Resolve Issue Check_System->Solution Check_Method->Solution Check_Sample->Solution

Caption: A decision tree for troubleshooting common HPLC problems.

By following these guidelines and protocols, researchers can effectively identify and mitigate sources of contamination in their this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

Comparative Efficacy of (R)-Monepantel vs. Ivermectin Against Teladorsagia circumcincta

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (R)-Monepantel and ivermectin against Teladorsagia circumcincta, a significant gastrointestinal nematode affecting sheep and goats. The information presented is collated from various scientific studies to support research and development in anthelmintics.

Executive Summary

This compound, the active enantiomer of the amino-acetonitrile derivative (AAD) class of anthelmintics, demonstrates high efficacy against various stages of Teladorsagia circumcincta, including strains resistant to older drug classes like macrocyclic lactones (e.g., ivermectin).[1][2][3] Ivermectin, a macrocyclic lactone, has been a cornerstone of parasite control for decades, but its efficacy is increasingly compromised by the development of resistance.[4] This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the drugs' mechanisms of action and experimental workflows.

Data Presentation: In Vivo Efficacy Studies

The following tables summarize the efficacy of this compound and ivermectin against Teladorsagia circumcincta from controlled studies. Efficacy is primarily measured by the reduction in fecal egg counts (FEC) and total worm burdens in treated animals compared to untreated controls.

Table 1: Efficacy of this compound against Teladorsagia circumcincta

Study ReferenceAnimal ModelParasite StageDoseEfficacy (% Reduction)Notes
Ramage et al., 2012[5]SheepInhibited & Developing L42.5 mg/kg99.7% (inhibited L4), 99.3% (developing L4)Naturally acquired infection.
George et al., 2012[2][3]LambsFourth-stage larvae (L4)2.5 mg/kg98.5% (worm burden)Against a macrocyclic lactone-resistant isolate.
Scott et al., 2013[1][6][7]SheepAdult2.9 mg/kgNo significant reductionStudy on a farm with confirmed monepantel (B609222) resistance.
Patterson et al., (unpublished, cited in a study)[8]LambsAdultNot Stated78% (worm burden)Against a monepantel-resistant isolate.

Table 2: Efficacy of Ivermectin against Teladorsagia circumcincta

Study ReferenceAnimal ModelParasite StageDoseEfficacy (% Reduction)Notes
George et al., 2012[2][3]LambsFourth-stage larvae (L4)0.2 mg/kg (Abamectin)34.0% (worm burden)Against a macrocyclic lactone-resistant isolate. Abamectin is a related macrocyclic lactone.
Gizachew et al., 2021[4]SheepAdultStandard95.06% (FECRT)Field study with two different ivermectin formulations. One formulation showed suspected resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following are descriptions of key experimental protocols cited in the literature for testing anthelmintics against T. circumcincta.

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a standard method for assessing anthelmintic efficacy in vivo.

  • Animal Selection and Grouping: A group of naturally or experimentally infected animals with a sufficient pre-treatment fecal egg count (e.g., >150 eggs per gram) is selected.[9] Animals are randomly allocated to a treatment group and an untreated control group.[9]

  • Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0, prior to treatment, to determine the baseline egg count.[10]

  • Treatment Administration: The treatment group receives the anthelmintic at the manufacturer's recommended dose. The control group remains untreated.

  • Post-treatment Sampling: Fecal samples are collected again from all animals, typically 10-14 days after treatment.[9][10]

  • Fecal Egg Counting: The number of nematode eggs per gram of feces (EPG) is determined for each sample using a standardized technique, such as the McMaster method.[11]

  • Calculation of Efficacy: The percentage reduction in the mean fecal egg count of the treated group compared to the control group is calculated using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100[12]

In Vitro Larval Development Assay (LDA)

The Larval Development Assay (LDA) assesses the effect of an anthelmintic on the development of nematode eggs to the third larval stage (L3).

  • Egg Isolation: Nematode eggs are recovered from the feces of infected animals using a flotation technique and are cleaned to remove debris.[13][14]

  • Assay Setup: A known number of eggs (e.g., 60-80) are added to each well of a 96-well plate containing a growth medium.[15] The anthelmintic is added to the wells in a series of dilutions.

  • Incubation: The plates are incubated for approximately six days at a suitable temperature (e.g., 25°C) to allow for larval development in the control wells.[15]

  • Assessment: After the incubation period, larval development is halted, and the number of eggs, L1, L2, and L3 larvae in each well is counted.

  • Data Analysis: The concentration of the drug that inhibits 50% of the eggs from developing into L3 larvae (LD50) is determined.

In Vitro Larval Motility Assay

This assay measures the effect of an anthelmintic on the motility of third-stage larvae (L3).

  • Larval Recovery: Infective third-stage larvae (L3) are recovered from fecal cultures.[13][14]

  • Assay Setup: A suspension of L3 larvae is added to the wells of a microtiter plate containing the anthelmintic at various concentrations.

  • Motility Assessment: Larval motility is observed and scored at set time points (e.g., 24, 48, and 72 hours) either manually under a microscope or using an automated tracking system.[13][14]

  • Data Analysis: The concentration of the drug that inhibits the motility of 50% of the larvae is calculated.

Mandatory Visualizations

Signaling Pathways

The mechanisms of action of this compound and ivermectin differ significantly at the molecular level.

Monepantel_Signaling_Pathway cluster_nematode Nematode Neuromuscular Junction Monepantel This compound MPTL1 MPTL-1 Receptor (nAChR Subunit) Monepantel->MPTL1 Binds to IonChannel Ion Channel Opening MPTL1->IonChannel Activates IonInflux Uncontrolled Cation Influx IonChannel->IonInflux Paralysis Spastic Paralysis & Expulsion IonInflux->Paralysis

Caption: this compound's mechanism of action leading to spastic paralysis.

Ivermectin_Signaling_Pathway cluster_nematode Nematode Neuromuscular Junction Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channel (GluCl) Ivermectin->GluCl Binds to ChannelOpening Channel Opening GluCl->ChannelOpening Potentiates ChlorideInflux Chloride Ion (Cl-) Influx ChannelOpening->ChlorideInflux Hyperpolarization Hyperpolarization of Nerve/Muscle Cell ChlorideInflux->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Ivermectin's mechanism of action leading to flaccid paralysis.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative in vivo efficacy study.

Experimental_Workflow cluster_workflow Comparative In Vivo Efficacy Study Workflow A Animal Selection & Acclimatization B Experimental Infection (T. circumcincta L3) A->B C Pre-treatment Fecal Sampling (Day 0) B->C D Random Allocation to Treatment Groups C->D E1 Group 1: This compound D->E1 E2 Group 2: Ivermectin D->E2 E3 Group 3: Untreated Control D->E3 F Post-treatment Fecal Sampling (Day 10-14) E1->F E2->F E3->F G Necropsy & Worm Burden Count F->G H Data Analysis: FECRT & Worm Burden Reduction G->H I Comparative Efficacy Assessment H->I

Caption: Workflow for a comparative in vivo anthelmintic efficacy study.

References

Lack of Cross-Resistance Between (R)-Monepantel and Levamisole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and distinct mechanisms of action of (R)-Monepantel and levamisole (B84282) reveals a critical lack of cross-resistance, positioning this compound as a valuable tool against levamisole-resistant nematode populations. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals in the field of anthelmintics.

This compound, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics, and levamisole, a long-standing cholinergic agonist, represent two distinct classes of drugs for the control of parasitic nematodes. Understanding their comparative performance, particularly in the context of widespread anthelmintic resistance, is crucial for effective parasite management strategies and the development of new therapeutic agents. Experimental evidence consistently demonstrates that monepantel (B609222) retains high efficacy against nematode strains that have developed resistance to levamisole and other classical anthelmintics, a phenomenon directly attributable to their different molecular targets.

Comparative Efficacy Data

The differential efficacy of this compound and levamisole is most evident in studies involving multi-drug resistant nematode strains. In vivo and in vitro studies consistently show that levamisole's effectiveness is significantly compromised in resistant populations, while monepantel maintains a high level of activity.

In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a standard in vivo method to assess the efficacy of an anthelmintic in a host animal. The data below summarizes the performance of monepantel and levamisole against various gastrointestinal nematode species in sheep, including a multi-drug resistant strain of Haemonchus contortus.

Nematode SpeciesAnthelminticEfficacy (%)Strain StatusCitation
Haemonchus contortusThis compound (2.5 mg/kg)100Multi-drug Resistant[1]
Haemonchus contortusLevamisole+Oxfendazole3.1Multi-drug Resistant[1]
Haemonchus contortusAbamectin+Levamisole+Oxfendazole40.0Multi-drug Resistant[1]
Haemonchus sp.This compound (2.5 mg/kg)>99Field Strain
Haemonchus sp.Levamisole (7.5 mg/kg)>98Field Strain
Trichostrongylus sp.This compound (2.5 mg/kg)>99Field Strain
Trichostrongylus sp.Levamisole (7.5 mg/kg)>98Field Strain
Oesophagostomum sp.This compound (2.5 mg/kg)33-50Field Strain
Oesophagostomum sp.Levamisole (7.5 mg/kg)>98Field Strain
In Vitro Susceptibility: 50% Inhibitory Concentration (IC50)

In vitro assays provide a controlled environment to determine the intrinsic potency of a compound against different life stages of a parasite. The following table presents the 50% inhibitory concentration (IC50) values for monepantel and levamisole against third-stage larvae (L3) and adult nematodes of various species. Lower IC50 values indicate higher potency.

Nematode SpeciesLife StageThis compound IC50 (µg/mL)Levamisole IC50 (µg/mL)Citation
Ancylostoma ceylanicumL3>1001.6[2][3]
Ancylostoma ceylanicumAdult1.7>100[2][3]
Necator americanusL3>1000.5[2][4]
Necator americanusAdult>10013.4[2][4]
Trichuris murisL378.733.1[2][3]
Trichuris murisAdult>20016.5[2][3]

Mechanisms of Action and Resistance: The Basis for No Cross-Resistance

The absence of cross-resistance between this compound and levamisole is rooted in their distinct molecular mechanisms of action and the corresponding genetic basis of resistance.

This compound belongs to the amino-acetonitrile derivative (AAD) class and acts on a specific nematode nicotinic acetylcholine (B1216132) receptor (nAChR) subunit called ACR-23, which is part of the DEG-3 subfamily of ion channels.[5] Activation of this channel by monepantel leads to an influx of cations, causing sustained muscle contraction and spastic paralysis of the worm. Resistance to monepantel is primarily associated with loss-of-function mutations in the acr-23 gene.

Levamisole is an imidazothiazole that functions as a cholinergic agonist, targeting the levamisole-sensitive nAChRs on the somatic muscle cells of nematodes. This also leads to spastic paralysis. Resistance to levamisole is conferred by mutations in various nAChR subunit genes, such as unc-38, unc-29, and lev-1, which differ from the target of monepantel.

Anthelmintic Signaling Pathways Signaling Pathways of this compound and Levamisole cluster_monepantel This compound Pathway cluster_levamisole Levamisole Pathway Monepantel This compound ACR23 ACR-23 Receptor (DEG-3 Subfamily nAChR) Monepantel->ACR23 Activates Cation_Influx_M Cation Influx (Na+) ACR23->Cation_Influx_M Paralysis_M Spastic Paralysis Cation_Influx_M->Paralysis_M Levamisole Levamisole L_nAChR Levamisole-sensitive nAChR (e.g., UNC-29, UNC-38, LEV-1) Levamisole->L_nAChR Activates Cation_Influx_L Cation Influx (Na+) L_nAChR->Cation_Influx_L Paralysis_L Spastic Paralysis Cation_Influx_L->Paralysis_L

Caption: Distinct signaling pathways of this compound and Levamisole.

Experimental Protocols

Accurate assessment of anthelmintic efficacy and resistance relies on standardized experimental protocols. Below are detailed methodologies for the Fecal Egg Count Reduction Test (FECRT) and the Larval Development Assay (LDA).

Fecal Egg Count Reduction Test (FECRT) Protocol

This in vivo assay is the gold standard for determining anthelmintic efficacy in livestock.

1. Animal Selection and Group Allocation:

  • Select a minimum of 10-15 animals per treatment group with a pre-treatment fecal egg count (FEC) of at least 150 eggs per gram (EPG).
  • Randomly allocate animals to a control group (untreated) and treatment groups for this compound and levamisole.
  • Ensure animals have not been treated with an anthelmintic in the preceding 6-8 weeks.

2. Pre-treatment Sampling (Day 0):

  • Collect individual fecal samples directly from the rectum of each animal.
  • Label each sample clearly with the animal's identification number.

3. Treatment Administration:

  • Accurately weigh each animal to ensure correct dosage.
  • Administer the anthelmintics according to the manufacturer's recommendations (e.g., this compound orally at 2.5 mg/kg; levamisole subcutaneously at 7.5 mg/kg).

4. Post-treatment Sampling (Day 10-14):

  • Collect individual fecal samples from the same animals 10-14 days after treatment.

5. Fecal Egg Counting:

  • Use a standardized technique, such as the modified McMaster method, to determine the number of nematode eggs per gram of feces for each sample.

6. Calculation of Efficacy:

  • Calculate the mean EPG for each group at pre-treatment and post-treatment.
  • Determine the percentage of fecal egg count reduction for each treatment group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Larval Development Assay (LDA) Protocol

This in vitro assay is used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third larval stage (L3).

1. Egg Recovery:

  • Collect fresh fecal samples from infected animals.
  • Isolate nematode eggs from the feces using a series of sieves and a flotation solution (e.g., saturated salt solution).
  • Wash the recovered eggs thoroughly with water.

2. Assay Setup:

  • Prepare serial dilutions of this compound and levamisole in a suitable solvent (e.g., DMSO) and then in water.
  • In a 96-well microtiter plate, add a nutrient medium and a standardized number of eggs (approximately 50-100) to each well.
  • Add the different concentrations of the anthelmintics to the respective wells. Include control wells with no drug.

3. Incubation:

  • Incubate the plate at approximately 27°C for 7 days in a humidified chamber to allow for larval development.

4. Larval Counting:

  • After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae.
  • Under a microscope, count the number of eggs, first- and second-stage larvae (L1/L2), and third-stage larvae (L3) in each well.

5. Data Analysis:

  • For each drug concentration, calculate the percentage of inhibition of development to L3 using the following formula: % Inhibition = [1 - (Number of L3 in treated well / Total number of larvae and eggs in treated well)] x 100

  • Determine the LD50 (the concentration of the drug that inhibits the development of 50% of the larvae to the L3 stage) by plotting the percentage of inhibition against the drug concentration and using a probit or logit analysis.

    Experimental Workflow Experimental Workflow for Cross-Resistance Study cluster_invivo In Vivo: Fecal Egg Count Reduction Test (FECRT) cluster_invitro In Vitro: Larval Development Assay (LDA) A1 Select Infected Animals (e.g., Sheep with Haemonchus contortus) A2 Pre-treatment Fecal Sampling (Day 0) A1->A2 B1 Collect Feces from Infected Animals A1->B1 Source of Parasites A3 Group Allocation: 1. Control (Untreated) 2. This compound 3. Levamisole A2->A3 A4 Administer Treatments A3->A4 A5 Post-treatment Fecal Sampling (Day 10-14) A4->A5 A6 Fecal Egg Count (McMaster) A5->A6 A7 Calculate % Efficacy A6->A7 B2 Isolate Nematode Eggs B1->B2 B4 Incubate Eggs with Drugs (7 days) B2->B4 B3 Prepare Serial Dilutions of this compound & Levamisole B3->B4 B5 Count Larval Stages (L1, L2, L3) B4->B5 B6 Calculate % Inhibition & LD50 B5->B6

    Caption: Workflow for assessing cross-resistance between anthelmintics.

Conclusion

References

Validating the Mechanism of Action of (R)-Monepantel using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Monepantel with alternative anthelmintic drugs, supported by experimental data. It details the mechanism of action of Monepantel, validated through CRISPR-Cas9 technology, and offers detailed protocols for key experiments.

Introduction

This compound is a potent anthelmintic belonging to the amino-acetonitrile derivative (AAD) class of drugs. It represents a significant advancement in the management of parasitic nematode infections, particularly in livestock, due to its novel mechanism of action that is effective against many multi-drug resistant nematode strains.[1][2][3] This guide delves into the molecular workings of Monepantel, how its target can be validated using the precision of CRISPR-Cas9 gene editing, and how its efficacy compares to other major anthelmintic classes.

Mechanism of Action of this compound

This compound exerts its anthelmintic effect by targeting a unique, nematode-specific subunit of the nicotinic acetylcholine (B1216132) receptor (nAChR) known as MPTL-1.[2][4] This receptor is part of the DEG-3 family of nAChRs.[5] Monepantel acts as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations on the MPTL-1 receptor.[4][6] This binding action locks the channel in an open state, leading to an uncontrolled influx of ions and subsequent depolarization of the muscle cells.[2][4][5] The result is irreversible spastic paralysis and eventual death of the nematode.[1][2][5] A key advantage of Monepantel is that its molecular target is absent in mammals, contributing to its high safety margin for the host animal.[1][2]

dot

cluster_Monepantel_Action Monepantel Signaling Pathway Monepantel This compound MPTL1 MPTL-1 Receptor (Nematode Specific nAChR) Monepantel->MPTL1 Binds to IonChannel Ion Channel Opening MPTL1->IonChannel Activates IonInflux Uncontrolled Ion Influx IonChannel->IonInflux Depolarization Muscle Cell Depolarization IonInflux->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Signaling pathway of this compound in nematodes.

Comparative Efficacy of this compound

The following tables summarize the efficacy of this compound against various nematode species, including those resistant to other anthelmintic classes, in comparison to alternative drugs.

Table 1: Efficacy of Monepantel against Multi-Resistant Haemonchus contortus in Sheep

Treatment GroupDosageEfficacy against L4 LarvaeEfficacy against Adult Worms
This compound 2.5 mg/kg99.9%[3]100%[3]
Abamectin (B1664291) 0.2 mg/kg15.3%[7]-
Derquantel (B64725)/Abamectin 2.0/0.2 mg/kg18.3%[3][7]<95%[3]

Table 2: Efficacy of Monepantel against Multi-Resistant Teladorsagia circumcincta in Sheep

Treatment GroupDosageEfficacy against L4 Larvae
This compound 2.5 mg/kg>98%[8]
Abamectin 0.2 mg/kg34%[8]
Derquantel/Abamectin 2.0/0.2 mg/kg86%[8]

Table 3: Comparative Efficacy of Monepantel and Other Anthelmintics Against Various Nematode Species

Nematode SpeciesHostDrugDosageWorm Burden Reduction
Ancylostoma ceylanicumHamsterMonepantel 10 mg/kg100%[9]
Albendazole2.5 mg/kg100%[9]
Necator americanusHamsterMonepantel 10 mg/kg58.3%[9]
Albendazole10 mg/kg100%[9]
Trichuris murisMouseMonepantel 600 mg/kgNo effect[9]
Levamisole200 mg/kg95.9%[9]
Ascaris suumMouseMonepantel 600 mg/kgNo effect[9]
Albendazole600 mg/kg76.6%[9]

Comparison with Alternative Anthelmintic Mechanisms

dot

cluster_Mechanisms Comparison of Anthelmintic Mechanisms Monepantel This compound (AADs) Target_M MPTL-1 Receptor (nAChR Subunit) Monepantel->Target_M Benzimidazoles Benzimidazoles (e.g., Albendazole) Target_B β-tubulin Benzimidazoles->Target_B Levamisole Imidazothiazoles (e.g., Levamisole) Target_L Nicotinic Acetylcholine Receptors (nAChRs) Levamisole->Target_L MLs Macrocyclic Lactones (e.g., Ivermectin) Target_ML Glutamate-gated Chloride Channels MLs->Target_ML Effect_M Ion Channel Opening -> Spastic Paralysis Target_M->Effect_M Effect_B Inhibition of Microtubule Formation Target_B->Effect_B Effect_L Agonist -> Spastic Paralysis Target_L->Effect_L Effect_ML Increased Chloride Ion Influx -> Flaccid Paralysis Target_ML->Effect_ML cluster_CRISPR_Workflow CRISPR-Cas9 Validation Workflow sgRNA_design 1. sgRNA Design (Targeting mptl-1) Vector_prep 2. Vector Construction (Cas9 & sgRNA) sgRNA_design->Vector_prep Microinjection 3. Microinjection into C. elegans Gonads Vector_prep->Microinjection Screening 4. Screening for Mutant Progeny Microinjection->Screening Genotyping 5. Genotyping to Confirm mptl-1 Knockout Screening->Genotyping Phenotyping 6. Phenotypic Analysis (Monepantel Treatment) Genotyping->Phenotyping WT_outcome Wild-Type: Susceptible Phenotyping->WT_outcome Control KO_outcome mptl-1 Knockout: Resistant Phenotyping->KO_outcome Experimental

References

(R)-Monepantel vs. Derquantel: A Comparative Guide to Efficacy Against Multi-Resistant Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multi-drug resistance in gastrointestinal nematodes poses a significant threat to the livestock industry. This guide provides an objective comparison of two novel anthelmintics, (R)-Monepantel and Derquantel (B64725), against these challenging parasites. The information presented herein is supported by experimental data to aid in informed decision-making for research and development.

Efficacy Comparison

This compound consistently demonstrates high efficacy against a broad spectrum of multi-resistant nematodes, including both larval and adult stages. Derquantel, typically administered in combination with abamectin (B1664291), shows variable efficacy, particularly against the larval stages of certain resistant species.

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound and Derquantel (in combination with abamectin) against multi-resistant Haemonchus contortus and Trichostrongylus colubriformis in sheep, as determined by fecal egg count reduction tests (FECRT).

Table 1: Efficacy Against Multi-Resistant Haemonchus contortus

Treatment GroupDosageEfficacy against Larval (L4) Stages (%)Efficacy against Adult Stages (%)
This compound2.5 mg/kg99.9[1]100[2]
Derquantel + Abamectin2.0 mg/kg + 0.2 mg/kg18.3[1][3]<95[2]

Table 2: Efficacy Against Multi-Resistant Trichostrongylus colubriformis

Treatment GroupDosageEfficacy (%)
This compound2.5 mg/kg99.9[1][3]
Derquantel + Abamectin2.0 mg/kg + 0.2 mg/kg99.9[1]

Mechanisms of Action

The distinct mechanisms of action of this compound and Derquantel contribute to their differing efficacy profiles and their utility in resistance management strategies.

This compound belongs to the amino-acetonitrile derivative (AAD) class of anthelmintics. It acts as a positive allosteric modulator of the nematode-specific MPTL-1 receptor, a subunit of the nicotinic acetylcholine (B1216132) receptor (nAChR) superfamily.[4][5] This interaction leads to an uncontrolled influx of ions, causing irreversible depolarization of muscle cells, paralysis, and subsequent expulsion of the nematode.[5]

Derquantel is a spiroindole anthelmintic that functions as a nicotinic acetylcholine receptor (nAChR) antagonist.[6] By blocking the action of acetylcholine at the neuromuscular junction, derquantel induces flaccid paralysis in the parasite, leading to its expulsion from the host.

Signaling Pathway Diagrams

The following diagrams illustrate the molecular mechanisms of this compound and Derquantel.

monepantel_pathway monepantel This compound receptor MPTL-1 Receptor (Nematode-specific nAChR subunit) monepantel->receptor Binds and activates channel Ion Channel Opening (Uncontrolled Influx) receptor->channel depolarization Muscle Cell Depolarization channel->depolarization paralysis Spastic Paralysis & Expulsion depolarization->paralysis

Caption: this compound signaling pathway.

derquantel_pathway ach Acetylcholine (ACh) receptor Nicotinic Acetylcholine Receptor (nAChR) ach->receptor Binds contraction Muscle Contraction receptor->contraction Activates no_contraction Muscle Relaxation (Flaccid Paralysis) receptor->no_contraction derquantel Derquantel derquantel->receptor Blocks

Caption: Derquantel mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the efficacy comparison.

Fecal Egg Count Reduction Test (FECRT)

This in vivo assay is the standard method for determining anthelmintic efficacy.

Objective: To determine the percentage reduction in nematode egg output in feces following treatment.

Methodology:

  • Animal Selection: Select a group of at least 15-20 animals with naturally acquired nematode infections.

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.

  • Treatment Administration: Administer the anthelmintic to the treated group according to the manufacturer's recommended dosage based on individual body weight. An untreated control group should be maintained.

  • Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.

  • Fecal Egg Counting:

    • Use a standardized technique, such as the modified McMaster method.

    • Weigh 2 grams of feces from each sample.

    • Suspend the feces in a known volume of flotation solution (e.g., saturated salt solution).

    • After thorough mixing, a sample of the suspension is transferred to a McMaster counting chamber.

    • Count the number of nematode eggs within the grid of the chamber using a microscope.

  • Calculation of Fecal Egg Count Reduction: The percentage reduction is calculated using the following formula: % Reduction = [1 - (mean EPG in treated group post-treatment / mean EPG in control group post-treatment)] x 100 EPG = Eggs Per Gram of feces

fecrt_workflow start Start: Animal Selection (n=15-20) pretreatment Day 0: Pre-treatment Fecal Sampling start->pretreatment treatment Treatment Administration pretreatment->treatment posttreatment Day 10-14: Post-treatment Fecal Sampling treatment->posttreatment counting Fecal Egg Counting (McMaster Method) posttreatment->counting calculation Calculate % FEC Reduction counting->calculation end End: Efficacy Determined calculation->end

Caption: Fecal Egg Count Reduction Test workflow.

Larval Development Assay (LDA)

This in vitro assay is used to assess the sensitivity of nematode eggs and developing larvae to an anthelmintic.

Objective: To determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third larval stage (L3).

Methodology:

  • Egg Recovery: Isolate nematode eggs from fresh fecal samples.

  • Assay Setup:

    • Use a 96-well microtiter plate.

    • Prepare serial dilutions of the test anthelmintic in a nutrient agar (B569324) medium.

    • Add a standardized number of nematode eggs (approximately 50-80) to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a period that allows for larval development in control wells (typically 6-7 days).

  • Development Inhibition Assessment:

    • After the incubation period, add a vital stain (e.g., Lugol's iodine) to stop further development and aid in visualization.

    • Examine each well under a microscope and count the number of eggs, L1, L2, and L3 larvae.

  • Data Analysis: Determine the effective concentration (EC50), which is the concentration of the drug that inhibits the development of 50% of the eggs to the L3 stage.

lda_workflow start Start: Egg Recovery from Feces setup Assay Setup in 96-well Plate (Eggs + Anthelmintic Dilutions) start->setup incubation Incubation (6-7 days at 25°C) setup->incubation assessment Stop Development & Stain (e.g., Lugol's Iodine) incubation->assessment counting Microscopic Examination & Larval Stage Counting assessment->counting analysis Data Analysis (Determine EC50) counting->analysis end End: Resistance Level Determined analysis->end

Caption: Larval Development Assay workflow.

References

Synergistic Potential of (R)-Monepantel and Abamectin Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Strategic Alliance to Combat Anthelmintic Resistance

The escalating challenge of anthelmintic resistance in gastrointestinal nematodes of livestock necessitates innovative therapeutic strategies. Combination therapy, utilizing drugs with distinct mechanisms of action, presents a promising approach to enhance efficacy and delay the development of resistance. This guide provides a comparative analysis of the synergistic potential of (R)-Monepantel and abamectin (B1664291), two potent anthelmintics from different classes. While direct, peer-reviewed evidence of synergy is limited, the distinct molecular targets of each compound provide a strong rationale for their combined use. This document outlines the mechanisms of action, presents available efficacy data for a commercially available combination product, and details the experimental protocols required to formally assess synergistic interactions.

Mechanisms of Action: A Two-Pronged Attack

The basis for the potential synergy between this compound and abamectin lies in their fundamentally different modes of action, targeting separate critical pathways in the nematode nervous system.

This compound , a member of the amino-acetonitrile derivative (AAD) class, exerts its anthelmintic effect by targeting a unique nematode-specific subfamily of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the DEG-3 subfamily. In the economically significant parasite Haemonchus contortus, the target has been identified as MPTL-1. Activation of these receptors by monepantel (B609222) leads to an uncontrolled influx of ions, causing depolarization of muscle cells, which results in paralysis and eventual expulsion of the nematode from the host. The absence of this receptor subfamily in mammals contributes to the favorable safety profile of monepantel.

Abamectin , a macrocyclic lactone, acts on glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.[1] Binding of abamectin to these channels increases their permeability to chloride ions, leading to hyperpolarization of the cell membrane and subsequent inhibition of nerve signal transmission.[1] This disruption of nerve function results in paralysis and death of the parasite.

The targeting of two distinct receptor systems suggests that the combination of this compound and abamectin could be effective against nematode populations that have developed resistance to either drug class individually.

Efficacy of Combination Therapy: Comparative Performance

Published research has often compared the efficacy of monepantel alone or in combination with other drugs against resistant nematode strains. For instance, studies have evaluated monepantel against a combination of derquantel (B64725) and abamectin. In one such study against a multi-resistant isolate of Teladorsagia spp., monepantel alone demonstrated an efficacy of 98.5%, while a derquantel/abamectin combination showed 86.3% efficacy, and abamectin alone only 34.0%.[2][3] Another study on a multi-resistant Haemonchus contortus isolate found that monepantel resulted in 100% elimination, whereas the derquantel and abamectin combination had an efficacy of less than 95%.[4][5]

Although these studies do not directly assess the synergy of monepantel and abamectin, they highlight the high efficacy of monepantel against strains resistant to macrocyclic lactones like abamectin. The rationale for combining them in a product like Zolvix™ Plus is likely to broaden the spectrum of activity and to manage the development of resistance.

Table 1: Comparative Efficacy Data

Anthelmintic(s)Target Nematode IsolateEfficacy (%)Reference(s)
This compoundMacrocyclic lactone-resistant Teladorsagia spp.98.5[2][3]
Derquantel + AbamectinMacrocyclic lactone-resistant Teladorsagia spp.86.3[2][3]
AbamectinMacrocyclic lactone-resistant Teladorsagia spp.34.0[2][3]
This compoundMulti-resistant Haemonchus contortus100[4][5]
Derquantel + AbamectinMulti-resistant Haemonchus contortus<95[4][5]

Experimental Protocols for Synergy Assessment

To formally evaluate the synergistic, additive, or antagonistic effects of this compound and abamectin, standardized in vitro and in vivo experimental protocols are essential.

In Vitro Synergy Testing: Larval Development Assay (LDA)

The Larval Development Assay is a common in vitro method to determine the efficacy of anthelmintics against the early life stages of nematodes.

Objective: To determine the concentration of this compound and abamectin, alone and in combination, that inhibits the development of nematode eggs to third-stage larvae (L3).

Methodology:

  • Egg Recovery: Collect fresh fecal samples from animals infected with the nematode of interest (e.g., Haemonchus contortus). Isolate the nematode eggs from the fecal matter using a series of sieves and a flotation technique with a saturated salt solution.

  • Assay Plate Preparation: Prepare a 96-well microtiter plate. Add serial dilutions of this compound along the rows and serial dilutions of abamectin down the columns. The plate should also include wells with each drug alone and control wells with no drug.

  • Egg Inoculation: Add a suspension of approximately 50-100 eggs in a nutrient medium (containing yeast extract to support larval development) to each well.

  • Incubation: Incubate the plates at 27°C for 6-7 days to allow for the development of eggs to L3 larvae in the control wells.

  • Development Inhibition Assessment: After incubation, add a small amount of a vital stain (e.g., Lugol's iodine) to each well to stop larval movement and aid in visualization. Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration and combination. This data can then be used for isobologram analysis or to calculate the Combination Index.

Data Analysis for Synergy

Isobologram Analysis: This graphical method provides a visual representation of the drug interaction. The concentrations of each drug required to produce a specific level of effect (e.g., 50% inhibition, IC50) are plotted on the x and y axes. A line connecting these two points represents additivity. If the experimentally determined concentrations of the drug combination that produce the same effect fall below this line, the interaction is synergistic. If they fall above the line, it is antagonistic.

Combination Index (CI) Method: The CI method provides a quantitative measure of the interaction. The CI is calculated using the following formula for two drugs:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., IC50).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathways targeted by each drug and the experimental workflow for assessing synergy.

cluster_Monepantel Monepantel Pathway cluster_Abamectin Abamectin Pathway Monepantel Monepantel MPTL1 MPTL-1 Receptor (nAChR Subunit) Monepantel->MPTL1 Binds to IonChannel_M Ion Channel Opening MPTL1->IonChannel_M Activates Depolarization Muscle Cell Depolarization IonChannel_M->Depolarization Causes Paralysis_M Paralysis Depolarization->Paralysis_M Leads to Abamectin Abamectin GluCl Glutamate-gated Chloride Channel Abamectin->GluCl Binds to IonChannel_A Chloride Ion Influx GluCl->IonChannel_A Potentiates Hyperpolarization Nerve/Muscle Cell Hyperpolarization IonChannel_A->Hyperpolarization Causes Paralysis_A Paralysis Hyperpolarization->Paralysis_A Leads to

Caption: Distinct signaling pathways of Monepantel and Abamectin.

A Egg Recovery from Feces C Inoculation of Eggs into Wells A->C B Serial Dilution of Drugs in 96-well Plate B->C D Incubation (6-7 days, 27°C) C->D E Assessment of Larval Development (L1-L3) D->E F Data Analysis E->F G Isobologram Construction F->G H Combination Index (CI) Calculation F->H

Caption: Experimental workflow for in vitro synergy testing.

Conclusion

The combination of this compound and abamectin represents a sound strategy in the management of anthelmintic resistance. Their distinct mechanisms of action provide a strong theoretical basis for enhanced efficacy and a broader spectrum of activity, particularly against multi-drug resistant nematode populations. While quantitative in vivo data on their synergistic interaction is an area for future research, the performance of the commercially available combination product supports its use. The experimental protocols detailed in this guide provide a framework for researchers to formally quantify the nature of the interaction between these two important anthelmintics. Such data will be invaluable for optimizing dosing strategies and preserving the efficacy of these crucial veterinary medicines.

References

Head-to-Head Clinical Trial Analysis: (R)-Monepantel vs. Benzimidazoles in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing battle against gastrointestinal nematode resistance in cattle, the development of novel anthelmintics with unique modes of action is paramount. This guide provides a comprehensive comparison of (R)-Monepantel (MNP), a member of the amino-acetonitrile derivative (AAD) class, and the well-established benzimidazole (B57391) (BZD) class of anthelmintics. The data presented is derived from a head-to-head clinical trial in cattle naturally infected with multi-drug resistant nematodes, offering valuable insights into their respective performance.

Efficacy Against Resistant Gastrointestinal Nematodes

A key study evaluated the efficacy of orally administered MNP (2.5 mg/kg) against subcutaneously administered ricobendazole (RBZ), a common benzimidazole (3.75 mg/kg), and subcutaneous ivermectin (IVM) (0.2 mg/kg) in calves on three commercial farms with documented multi-drug resistance.[1][2] The efficacy was determined using the Fecal Egg Count Reduction Test (FECRT).

Table 1: Comparative Efficacy (Fecal Egg Count Reduction %) of Monepantel (B609222) and Ricobendazole against Multi-Drug Resistant Nematodes in Cattle [1]

Nematode GenusMonepantel (2.5 mg/kg, oral)Ricobendazole (3.75 mg/kg, s.c.)
Overall Efficacy 96% - 99% 75%
Haemonchus spp.100%Not effective
Cooperia spp.100%Not effective
Ostertagia spp.100%Not effective
Oesophagostomum spp.22% - 74%Data not specified

Data sourced from Canton et al., 2021.

The results demonstrate the high efficacy of MNP against gastrointestinal nematodes that were resistant to both ivermectin and ricobendazole.[1] MNP achieved 100% efficacy against Haemonchus spp., Cooperia spp., and Ostertagia spp.[1] However, a lower efficacy was observed against Oesophagostomum spp.[1] In contrast, ricobendazole showed an overall efficacy of 75% on one of the farms, with noted failures against Cooperia spp. and Ostertagia spp.[1]

Pharmacokinetic Profiles in Cattle

The pharmacokinetic properties of a drug are crucial for its efficacy and duration of action. After oral administration, monepantel is rapidly absorbed and converted to its active metabolite, monepantel sulfone (MNPSO2).[1][2] Benzimidazoles, on the other hand, generally have limited water solubility and their absorption can be variable.[3]

Table 2: Comparative Pharmacokinetic Parameters of Monepantel and Ricobendazole in Cattle

ParameterMonepantel (MNP)Monepantel Sulfone (MNPSO2)Ricobendazole (RBZ)
Administration Route Oral(Metabolite of MNP)Subcutaneous
Dose 2.5 mg/kg-7.5 mg/kg
Cmax (Maximum Plasma Concentration) 21.5 ± 4.62 ng/mL[1]96.8 ± 29.7 ng/mL[1]~2.5 µg/mL
Tmax (Time to Cmax) ~6 hours~24 hours~5 hours[4]
AUC (Area Under the Curve) 1709 ± 651 ng·h/mL[1]9220 ± 1720 ng·h/mL[1]Data not available
Terminal Half-life (t½) Data not available~50 hours~10 hours

Monepantel and MNPSO2 data from Canton et al., 2021. Ricobendazole data is generalized from available literature. Direct comparative head-to-head pharmacokinetic data in the same study is limited.

The systemic exposure to the active metabolite MNPSO2 was markedly higher than that of the parent compound, MNP, with the AUC for MNPSO2 being approximately 6-fold higher.[1] This indicates that the metabolite is the major contributor to the anthelmintic effect.

Mechanisms of Action

The distinct mechanisms of action of this compound and benzimidazoles are the basis for MNP's efficacy against BZD-resistant nematodes.

This compound: MNP targets a unique nematode-specific acetylcholine (B1216132) receptor subunit (MPTL-1) belonging to the DEG-3 family of ion channels.[5] Binding of MNP to this receptor leads to an irreversible opening of the channel, causing a constant, uncontrolled influx of ions.[6] This results in the depolarization of muscle cells, leading to paralysis and eventual expulsion of the nematode from the host.[6]

Monepantel This compound MPTL1 Nematode-specific Acetylcholine Receptor (MPTL-1) Monepantel->MPTL1 Binds to IonChannel Irreversible Channel Opening MPTL1->IonChannel Activates IonInflux Uncontrolled Ion Influx (Na+, K+) IonChannel->IonInflux Depolarization Muscle Cell Depolarization IonInflux->Depolarization Paralysis Spastic Paralysis of Nematode Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Figure 1: Signaling Pathway of this compound.

Benzimidazoles: The primary mode of action for benzimidazoles is the disruption of microtubule polymerization in the parasite's cells.[4][7] They achieve this by binding with high affinity to the parasite's β-tubulin subunits.[4][7] This prevents the formation of microtubules, which are essential for various cellular functions, including cell division, nutrient absorption, and intracellular transport.[7] The disruption of these vital processes ultimately leads to the death of the parasite.

BZ Benzimidazoles (e.g., Ricobendazole) Tubulin Parasite β-tubulin BZ->Tubulin Binds to Polymerization Microtubule Polymerization BZ->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Inhibits CellularFunctions Disruption of: - Cell Division - Nutrient Absorption - Intracellular Transport Polymerization->CellularFunctions Leads to Disruption Death Parasite Death CellularFunctions->Death

Figure 2: Signaling Pathway of Benzimidazoles.

Experimental Protocols

The head-to-head trial by Canton et al. (2021) employed the following key methodologies:[1][2]

1. Animal Selection and Treatment Groups:

  • Naturally infected calves (9-11 months old) on three commercial farms were used.[2]

  • On each farm, calves were randomly allocated to three treatment groups (n=15 per group):[1]

    • Group 1: this compound (2.5 mg/kg, administered orally).

    • Group 2: Ivermectin (0.2 mg/kg, administered subcutaneously).

    • Group 3: Ricobendazole (3.75 mg/kg, administered subcutaneously).

2. Efficacy Assessment (Fecal Egg Count Reduction Test - FECRT):

  • Fecal samples were collected from each animal on day 0 (pre-treatment) and day 14 (post-treatment).

  • Nematode eggs per gram of feces (EPG) were determined using a modified McMaster technique.

  • The percentage of FECR was calculated for each group using the formula: FECR (%) = [1 – (mean EPG post-treatment / mean EPG pre-treatment)] x 100.

3. Pharmacokinetic Study:

  • Eight animals from the MNP-treated group on one farm were selected for the pharmacokinetic analysis.[1]

  • Blood samples were collected at various time points before and after drug administration.

  • Plasma concentrations of MNP and its metabolite, MNPSO2, were determined by High-Performance Liquid Chromatography (HPLC).[1][2]

cluster_setup Study Setup cluster_treatment Treatment Administration (Day 0) cluster_sampling Data Collection cluster_analysis Analysis AnimalSelection Select Naturally Infected Calves (n=45 per farm) Randomization Randomly Allocate to 3 Groups (n=15 per group) AnimalSelection->Randomization GroupMNP Group 1: Monepantel (2.5 mg/kg, Oral) Randomization->GroupMNP GroupIVM Group 2: Ivermectin (0.2 mg/kg, SC) Randomization->GroupIVM GroupRBZ Group 3: Ricobendazole (3.75 mg/kg, SC) Randomization->GroupRBZ FecalD0 Fecal Sample Collection (Day 0) GroupMNP->FecalD0 FecalD14 Fecal Sample Collection (Day 14) GroupMNP->FecalD14 BloodSampling Blood Sample Collection (Multiple Timepoints from MNP Group) GroupMNP->BloodSampling GroupIVM->FecalD0 GroupIVM->FecalD14 GroupRBZ->FecalD0 GroupRBZ->FecalD14 FEC Fecal Egg Count (McMaster Technique) FecalD0->FEC FecalD14->FEC HPLC HPLC Analysis of Plasma (MNP & MNPSO2) BloodSampling->HPLC FECRT Calculate FECRT (%) FEC->FECRT PK_Analysis Pharmacokinetic Modeling HPLC->PK_Analysis

Figure 3: Experimental Workflow of the Head-to-Head Trial.

Conclusion

The head-to-head trial data strongly supports this compound as a highly effective anthelmintic for the control of multi-drug resistant gastrointestinal nematodes in cattle, particularly against economically important genera such as Haemonchus, Cooperia, and Ostertagia. Its novel mode of action provides a crucial tool for managing resistance to older drug classes like benzimidazoles. While its efficacy against Oesophagostomum spp. was variable in this study, its overall performance, coupled with a favorable pharmacokinetic profile dominated by the potent sulfone metabolite, positions it as a valuable component in modern parasite control programs. For researchers and drug development professionals, the distinct signaling pathway of Monepantel offers a promising target for future anthelmintic discovery and development.

References

In Vitro Efficacy of (R)-Monepantel Against Diverse Trichostrongylus Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of (R)-Monepantel's efficacy against various species of the gastrointestinal nematode genus Trichostrongylus, a significant pathogen in livestock. The data and protocols compiled herein are intended to support research and development efforts in anthelmintic discovery and resistance monitoring.

Introduction to this compound

This compound is the biologically active enantiomer of Monepantel, a member of the amino-acetonitrile derivative (AAD) class of anthelmintics. Introduced as a novel treatment for gastrointestinal nematode infections in sheep, its unique mode of action provided a crucial tool against parasites resistant to other drug classes. However, reports of resistance in several nematode species, including Trichostrongylus colubriformis, have emerged since its introduction.[1] This underscores the importance of continued in vitro monitoring of its efficacy.

Quantitative In Vitro Efficacy

Table 1: In Vitro Efficacy of Monepantel Against Various Nematode Species

Nematode SpeciesLife StageAssay TypeIC50 (µg/mL)
Ancylostoma ceylanicumAdultMotility Assay1.7
Trichuris murisL3 LarvaeMotility Assay78.7

Data sourced from studies on various nematode species and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

The following is a detailed methodology for a larval development assay (LDA), a common in vitro technique used to determine the efficacy of anthelmintics against the free-living stages of trichostrongylid nematodes.

Larval Development Assay (LDA) Protocol

This protocol is a synthesized methodology based on established practices for anthelmintic susceptibility testing.

Objective: To determine the concentration of this compound that inhibits the development of Trichostrongylus eggs to third-stage larvae (L3).

Materials:

  • Fresh fecal samples from animals mono-specifically infected with a Trichostrongylus species.

  • This compound stock solution of known concentration.

  • 96-well microtiter plates.

  • Agar (B569324) solution (e.g., 2% in water).

  • Nutrient broth or a supportive medium for larval culture.

  • Saturated salt solution (e.g., NaCl or MgSO4) for egg extraction.

  • A series of fine-meshed sieves.

  • Centrifuge and centrifuge tubes.

  • Incubator set at 25-27°C.

  • Inverted microscope.

  • Lugol's iodine solution.

Procedure:

  • Egg Extraction:

    • Fecal pellets are soaked in water and homogenized.

    • The fecal slurry is passed through a series of sieves to remove large debris.

    • The filtrate is centrifuged, the supernatant is discarded, and the pellet is resuspended in a saturated salt solution.

    • The suspension is centrifuged again to float the nematode eggs.

    • The supernatant containing the eggs is collected and washed with water to remove the salt.

    • The concentration of eggs is determined and adjusted to a target density (e.g., 100-200 eggs per 50 µL).

  • Assay Setup:

    • Serial dilutions of this compound are prepared in water or a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the larvae).

    • A small volume of molten agar is added to each well of a 96-well plate and allowed to solidify.

    • The prepared drug dilutions are added to the appropriate wells. Control wells should receive the solvent only.

    • The egg suspension is then added to each well.

    • A nutrient broth is added to support larval development.

  • Incubation:

    • The plates are sealed to prevent evaporation and incubated at 25-27°C for 7 days in the dark.

  • Larval Counting and Analysis:

    • After incubation, a drop of Lugol's iodine solution is added to each well to kill and stain the larvae.

    • The number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well is counted using an inverted microscope.

    • The percentage of inhibition of development to the L3 stage is calculated for each drug concentration relative to the control wells.

    • The IC50 value (the concentration of the drug that inhibits 50% of the larvae from developing to the L3 stage) is determined using a suitable statistical analysis program (e.g., probit or logit analysis).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis fecal_sample Fecal Sample Collection egg_extraction Nematode Egg Extraction fecal_sample->egg_extraction egg_quant Egg Quantification & Dilution egg_extraction->egg_quant add_eggs Add egg suspension to wells egg_quant->add_eggs plate_prep Prepare 96-well plates with agar add_drug Add drug dilutions to wells plate_prep->add_drug drug_dilution Prepare serial dilutions of this compound drug_dilution->add_drug add_drug->add_eggs add_media Add nutrient media add_eggs->add_media incubate Incubate at 25-27°C for 7 days add_media->incubate stain Stain larvae with Lugol's iodine incubate->stain count Count L1, L2, L3 larvae stain->count calculate Calculate % inhibition count->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the in vitro Larval Development Assay.

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect by targeting a specific subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs) unique to nematodes, primarily the DEG-3/DES-2 subfamily.

Signaling Pathway:

  • This compound Binding: this compound acts as a positive allosteric modulator, binding to a site on the nematode-specific nAChR distinct from the acetylcholine binding site.

  • Channel Activation: This binding potentiates the opening of the ion channel, leading to an influx of cations (primarily Na+ and Ca2+) into the muscle cell.

  • Depolarization: The sustained influx of positive ions causes persistent depolarization of the muscle cell membrane.

  • Paralysis: This leads to spastic paralysis of the nematode's pharynx and body wall muscles.

  • Expulsion: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space (Muscle Cell) monepantel This compound nAChR Nematode nAChR (DEG-3/DES-2) monepantel->nAChR Binds & Potentiates acetylcholine Acetylcholine acetylcholine->nAChR Binds & Activates depolarization Sustained Depolarization nAChR->depolarization Cation Influx (Na+, Ca2+) paralysis Spastic Paralysis depolarization->paralysis expulsion Worm Expulsion paralysis->expulsion

Caption: Mechanism of action of this compound on nematode nAChRs.

Discussion and Future Directions

The emergence of Monepantel resistance in Trichostrongylus species highlights the critical need for standardized in vitro susceptibility testing to monitor the efficacy of this important anthelmintic. While direct comparative IC50 data for different Trichostrongylus species is currently lacking in the public domain, the provided larval development assay protocol offers a robust framework for researchers to generate such valuable data.

Future research should focus on:

  • Establishing baseline IC50 values for this compound against susceptible isolates of various Trichostrongylus species (T. colubriformis, T. vitrinus, T. axei, etc.).

  • Regularly monitoring field isolates to detect shifts in susceptibility.

  • Investigating the molecular mechanisms underlying Monepantel resistance in Trichostrongylus.

By systematically gathering and comparing in vitro efficacy data, the scientific community can better understand the dynamics of anthelmintic resistance and develop strategies to preserve the utility of existing and future anthelmintic compounds.

References

Correlating In Vitro IC50 Values of (R)-Monepantel with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity and in vivo efficacy of (R)-Monepantel, a novel anthelmintic belonging to the amino-acetonitrile derivative (AAD) class. The data presented is compiled from various studies to assist researchers in understanding the translational value of in vitro IC50 values for predicting in vivo outcomes against different helminth species.

Quantitative Data Summary

The following tables summarize the in vitro 50% inhibitory concentration (IC50) values of this compound against various nematode species and the corresponding in vivo efficacy observed in preclinical models. This allows for a direct comparison between the concentration required to inhibit worm motility or development in the laboratory and the actual worm burden reduction in a host organism.

Table 1: In Vitro IC50 Values of this compound Against Various Nematode Species

Nematode SpeciesLife Cycle StageIC50 (µg/mL)Reference
Ancylostoma ceylanicumAdults1.7[1][2][3]
Ancylostoma ceylanicumL3 Larvae>100[1][2]
Necator americanusL3 Larvae & Adults>100[1][2]
Trichuris murisL3 Larvae78.7[1][2][3]
Trichuris murisAdults>200[2]
Haemonchus contortus (Susceptible Strain)L1-L3 LarvaeSimilar to resistant strains[4]
Pristionchus pacificusNot specified43 µM[4]

Table 2: In Vivo Efficacy of this compound in Rodent Models

Nematode SpeciesHostMonepantel (B609222) Dose (mg/kg)Worm Burden Reduction (%)Reference
Ancylostoma ceylanicumHamster10100[1][2][3]
Necator americanusHamster1058.3[1][2][3]
Trichuris murisMouse600No effect[1][2][3]
Strongyloides rattiRat32No effect[1][2][3]
Ascaris suumMouse600No effect[1][2][3]

Table 3: In Vivo Efficacy of this compound in Sheep

Nematode SpeciesHostMonepantel Dose (mg/kg)Efficacy (%)Reference
Haemonchus contortusSheep2.5>99.7[5]
Teladorsagia (Ostertagia) circumcinctaSheep2.5>99.7[5]
Trichostrongylus axeiSheep2.5>99.7[5]
Trichostrongylus colubriformisSheep2.5>99.7[5]
Cooperia curticeiSheep2.5>99.7[5]
Cooperia oncophoraSheep2.5>99.7[5]
Nematodirus spathigerSheep2.5>99.7[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Motility Assay

The in vitro efficacy of Monepantel is primarily assessed using a motility assay.[1][2]

  • Parasite Preparation: Third-stage larvae (L3) and adult worms of the target nematode species are collected and washed.

  • Drug Preparation: Stock solutions of this compound are typically prepared in 100% dimethyl sulfoxide (B87167) (DMSO).[2] Serial dilutions are then made in the appropriate culture medium.

  • Assay Setup: A defined number of worms are placed in 96-well plates containing the culture medium and various concentrations of Monepantel.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.[6][7]

  • Motility Assessment: Worm motility is observed at specific time points (e.g., 24, 48, and 72 hours) under an inverted microscope. Motility scores are assigned based on a predefined scale.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits motility by 50%, is calculated using appropriate statistical software.

In Vivo Efficacy Studies in Rodent Models

In vivo studies in rodent models are essential for evaluating the anthelmintic activity of a compound in a whole-organism system.[1][2]

  • Animal Infection: Laboratory animals (e.g., hamsters, mice, rats) are experimentally infected with a specific number of infective larvae (L3) of the target nematode.

  • Treatment: After a pre-patent period to allow the infection to establish, the animals are treated with a single oral dose of this compound suspended in a vehicle (e.g., 7% Tween 80 and 3% ethanol).[2]

  • Worm Burden Assessment: Several days post-treatment, the animals are euthanized, and their gastrointestinal tracts are dissected to recover and count the remaining adult worms.

  • Efficacy Calculation: The percentage of worm burden reduction is calculated by comparing the mean number of worms in the treated group to the mean number of worms in the untreated control group.

In Vivo Efficacy Studies in Sheep

Field and controlled studies in the target host species are the definitive measure of a veterinary anthelmintic's efficacy.

  • Animal Selection: Sheep naturally infected with gastrointestinal nematodes are selected for the studies.

  • Treatment: Animals are treated with a single oral dose of this compound, typically at 2.5 mg/kg body weight.[5]

  • Fecal Egg Count Reduction Test (FECRT): Fecal samples are collected before and after treatment to determine the reduction in nematode egg output.

  • Post-mortem Worm Counts: In some studies, animals are euthanized to determine the number of adult worms of different species remaining in the gastrointestinal tract.

  • Efficacy Calculation: Efficacy is calculated based on the percentage reduction in fecal egg counts or the percentage reduction in the number of adult worms compared to an untreated control group.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_start Nematode Culture (L3 Larvae & Adults) motility_assay Motility Assay (96-well plates) invitro_start->motility_assay Exposure to Monepantel ic50_calc IC50 Determination motility_assay->ic50_calc Motility Scoring treatment Oral Administration of Monepantel ic50_calc->treatment Correlation Analysis invivo_start Rodent/Sheep Infection (L3 Larvae) invivo_start->treatment Infection Establishes worm_count Worm Burden Assessment treatment->worm_count Post-treatment Period efficacy_calc Efficacy Calculation (% Reduction) worm_count->efficacy_calc

Caption: Experimental workflow from in vitro IC50 determination to in vivo efficacy validation.

signaling_pathway monepantel This compound receptor Nematode-Specific Nicotinic Acetylcholine (B1216132) Receptor (nAChR - MPTL-1/ACR-23) monepantel->receptor Binds to receptor channel Ion Channel Opening receptor->channel Causes conformational change influx Uncontrolled Ion Influx (Na+, Ca2+) channel->influx depolarization Muscle Cell Depolarization influx->depolarization paralysis Spastic Paralysis depolarization->paralysis death Worm Death paralysis->death

Caption: Simplified signaling pathway of this compound in nematodes.

Correlation and Discussion

The correlation between in vitro IC50 values and in vivo efficacy of this compound is not always straightforward and appears to be species- and even life-stage-dependent.

For Ancylostoma ceylanicum, there is a notable discrepancy. While the adult worms are highly susceptible in vitro (IC50 = 1.7 µg/mL), the L3 larvae are not (IC50 > 100 µg/mL).[1][2][3] Nevertheless, in vivo treatment is highly effective, resulting in complete elimination of the worms.[1][2][3] This suggests that the in vitro larval motility assay may not be a reliable predictor of in vivo efficacy for this species, or that the drug's effect in the host environment is more complex.

In contrast, for Necator americanus and Trichuris muris, the lack of significant in vitro activity against both larvae and adults is consistent with the poor in vivo efficacy observed.[1][2][3] This indicates that for these species, the in vitro assay is a better predictor of the in vivo outcome.

The high in vivo efficacy of Monepantel in sheep against a broad spectrum of gastrointestinal nematodes, including those resistant to other anthelmintic classes, highlights its importance in veterinary medicine.[5][8] The mechanism of action, targeting a nematode-specific nicotinic acetylcholine receptor subunit (MPTL-1, a member of the DEG-3 subfamily), is distinct from other anthelmintics, which contributes to its effectiveness against resistant strains.[1][2][4][9] This unique mode of action leads to hypercontraction of the body wall muscles, resulting in spastic paralysis and death of the worm.[4][10][11]

It is also important to consider that after administration, Monepantel is rapidly metabolized to Monepantel sulfone, which has a similar level of efficacy to the parent compound.[8] This metabolic activation could play a role in the observed in vivo efficacy that may not be fully recapitulated in in vitro systems.

References

Comparative Analysis of Gene Expression in Monepantel-Susceptible vs. Resistant Haemonchus contortus

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of gene expression profiles between monepantel-susceptible and resistant strains of the gastrointestinal nematode, Haemonchus contortus. The emergence of resistance to monepantel (B609222), a relatively new anthelmintic from the amino-acetonitrile derivative (AAD) class, poses a significant threat to livestock health and productivity. Understanding the molecular mechanisms underlying this resistance is crucial for the development of sustainable control strategies and novel therapeutics.

Introduction to Monepantel Resistance

Monepantel acts on a specific nematode nicotinic acetylcholine (B1216132) receptor (nAChR) subunit, Hco-MPTL-1, which is part of the DEG-3 subfamily of receptors.[1][2] This mode of action is distinct from other anthelmintic classes, making it effective against multidrug-resistant parasites.[3] However, resistance to monepantel has been reported in several countries, threatening its efficacy.[1]

The primary mechanism of resistance identified to date involves genetic changes in the target receptor genes. Studies have shown that mutations and altered expression levels of genes in the DEG-3 subfamily, namely Hco-mptl-1, Hco-des-2H, and Hco-deg-3H, are associated with monepantel resistance in H. contortus.[1][4]

Quantitative Gene Expression Analysis

While comprehensive transcriptomic studies detailing global gene expression changes in monepantel-resistant H. contortus are not as widely published as for other anthelmintics like ivermectin, quantitative real-time PCR (qPCR) has been employed to measure the expression levels of the key target genes. The following table summarizes the typical expression changes observed in monepantel-resistant strains compared to susceptible strains.

GeneFunctionTypical Expression Change in Resistant StrainReference(s)
Hco-mptl-1Nicotinic acetylcholine receptor subunit (primary drug target)Altered expression (often reduced due to mutations leading to non-functional transcripts)[1]
Hco-des-2HNicotinic acetylcholine receptor subunitAltered expression[1]
Hco-deg-3HNicotinic acetylcholine receptor subunitAltered expression[1]

Note: The exact fold change can vary between different resistant isolates and experimental conditions.

Experimental Protocols

This section outlines the key experimental methodologies used to compare gene expression in monepantel-susceptible and resistant H. contortus.

Haemonchus contortus Strains and Selection for Resistance
  • Susceptible Strain: A well-characterized monepantel-susceptible isolate of H. contortus is maintained in donor animals (e.g., sheep or goats) under controlled conditions to prevent accidental exposure to anthelmintics.

  • Resistant Strain: Monepantel resistance can be induced in a susceptible strain through repeated in vivo or in vitro selection. This involves exposing the parasite population to gradually increasing, sublethal doses of monepantel over multiple generations.[5] The development of resistance is monitored using methods such as the Fecal Egg Count Reduction Test (FECRT).[6][7]

RNA Extraction and cDNA Synthesis
  • Adult worms of both susceptible and resistant strains are collected from the abomasum of infected animals.

  • Total RNA is extracted from the parasites using standard methods, such as TRIzol reagent or commercial kits. The integrity and concentration of the RNA are assessed using spectrophotometry and gel electrophoresis.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. This cDNA serves as the template for subsequent gene expression analysis.

Quantitative Real-Time PCR (qPCR)
  • Primer Design: Primers specific to the target genes (Hco-mptl-1, Hco-des-2H, Hco-deg-3H) and a reference gene (e.g., GAPDH, actin) are designed based on their known sequences.

  • qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture typically containing cDNA, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Data Analysis: The relative expression of the target genes in the resistant strain compared to the susceptible strain is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

RNA Sequencing (RNA-Seq) - Transcriptome Analysis
  • Library Preparation: High-quality total RNA is used to construct sequencing libraries. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.

    • Alignment: The cleaned reads are aligned to a reference genome of H. contortus.

    • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly differentially expressed between the resistant and susceptible strains. This analysis typically involves calculating fold changes and p-values or false discovery rates (FDR).

Visualizations

Signaling Pathways and Experimental Workflows

Monepantel_Mode_of_Action cluster_susceptible Monepantel-Susceptible H. contortus cluster_resistant Monepantel-Resistant H. contortus Monepantel Monepantel MPTL1_S Hco-MPTL-1 Receptor (Functional) Monepantel->MPTL1_S Binds to Ion_Channel_S Ion Channel Opening MPTL1_S->Ion_Channel_S Activates Ion_Influx_S Uncontrolled Ion Influx (Na+, Ca2+) Ion_Channel_S->Ion_Influx_S Paralysis Spastic Paralysis & Death Ion_Influx_S->Paralysis Monepantel_R Monepantel MPTL1_R Hco-MPTL-1 Receptor (Mutated/Downregulated) Monepantel_R->MPTL1_R No_Binding Binding Prevented/ Reduced MPTL1_R->No_Binding Survival Parasite Survival No_Binding->Survival

Caption: Monepantel's mode of action and resistance mechanism.

Experimental_Workflow cluster_strains Parasite Strains cluster_analysis Gene Expression Analysis cluster_qPCR qPCR cluster_RNASeq RNA-Seq Susceptible Monepantel-Susceptible H. contortus RNA_Extraction Total RNA Extraction Susceptible->RNA_Extraction Resistant Monepantel-Resistant H. contortus Resistant->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Analysis Quantitative PCR of Target Genes cDNA_Synthesis->qPCR_Analysis Library_Prep Library Preparation cDNA_Synthesis->Library_Prep Relative_Expression Relative Gene Expression Analysis qPCR_Analysis->Relative_Expression Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (Alignment, DEG) Sequencing->Bioinformatics

Caption: Experimental workflow for gene expression analysis.

References

Comparative Efficacy of (R)-Monepantel Against Macrocyclic Lactone-Resistant Gastrointestinal Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence and global spread of anthelmintic resistance in gastrointestinal nematodes pose a significant threat to livestock production and animal health. Resistance to macrocyclic lactones (MLs), a cornerstone class of anthelmintics for decades, is particularly widespread. This guide provides a comprehensive comparison of (R)-Monepantel, a novel anthelmintic from the amino-acetonitrile derivative (AAD) class, against ML-resistant nematodes, supported by experimental data and detailed protocols.

Introduction to this compound and its Novel Mechanism of Action

Monepantel (B609222), commercially available as Zolvix®, is the first representative of the AAD class of anthelmintics.[1][2] Its introduction offered a critical tool for controlling nematode populations that have developed resistance to older drug classes, including benzimidazoles, levamisole, and importantly, macrocyclic lactones.[3][4] The key to its effectiveness lies in its unique mode of action, which targets a molecular pathway distinct from all other anthelmintics.[3][5]

Monepantel acts on a nematode-specific subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the MPTL-1 receptor (also known as ACR-23), which belongs to the DEG-3 family.[2][3][5] This receptor is absent in mammals, which contributes to the drug's high safety margin.[1] Monepantel functions as a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations.[5] Its binding to the MPTL-1 receptor forces the associated ion channel to open and remain open, leading to an uncontrolled influx of ions.[3][5] This causes depolarization of the nematode's muscle cells, resulting in spastic paralysis and eventual expulsion from the host's gastrointestinal tract.[3][6]

Monepantel This compound Receptor Nematode-Specific Receptor (MPTL-1 / ACR-23) Monepantel->Receptor Binds to Channel Ion Channel Opens Receptor->Channel Activates Flux Uncontrolled Ion Flux (Na+, K+) Channel->Flux Results in Depolarization Muscle Cell Depolarization Flux->Depolarization Paralysis Irreversible Spastic Paralysis Depolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of action of this compound on nematode muscle cells.

Comparative Efficacy Data

The primary measure of anthelmintic efficacy is the reduction in parasite load, typically assessed by the Fecal Egg Count Reduction Test (FECRT) or by direct worm burden counts in controlled studies. Numerous studies have demonstrated the high efficacy of Monepantel against nematode isolates resistant to macrocyclic lactones like ivermectin and abamectin (B1664291).

Table 1: Efficacy of Monepantel against Macrocyclic Lactone (ML)-Resistant Nematodes in Sheep

HostNematode SpeciesAnthelminticDose RateEfficacy (% Reduction)Reference
SheepTeladorsagia spp. (ML-Resistant)Monepantel2.5 mg/kg98.5%[7]
Abamectin0.2 mg/kg34.0%[7]
Derquantel (B64725) + Abamectin2.0 mg/kg + 0.2 mg/kg86.3%[7][8]
SheepHaemonchus contortus (Multi-drug Resistant)Monepantel2.5 mg/kg99.9%[9][10]
Derquantel + Abamectin2.0 mg/kg + 0.2 mg/kg18.3% (larval stages)[8][10]
SheepTrichostrongylus colubriformis (Multi-drug Resistant)Monepantel2.5 mg/kg99.9%[9][10]
Derquantel + Abamectin2.0 mg/kg + 0.2 mg/kg99.9%[8][10]

Table 2: Efficacy of Monepantel against ML-Resistant Nematodes in Cattle

HostNematode Genera (Ivermectin-Resistant)AnthelminticEfficacy (FECR %)Reference
CattleCooperia spp., Haemonchus spp., Ostertagia spp.Monepantel96% - 99%[11]
Ivermectin27% - 68%[11]
CattleHaemonchus spp., Cooperia spp., Ostertagia spp.Monepantel99% - 100%[12]
Ivermectin / AbamectinFailed to control[12]
CattleOesophagostomum spp.Monepantel22% - 74% (Variable)[11][12]

Note: Efficacy can vary based on the specific nematode strain, host factors, and experimental conditions.

The data consistently show that while MLs like ivermectin and abamectin have low to moderate efficacy against resistant strains, Monepantel maintains a very high level of efficacy, often exceeding 98%.[7][11] This makes it a valuable option for treating infections where ML resistance is confirmed. However, it is noteworthy that Monepantel has shown variable and sometimes low efficacy against Oesophagostomum spp. in cattle.[11][12]

Alternative Anthelmintics for ML-Resistant Nematodes

Besides Monepantel, other anthelmintic classes are used to manage ML resistance.

  • Spiroindoles (e.g., Derquantel): This is another novel class of anthelmintic. Derquantel is commercially available only in combination with abamectin (e.g., Startect®).[9] This combination aims to provide broad-spectrum activity and potentially delay the development of resistance to derquantel. However, as shown in Table 1, its efficacy against certain ML-resistant strains, particularly larval stages of H. contortus, can be compromised.[10][13]

  • Benzimidazoles (e.g., Albendazole) and Imidazothiazoles (e.g., Levamisole): These are older classes of broad-spectrum anthelmintics.[6][14] While resistance to these drugs is also common, they may still be effective on farms where ML resistance is the primary issue and resistance to these older classes has not yet developed. Often, they are used in combination therapies.[12]

  • Emodepside: A newer anthelmintic with a unique mode of action that has demonstrated effectiveness against drug-resistant nematodes.[9] However, its availability for livestock like sheep is limited in many regions.[9]

Experimental Protocols for Efficacy Testing

The efficacy of an anthelmintic is determined through standardized in vivo assays. The two most common methods are the Fecal Egg Count Reduction Test (FECRT) and the Controlled Efficacy Test (or Worm Count Reduction Test).

A. Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for monitoring anthelmintic efficacy in field conditions.[15] It compares the number of nematode eggs in feces before and after treatment.

Methodology:

  • Animal Selection: Select a group of animals (typically 10-15 per treatment group) with naturally acquired nematode infections and sufficient fecal egg counts (e.g., >150-200 eggs per gram).[16]

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all selected animals.

  • Treatment: Weigh each animal accurately and administer the anthelmintic according to the manufacturer's recommended dose. An untreated control group must be included.

  • Post-Treatment Sampling: Collect a second round of individual fecal samples from all animals in the treated and control groups, typically 10 to 14 days after treatment.

  • Egg Counting: Use a standardized technique, such as the modified McMaster method, to determine the number of eggs per gram (EPG) of feces for each sample.

  • Calculation: Calculate the percentage reduction for the treated group using the arithmetic means of the EPG counts, corrected for any changes in the control group. The formula is: FECR (%) = [1 - (Mean EPG Post-treatment / Mean EPG Pre-treatment)] x 100 Note: More complex formulas incorporating control group data are often used for higher accuracy.

B. Controlled Efficacy Test (Worm Count Reduction Test)

This method is considered the gold standard for regulatory approval of anthelmintics as it measures the direct reduction in the number of adult worms.

Methodology:

  • Infection: Use parasite-naive animals and artificially infect them with a known number of infective third-stage larvae (L3) of specific nematode species.[17]

  • Acclimation: Allow the infection to establish (typically 21-28 days) until the nematodes mature into adults.

  • Group Allocation: Randomly allocate animals into treatment and control groups.

  • Treatment: Administer the test anthelmintic to the treatment group(s) while the control group remains untreated.

  • Necropsy: Euthanize all animals in the study, typically 7-10 days post-treatment.

  • Worm Recovery and Counting: Harvest the entire gastrointestinal tract and systematically wash the contents to recover all worms. Identify and count the worms from specific organs (e.g., abomasum, small intestine).

  • Calculation: Efficacy is calculated by comparing the mean worm burden of the treated group to the mean worm burden of the control group: Efficacy (%) = [(Mean worm count in Controls - Mean worm count in Treated) / Mean worm count in Controls] x 100

cluster_0 Fecal Egg Count Reduction Test (FECRT) cluster_1 Controlled Efficacy Test (Worm Count) FECRT_Select Select Infected Animals (Control & Treatment Groups) FECRT_Pre Pre-Treatment Fecal Sample (Day 0) FECRT_Select->FECRT_Pre FECRT_Treat Administer Anthelmintic FECRT_Pre->FECRT_Treat FECRT_Post Post-Treatment Fecal Sample (Day 10-14) FECRT_Treat->FECRT_Post FECRT_Count Count Eggs Per Gram (EPG) FECRT_Post->FECRT_Count FECRT_Calc Calculate % Reduction FECRT_Count->FECRT_Calc CET_Infect Artificially Infect Parasite-Naive Animals CET_Treat Treat Groups (Control & Treatment) CET_Infect->CET_Treat CET_Necro Necropsy & GI Tract Harvest CET_Treat->CET_Necro CET_Count Recover & Count Adult Worms CET_Necro->CET_Count CET_Calc Calculate % Efficacy CET_Count->CET_Calc

Caption: Standard experimental workflows for testing anthelmintic efficacy.

Emergence of Resistance to Monepantel

Despite its novel mode of action, resistance to Monepantel has been reported in several nematode species, including Haemonchus contortus, Teladorsagia circumcincta, and Trichostrongylus colubriformis, sometimes within a few years of its introduction.[1][2][18] This underscores the critical importance of implementing sustainable parasite control strategies to preserve the efficacy of new anthelmintics. These strategies include using drugs only when necessary, rotating between different chemical classes, and maintaining a population of susceptible parasites in "refugia" by leaving a portion of the flock untreated.[12]

Conclusion

This compound is a highly effective anthelmintic for the control of major gastrointestinal nematodes in livestock, particularly against strains that are resistant to macrocyclic lactones.[3][9][11] Its unique mechanism of action targeting the MPTL-1 receptor makes it a powerful tool in resistance management programs.[5] However, the documented emergence of resistance to Monepantel itself highlights that no single drug can be a permanent solution.[2] Therefore, its use should be integrated into a broader strategy that includes diagnostic testing to confirm resistance patterns, strategic use of alternative drug classes, and non-chemical control methods to ensure its long-term viability.

References

Safety Operating Guide

Proper Disposal of (R)-Monepantel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the safe and compliant disposal of (R)-Monepantel, a potent anthelmintic agent. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling or disposing of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice for handling chemical compounds should be strictly followed.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant, impervious gloves that have been inspected for integrity before use.

  • Body Protection: Wear a lab coat, and for larger quantities or potential for splashing, consider impervious clothing.

  • Respiratory Protection: In case of dust or aerosol generation, a suitable respirator should be worn.

Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

II. Disposal Procedures for this compound

The primary methods for the disposal of this compound involve incineration or engagement of a licensed hazardous waste disposal company. Under no circumstances should this compound or its waste be discharged into drains, sewers, or waterways.[1][3][4]

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including excess or expired product, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE.

    • Place these materials in a clearly labeled, sealed, and suitable container for hazardous chemical waste.

  • Primary Disposal Method: Incineration:

    • The recommended method for the final disposal of this compound is through a licensed incineration facility.[1]

    • The incinerator should be equipped with an afterburner and a scrubber to ensure complete combustion and to neutralize any potentially harmful off-gases.[1]

  • Alternative Disposal Method: Licensed Waste Management:

    • Engage a certified hazardous material disposal company to handle the collection, transportation, and final disposal of the this compound waste.[1][3]

    • Ensure the company is compliant with all federal, state, and local regulations for chemical waste disposal.[2][3]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the product itself.[1] If the packaging is a veterinary product container, it may be possible to triple rinse it with water and dispose of the rinsate away from waterways before recycling or landfilling the container, in accordance with local regulations.[5]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spill.[3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Collect the absorbed or swept material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

IV. Environmental Fate and Ecotoxicity

This compound is the active (S)-enantiomer and is known to be rapidly metabolized in animals to monepantel (B609222) sulfone.[5][6][7] While some data suggests that monepantel and its metabolites are not toxic to the environment, it is crucial to prevent any release into the environment.[7] The compound has low water solubility and is not considered persistent in soil.[5][6]

PropertyValue
Water Solubility0.08 mg/L[5][6]
Log Octanol/Water Partition Coefficient (Kow)4.2 - 4.7[5][6]
Soil Degradation Half-life (DT50)38 days (silty sand), 81 days (loamy sand), 146 days (sand)[5]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Ensure Appropriate PPE is Worn start->ppe spill Spill Occurs start->spill segregate Segregate and Collect Waste in Labeled, Sealed Container ppe->segregate disposal_decision Select Disposal Method segregate->disposal_decision spill->ppe No contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes collect_spill Collect Contaminated Material for Disposal contain_spill->collect_spill collect_spill->segregate incineration High-Temperature Incineration (with Afterburner and Scrubber) disposal_decision->incineration Facility Available licensed_disposal Engage Licensed Hazardous Waste Disposal Company disposal_decision->licensed_disposal No Incinerator Access no_sewer Do NOT Dispose in Sewer or Waterways disposal_decision->no_sewer end End: Compliant Disposal incineration->end licensed_disposal->end

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (R)-Monepantel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling of (R)-Monepantel, a key anthelmintic compound. Adherence to these protocols is essential for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE based on information from safety data sheets.

Body PartRequired Personal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin/Body Fire/flame resistant and impervious clothing or a suitable protective suit.EU Directive 89/686/EEC.[1]
Hands Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.EN 374.[1][3]
Respiratory A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. Use in well-ventilated areas is crucial.[2][4][5]NIOSH (US) or EN 149 (EU) approved respirator.

Procedural Guidance: Step-by-Step Handling and Disposal

Handling this compound in the Laboratory:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area must be well-ventilated to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. This includes safety goggles, impervious clothing, and chemical-resistant gloves.[1][5]

  • Handling the Compound: Avoid direct contact with the skin, eyes, and clothing.[3] Prevent the formation of dust and aerosols.[4] Do not eat, drink, or smoke in the handling area.[6]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][6][7] Remove contaminated clothing immediately.[7]

Spill Management:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or water courses.[4][8]

  • Clean-up: For liquid spills, absorb with an inert material such as sand, earth, or vermiculite.[9] For solid spills, carefully sweep or scoop up the material, avoiding dust generation. Place the contained material into a suitable, closed container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol:

All waste materials, including unused product and contaminated items, must be treated as hazardous waste.

  • Waste Collection: Place all this compound waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the waste through a licensed hazardous material disposal company.[1] Incineration in a properly equipped facility may be a suitable option.[1] It is imperative to follow all federal, state, and local environmental regulations regarding waste disposal.[1][5] Do not dispose of via wastewater or household waste.[7]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the standard operating procedures for handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling prep1 Ensure Accessible Eyewash & Safety Shower prep2 Verify Adequate Ventilation prep1->prep2 ppe3 Chemical-Resistant Gloves prep2->ppe3 Proceed when ready ppe1 Safety Goggles ppe2 Impervious Clothing ppe1->ppe2 ppe2->ppe3 handle1 Avoid Contact with Skin, Eyes, Clothing ppe3->handle1 handle2 Prevent Dust & Aerosol Formation handle1->handle2 post1 Wash Hands & Exposed Skin handle2->post1 post2 Remove Contaminated Clothing post1->post2

Caption: A flowchart outlining the key steps for safely handling this compound.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_disposal Disposal cluster_prohibited Prohibited Disposal Methods collect1 Collect Unused Product & Contaminated Items collect2 Place in Labeled, Sealed Containers collect1->collect2 dispose1 Engage Licensed Hazardous Waste Contractor collect2->dispose1 dispose2 Follow all Local, State, & Federal Regulations dispose1->dispose2 prohibit1 Do Not Dispose in Wastewater prohibit2 Do Not Dispose in Household Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.